molecular formula C34H53NO7 B15562270 Angiolam A

Angiolam A

货号: B15562270
分子量: 587.8 g/mol
InChI 键: GRCRWFPQJFBHLG-RMBOWWIPSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Angiolam A is a macrolide.
isolated from Angiococcus disciformis strain An d30;  structure given in first source;  MF C34-H53-N-O7

属性

分子式

C34H53NO7

分子量

587.8 g/mol

IUPAC 名称

(2S,5R,10S,14R,15S,16S,17E)-15-hydroxy-2-[(1E,3S,6R,7E)-6-hydroxy-3,7-dimethyldeca-1,7,9-trienyl]-5,10,14,16,18-pentamethyl-1-oxa-9-azacyclononadec-17-ene-6,8,13,19-tetrone

InChI

InChI=1S/C34H53NO7/c1-9-10-22(3)29(36)17-12-21(2)11-15-28-16-13-23(4)31(38)20-32(39)35-26(7)14-18-30(37)27(8)33(40)24(5)19-25(6)34(41)42-28/h9-11,15,19,21,23-24,26-29,33,36,40H,1,12-14,16-18,20H2,2-8H3,(H,35,39)/b15-11+,22-10+,25-19+/t21-,23-,24+,26+,27+,28-,29-,33+/m1/s1

InChI 键

GRCRWFPQJFBHLG-RMBOWWIPSA-N

产品来源

United States

Foundational & Exploratory

Angiolam A: A Technical Guide to its Discovery, Isolation, and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Angiolam A is a novel lactone-lactam antibiotic first isolated from the myxobacterium Angiococcus disciformis strain An d30. This document provides a comprehensive technical overview of the discovery, isolation, purification, and characterization of this compound and its recently discovered derivatives. It includes detailed experimental protocols, quantitative data on physicochemical properties and biological activities, and diagrams illustrating the experimental workflow and biosynthetic pathway. This guide is intended to serve as a valuable resource for researchers in natural product discovery, medicinal chemistry, and drug development.

Introduction

Myxobacteria are a rich source of structurally diverse and biologically active secondary metabolites. In 1985, this compound was identified as a new antibiotic from Angiococcus disciformis[1]. The producing organism has since been reclassified, with the strain An d48 being referred to as Pyxidicoccus fallax and the species in general also being classified as Archangium disciforme[2][3]. This compound exhibits activity against a select number of Gram-positive bacteria and certain strains of Escherichia coli with enhanced permeability[1]. More recent investigations have unveiled novel Angiolam derivatives with promising antiparasitic activities, particularly against Plasmodium falciparum, the causative agent of malaria[4][5]. The elucidation of the Angiolam biosynthetic gene cluster has further opened avenues for biosynthetic engineering and the generation of novel analogues[4]. This guide synthesizes the available scientific literature to provide a detailed technical resource on this compound.

Fermentation and Production

The production of this compound and its derivatives is achieved through submerged fermentation of the producing myxobacterial strain.

Producing Organism
  • Original Designation: Angiococcus disciformis, strain An d30[1]

  • Current Classification: Pyxidicoccus fallax (strain An d48) / Archangium disciforme[2][3]

Fermentation Media

Several media have been utilized for the cultivation of Angiococcus disciformis and related strains to produce Angiolams. The composition of a commonly used medium, CY/H, is provided below. Cultivation in RG5 medium has been shown to improve the production of most Angiolam derivatives by two- to three-fold[5].

Table 1: Composition of CY/H Liquid Medium for Myxobacteria

ComponentConcentration (g/L)
Solution A
Casitone1.5
Yeast Extract1.5
Starch4.0
Soy Flour (defatted)1.0
D-Glucose1.0
CaCl₂ x 2H₂O1.0
MgSO₄ x 7H₂O0.5
HEPES11.9
Distilled Water1000.0 mL
Solution B
EDTA-iron8.0 (in 1000 mL H₂O)
Solution C
Vitamin B₁₂0.5 (in 1000 mL H₂O)
Instructions: Adjust pH of Solution A to 7.4. Autoclave solutions A and B separately. Filter sterilize Solution C. After cooling, add 1 mL of Solution B and 1 mL of Solution C per liter of Solution A.
Fermentation Protocols

For analytical purposes, cultures are grown in 300 mL shake flasks containing 50-100 mL of the fermentation medium. The medium is inoculated with a 2% (v/v) pre-culture and supplemented with 4% (v/v) of a sterile aqueous solution of XAD-16 adsorber resin. Fermentation is carried out at 30°C and 180 rpm for 7-10 days[4].

For compound isolation, pre-cultures are grown in 300 mL shake flasks with 100 mL of medium at 30°C and 180 rpm for 5 days. These are used to inoculate (5% v/v) 2 L of fermentation medium in 5 L shaking flasks, supplemented with 5% (v/v) XAD-16 adsorber resin. The large-scale fermentation is maintained at 30°C and 170 rpm for 21 days[4].

Isolation and Purification

The isolation of this compound involves extraction from the culture broth and subsequent chromatographic purification. The use of XAD-16 adsorber resin in the fermentation broth facilitates the capture of the secondary metabolites.

Extraction

After fermentation, the culture, including the XAD-16 resin, is harvested. The resin is then washed and eluted with an organic solvent such as methanol (B129727) to recover the adsorbed metabolites.

Chromatographic Purification

The crude extract is subjected to multiple chromatographic steps to yield pure this compound.

  • Preparative High-Performance Liquid Chromatography (HPLC): This is a key step in the purification of this compound and its derivatives.

  • Supercritical Fluid Chromatography (SFC): This technique has been employed for the further separation of Angiolam derivatives, such as Angiolams C and D[4].

Note: Specific parameters for HPLC and SFC (e.g., columns, mobile phases, flow rates, and gradients) are not detailed in the currently available literature but are crucial for reproducible isolation.

Structure Elucidation and Physicochemical Properties

The structure of this compound was determined using a combination of spectroscopic techniques.

Spectroscopic Data
  • Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESI-MS) is used to determine the molecular formula. For this compound, a signal at m/z 570.3785 ([M-H₂O+H]⁺) corresponds to a molecular formula of C₃₄H₅₃NO₇[4].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C) and 2D (HSQC, HMBC, COSY) NMR experiments are used to elucidate the detailed chemical structure and stereochemistry.

Table 2: Physicochemical and Spectroscopic Properties of this compound

PropertyValueReference
Molecular Formula C₃₄H₅₃NO₇[4]
Molecular Weight 587.79 g/mol
Appearance Amorphous solid
HRESI-MS ([M-H₂O+H]⁺) m/z 570.3785 (calc. 570.37889)[4]
Key ¹³C NMR Signals Data to be populated from detailed spectroscopic analysis reports.
Key ¹H NMR Signals Data to be populated from detailed spectroscopic analysis reports.

Biological Activity

This compound and its derivatives have been evaluated for their antibacterial and antiparasitic activities.

Antibacterial Activity

This compound exhibits selective activity against Gram-positive bacteria and some permeable E. coli strains. It is thought to interfere with protein synthesis[1].

Table 3: Antibacterial Activity of this compound (Minimum Inhibitory Concentration - MIC)

OrganismMIC (µg/mL)Reference
Clostridium perfringens0.78
Escherichia coli strains2.5[6]
Other Gram-positive bacteriaData to be populated from original discovery paper.
Antiparasitic Activity

Recently discovered Angiolam derivatives have shown promising activity against various parasites, most notably Plasmodium falciparum.

Table 4: Antiparasitic Activity of this compound and Derivatives (IC₅₀ values in µM) [4][5]

CompoundP. falciparum (NF54)T. b. rhodesienseT. cruziL. donovani
This compound >201.5>3015.4
Angiolam B 0.39.0>306.6
Angiolam C 0.66.8>3017.6
Angiolam D 0.87.2>308.2
Angiolam F 1.312.3>3016.2

Visualizations: Workflows and Pathways

Experimental Workflow for this compound Discovery and Isolation

G cluster_0 Fermentation & Extraction cluster_1 Purification cluster_2 Analysis & Characterization Fermentation Large-Scale Fermentation of Angiococcus disciformis (with XAD-16 Resin) Harvest Harvest Culture (Cells + Resin) Fermentation->Harvest Extraction Solvent Extraction of Resin (e.g., Methanol) Harvest->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Prep_HPLC Preparative HPLC Crude_Extract->Prep_HPLC SFC Supercritical Fluid Chromatography (for derivatives) Prep_HPLC->SFC Fractions Purified Fractions SFC->Fractions Pure_Compound Pure this compound Fractions->Pure_Compound Structure_Elucidation Structure Elucidation (NMR, HRESI-MS) Pure_Compound->Structure_Elucidation Bioactivity Bioactivity Testing (Antibacterial, Antiparasitic) Pure_Compound->Bioactivity

Caption: Experimental workflow for this compound isolation and characterization.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to occur via a hybrid Polyketide Synthase-Non-Ribosomal Peptide Synthetase (PKS-NRPS) pathway[4].

G Starter Starter Unit (isobutyryl-CoA) PKS1 PKS Module 1 (methylmalonyl-CoA) Starter->PKS1 PKS2 PKS Module 2 (malonyl-CoA) PKS1->PKS2 PKS_dots ... (5 more PKS modules) PKS2->PKS_dots NRPS NRPS Module 8 (L-Alanine) PKS_dots->NRPS PKS3 PKS Module 9 (malonyl-CoA) NRPS->PKS3 PKS_dots2 ... (3 more PKS modules) PKS3->PKS_dots2 TE Thioesterase (Cyclization & Release) PKS_dots2->TE AngiolamA This compound TE->AngiolamA

Caption: Simplified schematic of the proposed this compound biosynthetic pathway.

Conclusion

This compound, a metabolite from the myxobacterium Angiococcus disciformis, represents a unique chemical scaffold with demonstrated antibacterial and, more recently, potent antiparasitic properties in its derivatives. This technical guide provides a consolidated resource on its discovery, production, isolation, and characterization, aimed at facilitating further research and development. The elucidation of its biosynthetic pathway offers significant opportunities for the generation of novel analogues with potentially enhanced therapeutic properties, highlighting the continued importance of myxobacteria as a source of novel drug leads.

References

Angiolam A: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a comprehensive technical overview of Angiolam A, a macrolide antibiotic with promising antibacterial and antiparasitic properties. The information is compiled from publicly available scientific literature and is intended to serve as a resource for researchers interested in the development and study of this natural product.

Chemical Structure and Physicochemical Properties

This compound is a lactone-lactam antibiotic originally isolated from the myxobacterium Angiococcus disciformis. Its chemical structure was elucidated through spectroscopic methods and confirmed by total synthesis.

Chemical Structure:

A visual representation of the chemical structure of this compound would be placed here. The structure is characterized by a large macrolactone-lactam ring.

The physicochemical properties of this compound are summarized in the table below. It is important to note that while the molecular formula and weight are well-established, specific experimental values for properties like melting point, solubility, and optical rotation are not consistently reported in recent literature. The first total synthesis of this compound was instrumental in confirming its absolute configuration through comparison of the optical rotation of the synthetic and natural products, although the specific value was not detailed in the available literature.[1]

PropertyValueSource
Molecular Formula C₃₄H₅₃NO₇[2][3]
Molecular Weight 587.8 g/mol [2][3]
Melting Point Not reported in available literature
Solubility Not reported in available literature
Optical Rotation ([α]D) Not reported in available literature

Biological Activity and Mechanism of Action

This compound has demonstrated a range of biological activities, primarily as an antibacterial and more recently as an antiparasitic agent.

Antibacterial Activity

This compound is active against a selection of Gram-positive bacteria. Early studies suggested that its mechanism of action involves the interference with protein synthesis . However, the precise molecular target within the bacterial ribosome and the specific stage of protein synthesis that is inhibited have not been fully elucidated in the available public literature.

Antiparasitic Activity

Recent research has highlighted the potential of this compound and its derivatives as antiparasitic agents, particularly against the malaria parasite, Plasmodium falciparum. Several derivatives of this compound have shown potent activity against the erythrocytic stages of P. falciparum in in vitro assays.

The exact mechanism by which this compound exerts its antiplasmodial effect is currently not well understood. It is hypothesized that, similar to its antibacterial action, it may target protein synthesis within the parasite's apicoplast, an organelle of bacterial origin. However, further research is required to identify the specific target and signaling pathway.

Signaling Pathway Postulation (Hypothetical):

The following diagram illustrates a hypothetical pathway for the antibacterial action of this compound, based on its general classification as a protein synthesis inhibitor.

AngiolamA_Antibacterial_Pathway AngiolamA This compound BacterialCell Bacterial Cell AngiolamA->BacterialCell Enters Ribosome Ribosome (Target) BacterialCell->Ribosome ProteinSynthesis Protein Synthesis Ribosome->ProteinSynthesis Blocks CellGrowth Bacterial Cell Growth & Proliferation ProteinSynthesis->CellGrowth Inhibition of

Caption: Hypothetical mechanism of this compound's antibacterial activity.

Experimental Protocols

Detailed, step-by-step experimental protocols for the isolation and bioactivity testing of this compound are not extensively detailed in single public sources. However, based on methodologies described for myxobacterial secondary metabolites and antiplasmodial screening, a general workflow can be outlined.

Isolation and Purification of this compound

The isolation of this compound from the fermentation broth of Angiococcus disciformis typically involves a multi-step process.

Experimental Workflow for Isolation:

AngiolamA_Isolation_Workflow Start Fermentation of Angiococcus disciformis Adsorption Adsorption of Secondary Metabolites (e.g., XAD-16 Resin) Start->Adsorption Elution Elution with Organic Solvent (e.g., Methanol) Adsorption->Elution CrudeExtract Crude Extract Elution->CrudeExtract Chromatography Preparative High-Performance Liquid Chromatography (HPLC) CrudeExtract->Chromatography Fractions Fraction Collection Chromatography->Fractions Analysis Analysis of Fractions (e.g., LC-MS, NMR) Fractions->Analysis PureAngiolamA Pure this compound Analysis->PureAngiolamA

Caption: Generalized workflow for the isolation of this compound.

A detailed protocol would involve specifying fermentation media and conditions, the type and volume of resin, the elution gradient for HPLC, and the parameters for analytical instrumentation.

In Vitro Antiplasmodial Activity Assay

The antiplasmodial activity of this compound is commonly assessed using a SYBR Green I-based fluorescence assay. This assay quantifies the proliferation of P. falciparum in red blood cells by measuring the fluorescence of SYBR Green I, which binds to the parasite's DNA.

Key Steps of the SYBR Green I Assay:

  • Parasite Culture: P. falciparum is cultured in human red blood cells in a suitable medium.

  • Drug Dilution: A serial dilution of this compound is prepared in a 96-well plate.

  • Incubation: The parasite culture is added to the wells containing the drug dilutions and incubated for a defined period (e.g., 72 hours).

  • Lysis and Staining: A lysis buffer containing SYBR Green I is added to each well. This lyses the red blood cells and allows the dye to bind to the parasite DNA.

  • Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader.

  • Data Analysis: The IC₅₀ (half-maximal inhibitory concentration) value is calculated by plotting the fluorescence intensity against the drug concentration.

Biosynthesis

The biosynthesis of this compound is proposed to occur via a polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) pathway. The biosynthetic gene cluster has been identified, providing insights into the enzymatic machinery responsible for its assembly from simple precursors.

Overview of this compound Biosynthesis:

AngiolamA_Biosynthesis Precursors Simple Precursors (e.g., Acetate, Propionate) PKS_NRPS Polyketide Synthase (PKS) & Non-Ribosomal Peptide Synthetase (NRPS) Gene Cluster Precursors->PKS_NRPS Assembly Stepwise Assembly & Modification PKS_NRPS->Assembly AngiolamA This compound Assembly->AngiolamA

Caption: Simplified overview of the biosynthetic pathway of this compound.

Conclusion and Future Directions

This compound is a natural product with demonstrated antibacterial and promising antiparasitic activities. While its basic chemical and biological properties have been characterized, significant opportunities for further research exist. Key areas for future investigation include:

  • Elucidation of the precise molecular mechanism of action for both its antibacterial and antiplasmodial activities.

  • Determination of a complete physicochemical profile , including solubility and stability, to support formulation and drug development efforts.

  • Optimization of the fermentation and isolation processes to improve yields.

  • Medicinal chemistry efforts to synthesize and evaluate novel derivatives with enhanced potency, selectivity, and pharmacokinetic properties.

This technical guide provides a foundation for researchers embarking on the study of this compound. The continued investigation of this and other myxobacterial natural products holds significant promise for the discovery of new therapeutic agents.

References

The Biological Activity of Angiolam A and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiolam A, a macrolide antibiotic of the lactone-lactam class, was first isolated from the myxobacterium Angiococcus disciformis. Initially recognized for its modest antibacterial properties, recent discoveries of novel derivatives with potent antiparasitic activity have renewed interest in this natural product scaffold. This technical guide provides a comprehensive overview of the known biological activities of this compound and its derivatives, presenting quantitative data, detailed experimental methodologies, and visual representations of its biosynthetic origin and potential mechanisms of action.

Data Presentation

Antiparasitic and Cytotoxic Activities

The most significant recent findings relate to the antiparasitic potential of this compound and its newly discovered derivatives, Angiolams B, C, and D.[1][2] Their activity has been evaluated against a panel of protozoan parasites, with concurrent cytotoxicity testing to determine selectivity.[1][2]

Table 1: Antiparasitic and Cytotoxic Activity of this compound and Its Derivatives (IC50 in µM) [1][2]

CompoundP. falciparum (NF54)T. b. rhodesiense (STIB 900)T. cruzi (Tulahuen C4)L. donovani (MHOM/ET/67/L82)Cytotoxicity (L6 cells)
This compound>101.512.917.6>90
Angiolam B0.327.512.96.627.5
Angiolam C0.59.610.615.448.2
Angiolam D0.813.011.28.229.6

Table 2: Selectivity Indices of this compound and Its Derivatives [1][2]

CompoundP. falciparumT. b. rhodesienseT. cruziL. donovani
This compound<9607.05.1
Angiolam B91.712.14.2
Angiolam C96.45.04.53.1
Angiolam D37.02.32.63.6

Selectivity Index (SI) = IC50 in L6 cells / IC50 against parasite

Antibacterial Activity

Experimental Protocols

General Protocol for In Vitro Antiparasitic Assays

1. Parasite Culture:

  • Plasmodium falciparum (e.g., NF54 strain) is cultured in human erythrocytes in RPMI-1640 medium supplemented with human serum and maintained in a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂).

  • Trypanosoma brucei rhodesiense (e.g., STIB 900 strain) bloodstream forms are cultured in MEM medium with Earle’s salts, supplemented with glucose, non-essential amino acids, sodium bicarbonate, HEPES, sodium pyruvate, 2-mercaptoethanol, hypoxanthine, and heat-inactivated horse serum.

  • Trypanosoma cruzi (e.g., Tulahuen C4 strain) amastigotes are propagated in a suitable host cell line, such as L6 rat skeletal myoblasts or Vero cells, in DMEM supplemented with fetal bovine serum.

  • Leishmania donovani (e.g., MHOM/ET/67/L82 strain) axenic amastigotes are cultured in a specialized medium such as M-199 or Schneider’s insect medium supplemented with fetal bovine serum.

2. Drug Susceptibility Testing:

  • Compounds are serially diluted in the appropriate culture medium in 96-well microtiter plates.

  • A standardized suspension of parasites (or infected host cells for intracellular forms) is added to each well.

  • Plates are incubated under appropriate conditions (temperature, atmosphere) for a defined period (e.g., 48-72 hours).

  • Parasite viability is assessed using various methods:

    • For P. falciparum, parasite growth can be measured by staining with a DNA-intercalating dye (e.g., DAPI, SYBR Green) or by measuring the incorporation of radiolabeled hypoxanthine.

    • For motile trypanosomes, viability can be assessed by microscopy or by using a metabolic indicator dye such as resazurin (B115843).

    • For intracellular T. cruzi and L. donovani, host cell and parasite viability can be determined using microscopy after Giemsa staining or by using reporter gene assays (e.g., β-galactosidase expressing parasites).

  • The 50% inhibitory concentration (IC50) is determined by fitting the dose-response data to a sigmoidal curve.

General Protocol for Cytotoxicity Assay (L6 Cells)

1. Cell Culture:

  • L6 rat skeletal myoblasts are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics (penicillin/streptomycin) at 37°C in a humidified atmosphere with 5% CO₂.

2. Cytotoxicity Assessment:

  • Cells are seeded in 96-well plates at a defined density and allowed to adhere overnight.

  • The culture medium is replaced with fresh medium containing serial dilutions of the test compounds.

  • Plates are incubated for a specified period (e.g., 72 hours).

  • Cell viability is determined using a metabolic assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or resazurin assay. The absorbance or fluorescence is measured, which correlates with the number of viable cells.

  • The 50% cytotoxic concentration (IC50) is calculated from the dose-response curve.

General Protocol for Antibacterial Minimum Inhibitory Concentration (MIC) Assay

1. Bacterial Strains and Culture Conditions:

  • Bacterial strains (e.g., Bacillus subtilis, Staphylococcus aureus) are grown in a suitable broth medium (e.g., Mueller-Hinton Broth) overnight at 37°C.

2. MIC Determination (Broth Microdilution Method):

  • Test compounds are serially diluted in broth medium in a 96-well microtiter plate.

  • A standardized inoculum of the bacterial suspension is added to each well.

  • The plate is incubated at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Signaling Pathways and Mechanism of Action

Biosynthesis of Angiolams

The biosynthesis of this compound and its derivatives originates from a polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) hybrid machinery.[2] The biosynthetic gene cluster has been identified, providing insights into the assembly of the macrolide core and the incorporation of the amino acid precursor.[2]

Angiolam_Biosynthesis Starter_Unit Starter Unit (e.g., Isobutyryl-CoA) PKS_Modules Polyketide Synthase (PKS) Modules (Chain Elongation and Modification) Starter_Unit->PKS_Modules NRPS_Module Non-Ribosomal Peptide Synthetase (NRPS) Module (Amino Acid Incorporation) PKS_Modules->NRPS_Module Final_PKS_Modules Final PKS Modules (Further Chain Elongation) NRPS_Module->Final_PKS_Modules Thioesterase Thioesterase Domain (Cyclization and Release) Final_PKS_Modules->Thioesterase Angiolam_Scaffold Angiolam Scaffold Thioesterase->Angiolam_Scaffold

Biosynthetic pathway of the Angiolam scaffold.

Mechanism of Action: Protein Synthesis Inhibition

The antibacterial activity of this compound is attributed to its ability to interfere with bacterial protein synthesis.[3] While the precise molecular target on the ribosome has not been definitively identified, the general mechanism involves the disruption of the translation process, leading to the cessation of bacterial growth.

Protein_Synthesis_Inhibition cluster_ribosome Bacterial Ribosome (70S) 50S_Subunit 50S Subunit Polypeptide Growing Polypeptide Chain 50S_Subunit->Polypeptide catalyzes peptide bond formation 30S_Subunit 30S Subunit mRNA mRNA mRNA->30S_Subunit binds tRNA Aminoacyl-tRNA tRNA->50S_Subunit delivers amino acid Angiolam This compound Angiolam->50S_Subunit interferes with translation Angiolam->30S_Subunit interferes with translation

General mechanism of bacterial protein synthesis inhibition.

Investigating Cellular Targets and Signaling Pathways: A Proposed Workflow

To date, there is no published research directly linking this compound or its derivatives to specific eukaryotic signaling pathways, such as those involving VEGF or PI3K/Akt. Elucidating these potential interactions is crucial for understanding the full pharmacological profile of these compounds, particularly for any future development as anticancer or other therapeutic agents. The following workflow outlines a potential strategy for identifying the cellular targets and affected signaling pathways of this compound.

Target_Identification_Workflow cluster_target_id Target Identification cluster_pathway_analysis Pathway Analysis Angiolam_A This compound Affinity_Chromatography Affinity Chromatography (Immobilized this compound) Angiolam_A->Affinity_Chromatography binds to cellular proteins Mass_Spectrometry Mass Spectrometry (Protein Identification) Affinity_Chromatography->Mass_Spectrometry Eluted Proteins Bioinformatics Bioinformatics Analysis (Pathway Enrichment) Mass_Spectrometry->Bioinformatics Identified Proteins Western_Blot Western Blot Analysis (Validate Pathway Modulation) Bioinformatics->Western_Blot Hypothesized Pathways Reporter_Assays Reporter Gene Assays (Confirm Pathway Activity) Bioinformatics->Reporter_Assays Hypothesized Pathways

Proposed workflow for target and pathway identification.

Conclusion

This compound and its derivatives represent a promising class of natural products with demonstrated antiparasitic activity, particularly against the malaria parasite Plasmodium falciparum. While the initial discovery of this compound highlighted its antibacterial properties through the inhibition of protein synthesis, the recent identification of more potent antiparasitic derivatives has opened new avenues for drug discovery. Further research is warranted to fully elucidate the specific molecular targets of these compounds in both prokaryotic and eukaryotic cells, and to explore their potential effects on cellular signaling pathways. The methodologies and data presented in this guide provide a foundation for future investigations into this intriguing family of natural products.

References

Angiolam A: A Comprehensive Technical Guide on Physicochemical Properties and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiolam A is a macrolide antibiotic with a lactone-lactam structure, first isolated from the myxobacterium Angiococcus disciformis.[1] As a member of the macrolide class, it inhibits bacterial protein synthesis.[1][2] This document provides a detailed overview of the known physicochemical properties of this compound and outlines standard methodologies for its comprehensive characterization and stability assessment, crucial for its development as a potential therapeutic agent.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a drug candidate like this compound is fundamental for formulation development, pharmacokinetic profiling, and ensuring consistent biological activity.

Chemical Structure and Identity

This compound is characterized by a complex macrocyclic structure.

PropertyValueSource
Molecular Formula C₃₄H₅₃NO₇[3]
Molecular Weight 587.8 g/mol PubChem
Class Macrolide, Lactone-Lactam Antibiotic[1]
High-Resolution Mass Spectrometry [M-H₂O+H]⁺ at m/z 570.3785
Quantitative Physicochemical Data
ParameterValueExperimental Protocol
Melting Point Not reportedSection 3.1
Solubility Not reportedSection 3.2
pKa Not reportedSection 3.3
LogP Not reportedSection 3.4

Recommended Experimental Protocols

To address the gaps in the physicochemical profile of this compound, the following standard experimental protocols are recommended.

Determination of Melting Point

The melting point provides a measure of purity and is a critical parameter for solid dosage form development.

Methodology: Capillary Melting Point Method

  • A small, finely powdered sample of this compound is packed into a capillary tube.

  • The capillary tube is placed in a calibrated melting point apparatus.

  • The temperature is raised at a controlled rate.

  • The temperature range from the appearance of the first liquid droplet to the complete melting of the solid is recorded as the melting range.

Solubility Determination

Solubility in various solvents is crucial for developing appropriate formulations and for understanding in vivo dissolution.

Methodology: Shake-Flask Method

  • An excess amount of this compound is added to a known volume of the test solvent (e.g., water, methanol, ethanol, DMSO) in a sealed flask.

  • The flasks are agitated at a constant temperature (e.g., 25°C and 37°C) until equilibrium is reached (typically 24-48 hours).

  • The suspension is filtered to remove undissolved solid.

  • The concentration of this compound in the filtrate is determined by a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

pKa Determination

The acid dissociation constant (pKa) is essential for predicting the ionization state of the molecule at different physiological pH values, which influences its absorption, distribution, and excretion.

Methodology: Potentiometric Titration

  • A known concentration of this compound is dissolved in a suitable solvent (e.g., a co-solvent mixture if aqueous solubility is low).

  • The solution is titrated with a standardized solution of a strong acid or base.

  • The pH of the solution is monitored throughout the titration using a calibrated pH meter.

  • The pKa is determined from the titration curve as the pH at which the molecule is half-ionized.

LogP Determination

The partition coefficient (LogP) between octanol (B41247) and water is a key indicator of a drug's lipophilicity and its ability to cross biological membranes.

Methodology: Shake-Flask Method

  • A solution of this compound is prepared in one of the two immiscible phases (n-octanol or water).

  • Equal volumes of n-octanol and water are added to a flask containing the this compound solution.

  • The mixture is shaken until equilibrium is reached.

  • The two phases are separated, and the concentration of this compound in each phase is determined using a validated analytical method (e.g., HPLC-UV).

  • The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Stability of this compound

Assessing the stability of this compound under various environmental conditions is critical to ensure its safety, efficacy, and to determine its shelf-life.

Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and to establish degradation pathways.

Methodology

This compound is subjected to stress conditions, including:

  • Acidic Conditions: e.g., 0.1 M HCl at elevated temperature.

  • Basic Conditions: e.g., 0.1 M NaOH at elevated temperature.

  • Oxidative Conditions: e.g., 3% H₂O₂ at room temperature.

  • Thermal Stress: e.g., heating the solid drug at a high temperature.

  • Photostability: Exposing the drug to UV and visible light.

Samples are analyzed at various time points using a stability-indicating HPLC method to quantify the remaining this compound and to detect degradation products.

Long-Term Stability Studies

Long-term stability studies are conducted under controlled storage conditions to establish the shelf-life of the drug substance.

Methodology

  • At least three batches of this compound are stored in its intended container closure system.

  • The batches are stored at recommended long-term storage conditions (e.g., 25°C ± 2°C / 60% RH ± 5% RH).

  • Samples are pulled at specified time intervals (e.g., 0, 3, 6, 9, 12, 18, 24 months) and tested for appearance, purity, and potency.

Visualizations

Experimental Workflow for Physicochemical Characterization

Physicochemical Characterization Workflow cluster_0 Sample Preparation cluster_1 Property Determination cluster_2 Data Analysis Angiolam_A This compound Sample Melting_Point Melting Point (Capillary Method) Angiolam_A->Melting_Point Solubility Solubility (Shake-Flask) Angiolam_A->Solubility pKa pKa (Potentiometric Titration) Angiolam_A->pKa LogP LogP (Shake-Flask) Angiolam_A->LogP Data_Compilation Compile Data Melting_Point->Data_Compilation Solubility->Data_Compilation pKa->Data_Compilation LogP->Data_Compilation

Caption: Workflow for the experimental determination of key physicochemical properties of this compound.

Stability Testing Workflow

Stability Testing Workflow cluster_0 Study Initiation cluster_1 Stress Conditions cluster_2 Storage Conditions cluster_3 Analysis and Reporting Drug_Substance This compound Drug Substance Forced_Degradation Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) Drug_Substance->Forced_Degradation Long_Term Long-Term Stability (e.g., 25°C/60% RH) Drug_Substance->Long_Term Analysis Stability-Indicating HPLC Analysis Forced_Degradation->Analysis Long_Term->Analysis Report Stability Report (Shelf-life determination) Analysis->Report

Caption: A comprehensive workflow for conducting forced degradation and long-term stability studies of this compound.

Conclusion

While this compound presents a promising scaffold as an antibiotic, a comprehensive understanding of its physicochemical properties and stability is paramount for its successful development. This guide has summarized the currently available data and provided a clear roadmap of standard experimental protocols to fully characterize this molecule. The systematic application of these methodologies will generate the critical data needed to support formulation development, regulatory filings, and ultimately, the clinical application of this compound.

References

Angiolam A: Elucidating its Interference with Bacterial Protein Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Angiolam A, a lactone-lactam antibiotic first isolated from the myxobacterium Angiococcus disciformis, has been identified as a potential inhibitor of bacterial protein synthesis.[1] Despite this early observation, the precise molecular mechanism underpinning this activity has remained largely unexplored, with recent research shifting focus to its promising antiparasitic properties. This technical guide synthesizes the current, albeit limited, knowledge of this compound's antibacterial action and provides a comprehensive framework for its further investigation. We will detail the general experimental protocols required to elucidate its specific ribosomal binding site, the stage of protein synthesis it inhibits, and its quantitative effects on bacterial growth. This document aims to serve as a foundational resource for researchers seeking to characterize this compound as a potential lead compound in the development of novel antibacterial agents.

Introduction to this compound

This compound is a natural product first described in 1985, isolated from the culture broth of Angiococcus disciformis strain An d30.[1] Initial studies revealed its activity against a selection of Gram-positive bacteria and strains of Escherichia coli with enhanced permeability, leading to the hypothesis that its mechanism of action involves the inhibition of protein synthesis.[1] More recently, in 2024, several new derivatives of this compound were identified, and their potent antiparasitic activities against pathogens such as Plasmodium falciparum were characterized.[2][3] This recent work also successfully identified the biosynthetic gene cluster responsible for this compound production.[2][3]

Despite these advances, a significant knowledge gap persists regarding the specifics of its antibacterial mechanism. Understanding how this compound interacts with the bacterial ribosome is crucial for its development as an antibiotic. This guide outlines the necessary experimental approaches to fully characterize its mode of action.

Quantitative Data on Biological Activity

Currently, detailed quantitative data for this compound's activity is primarily available for its antiparasitic effects. No comprehensive Minimum Inhibitory Concentration (MIC) data against a wide panel of bacterial pathogens has been published. The available data on its biological activity is summarized below.

Compound/DerivativeTarget OrganismAssayMeasured Activity (IC₅₀)Selectivity Index (SI)
This compound Trypanosoma brucei rhodesienseIn vitro1.5 µM>25.8
Angiolam B Plasmodium falciparum (NF54)In vitro0.3 µM91.6
Angiolam C Plasmodium falciparum (NF54)In vitro0.4 µM>71.9
Angiolam D Plasmodium falciparum (NF54)In vitro0.8 µM37
Angiolam F Plasmodium falciparum (NF54)In vitro1.3 µM37
This compound Leishmania donovaniIn vitro15.4 µM2.5
Angiolam B Leishmania donovaniIn vitro6.6 µM4.3
Angiolam C Leishmania donovaniIn vitro17.6 µM2
Angiolam D Leishmania donovaniIn vitro8.2 µM3.6
Angiolam F Leishmania donovaniIn vitro16.9 µM2.3

Data sourced from Khormi et al., 2024.[2][3]

Proposed Mechanism of Action: Interference with Protein Synthesis

The central hypothesis is that this compound targets the bacterial ribosome to inhibit protein synthesis. The bacterial ribosome, a 70S complex composed of 30S and 50S subunits, is a well-established target for many classes of antibiotics.[4] Inhibition can occur at three main stages: initiation, elongation, or termination.

A logical workflow to determine the precise mechanism of this compound would involve a series of established biochemical and molecular biology assays.

experimental_workflow cluster_0 Initial Screening cluster_1 Mechanism of Action cluster_2 Binding Site Identification A In vitro Transcription/ Translation (TX-TL) Assay C Identify Affected Ribosomal Subunit (30S or 50S) A->C Confirms protein synthesis inhibition B Determine MIC against bacterial panel B->A D Determine Stage of Inhibition (Initiation, Elongation, Termination) C->D Narrows down target region E Ribosome Footprinting C->E High-resolution mapping of binding site F Toeprinting Assay D->F Pinpoints stalling at specific codons G Cryo-Electron Microscopy (Cryo-EM) E->G Structural validation F->G Structural validation

Caption: Proposed experimental workflow for elucidating this compound's mechanism. (Within 100 characters)

Detailed Experimental Protocols

To systematically investigate this compound's interference with bacterial protein synthesis, the following experimental protocols are proposed.

In Vitro Transcription-Translation (TX-TL) Assay

This assay is a primary screen to confirm that this compound directly inhibits the core machinery of protein synthesis.

  • Objective: To determine if this compound inhibits protein synthesis in a cell-free system.

  • Methodology:

    • Prepare a bacterial cell-free extract (e.g., from E. coli) containing all necessary components for transcription and translation (ribosomes, tRNAs, aminoacyl-tRNA synthetases, etc.).

    • Use a DNA template encoding a reporter protein, such as luciferase or green fluorescent protein (GFP).

    • Set up reactions with varying concentrations of this compound.

    • Initiate transcription and translation and monitor the production of the reporter protein over time by measuring luminescence or fluorescence.

    • A dose-dependent decrease in the reporter signal would confirm direct inhibition of protein synthesis.

  • Controls: A no-drug control (vehicle, e.g., DMSO) and a positive control with a known protein synthesis inhibitor (e.g., chloramphenicol) should be included.

Ribosome Binding and Subunit Specificity Assays

These experiments aim to identify which ribosomal subunit (30S or 50S) is the target of this compound.

  • Objective: To determine if this compound binds to the 30S or 50S ribosomal subunit.

  • Methodology (Sucrose Gradient Centrifugation):

    • Purify 70S ribosomes from a susceptible bacterial strain.

    • Dissociate the 70S ribosomes into 30S and 50S subunits.

    • Incubate radiolabeled this compound with either purified 30S subunits, 50S subunits, or reconstituted 70S ribosomes.

    • Layer the incubation mixtures onto a sucrose (B13894) density gradient and centrifuge to separate the ribosomal subunits.

    • Fractionate the gradient and measure the radioactivity in each fraction.

    • Co-sedimentation of radioactivity with a specific subunit indicates binding.

Toeprinting Assay

The toeprinting, or primer extension inhibition, assay can identify the specific step of translation that is inhibited by mapping the precise location where the ribosome stalls on an mRNA template.

  • Objective: To determine if this compound causes ribosome stalling at the initiation codon (indicating an initiation inhibitor) or at subsequent codons during the elongation phase.

  • Methodology:

    • Assemble an in vitro translation reaction with a specific mRNA template, ribosomes, tRNAs, and translation factors.

    • Anneal a radiolabeled DNA primer downstream of the coding sequence.

    • Add reverse transcriptase to synthesize a cDNA copy of the mRNA.

    • In the presence of a stalled ribosome, the reverse transcriptase will be blocked, producing a truncated cDNA product (a "toeprint").

    • Analyze the size of the cDNA products on a sequencing gel. The length of the toeprint reveals the exact nucleotide position of the stalled ribosome's leading edge.

    • If this compound is an initiation inhibitor, a strong toeprint will appear at the initiation codon. If it is an elongation inhibitor, toeprints may appear at various points within the coding sequence.

toeprinting_assay cluster_0 Toeprinting Assay Principle mRNA mRNA Template (5' -> 3') ribosome Stalled Ribosome primer <-- Radiolabeled Primer primer->mRNA rt Reverse Transcriptase rt->ribosome Blocked by cdna <-- cDNA Synthesis cdna->primer toeprint Toeprint (truncated cDNA) toeprint->cdna

Caption: Principle of the toeprinting assay to map ribosome stalling sites. (Within 100 characters)
Ribosome Footprinting

For a global view of this compound's effect on translation, ribosome footprinting followed by deep sequencing can be employed. This powerful technique maps the positions of all ribosomes across the entire transcriptome.

  • Objective: To identify genome-wide ribosome stalling patterns induced by this compound.

  • Methodology:

    • Treat a bacterial culture with this compound.

    • Lyse the cells and treat with a nuclease to digest all mRNA that is not protected by ribosomes.

    • Isolate the ribosome-protected mRNA fragments (the "footprints").

    • Convert these RNA footprints into a cDNA library and perform high-throughput sequencing.

    • Map the sequencing reads back to the bacterial genome to determine the density and location of ribosomes on every transcript.

    • An accumulation of ribosome footprints at specific sites (e.g., start codons, specific codons or motifs) in this compound-treated cells compared to untreated cells will reveal its mechanism of action.

Signaling Pathways and Logical Relationships

The direct mechanism of action for a protein synthesis inhibitor like this compound is typically a direct interaction with the ribosome, rather than the modulation of a complex signaling pathway. The logical relationship of its action can be visualized as a direct inhibition of a key step in the central dogma of molecular biology.

central_dogma_inhibition DNA DNA mRNA mRNA DNA->mRNA Transcription Ribosome Ribosome mRNA->Ribosome Binding Protein Protein Ribosome->Protein Translation AngiolamA This compound AngiolamA->Ribosome Inhibits

Caption: Inhibition of bacterial protein synthesis by this compound. (Within 100 characters)

Conclusion and Future Directions

While this compound was identified decades ago as a putative inhibitor of bacterial protein synthesis, the field has only recently begun to reinvestigate its biological activities, primarily in the context of parasitic diseases. The original hypothesis of its antibacterial mechanism remains plausible but unproven. The experimental framework outlined in this guide provides a clear path forward for researchers to definitively characterize the interaction of this compound with the bacterial ribosome.

Key future research should focus on:

  • Determining the MICs of this compound against a broad panel of clinically relevant Gram-positive and Gram-negative bacteria.

  • Executing the in vitro assays described herein to confirm direct inhibition of protein synthesis and identify the specific ribosomal subunit and translation stage affected.

  • Utilizing high-resolution techniques like ribosome footprinting and cryo-EM to precisely map the binding site of this compound on the ribosome.

A thorough understanding of its mechanism of action is the critical next step in evaluating this compound's potential as a scaffold for the development of a new class of antibacterial drugs.

References

The Angiolam Scaffold: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Angiolam scaffold, a polyketide-nonribosomal peptide hybrid, represents a promising frontier in the discovery of novel therapeutic agents. Initially identified for its antiparasitic properties, the structural complexity and biosynthetic origin of the Angiolam scaffold suggest a broader potential for drug development. This technical guide provides a comprehensive overview of the Angiolam scaffold, including its known biological activities, synthesis, and potential applications in drug discovery, with a particular focus on its prospective role as an anticancer and anti-angiogenesis agent.

Chemical Structures of Angiolam Derivatives

The Angiolam family of natural products includes the parent compound Angiolam A and several recently identified derivatives, each with unique structural modifications. These variations offer a basis for structure-activity relationship (SAR) studies and the future design of novel therapeutic agents.

Caption: Structures of this compound and its derivatives B, C, D, and F.

Quantitative Data Summary

The biological activities of Angiolam and its derivatives have been primarily evaluated against various parasites. The following tables summarize the available quantitative data.

Table 1: Antiparasitic Activity of Angiolam Derivatives

CompoundTarget OrganismIC50 (µM)Selectivity Index (SI)Reference
This compoundTrypanosoma brucei rhodesiense1.5-[1]
Angiolam BPlasmodium falciparum0.391.6[2]
Angiolam BLeishmania donovani6.6-[2]
Angiolam CPlasmodium falciparum0.3-0.8≥ 30[2]
Angiolam CLeishmania donovani15.4-17.6-[2]
Angiolam DPlasmodium falciparum0.3-0.8≥ 30
Angiolam DLeishmania donovani8.2-
Angiolam FLeishmania donovani15.4-17.6-

Table 2: Molecular Properties of Angiolam Derivatives

CompoundMolecular FormulaHRESI-MS [M+H]+ (m/z)Reference
This compoundC₃₄H₅₃NO₇570.3785 ([M-H₂O+H]⁺)
Angiolam BC₃₄H₅₁NO₇586.3748
Angiolam CC₃₄H₅₅NO₇572.3955 ([M-H₂O+H]⁺)
Angiolam FC₃₆H₅₇NO₇598.4121 ([M-H₂O+H]⁺)

Experimental Protocols

Total Synthesis of this compound

The first total synthesis of this compound was achieved in 18 steps. Key reactions in this synthesis include:

  • Vinylogous Mukaiyama Aldol (B89426) Reactions: This reaction was used to construct the carbon skeleton, employing aldehyde-derived dienol ethers.

  • Conjugate Reduction and Diastereoselective Protonation: Following the aldol reaction, a conjugate reduction of the resulting double bond was performed, followed by a diastereoselective protonation to set the stereochemistry.

  • Witzeman Protocol for Macrolactamization: The final macrocyclic structure was formed via a macrolactamization reaction using the Witzeman protocol.

start Aldehyde-derived dienol ethers vm_aldol Vinylogous Mukaiyama Aldol Reaction start->vm_aldol conjugate_reduction Conjugate Reduction & Diastereoselective Protonation vm_aldol->conjugate_reduction macrolactamization Witzeman Protocol for Macrolactamization conjugate_reduction->macrolactamization end This compound macrolactamization->end

Caption: Key stages in the total synthesis of this compound.

Biosynthesis of Angiolam Scaffold

The Angiolam scaffold is biosynthesized by a polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) hybrid system. This modular enzymatic machinery is responsible for the assembly of the polyketide chain and the incorporation of an amino acid residue.

cluster_pks Polyketide Synthase (PKS) Modules cluster_nrps Nonribosomal Peptide Synthetase (NRPS) Module pks_loading Loading Module (prop-2-enoyl-ACP) pks_elongation PKS Elongation (Malonyl-CoA & Methylmalonyl-CoA) pks_loading->pks_elongation nrps_module NRPS Module (L-alanine incorporation) pks_elongation->nrps_module release Cyclization & Release (Thioesterase Domain) nrps_module->release angiolam Angiolam Scaffold release->angiolam

Caption: Simplified workflow of Angiolam biosynthesis.

In Vitro Antiparasitic Activity Assay (Plasmodium falciparum)

The activity of Angiolam derivatives against the erythrocytic stages of P. falciparum can be determined using a parasite lactate (B86563) dehydrogenase (pLDH) assay.

  • Parasite Culture: P. falciparum (e.g., NF54 strain) is cultured in human erythrocytes in RPMI 1640 medium supplemented with human serum and hypoxanthine.

  • Drug Dilution: Test compounds are serially diluted in culture medium in a 96-well plate.

  • Incubation: Synchronized ring-stage parasites are added to the wells and incubated for 72 hours under a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

  • pLDH Assay: After incubation, the plates are frozen and thawed to lyse the cells. The pLDH activity is measured by adding a substrate solution containing lactate, NBT, and diaphorase, and monitoring the color change at 650 nm.

  • IC50 Determination: The 50% inhibitory concentration (IC50) is calculated by fitting the dose-response data to a sigmoidal curve.

Cytotoxicity Assay

The cytotoxicity of Angiolam derivatives against mammalian cell lines (e.g., L6 cells) is assessed to determine the selectivity index. The MTT assay is a common method.

  • Cell Seeding: Cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with serial dilutions of the test compounds and incubated for 72 hours.

  • MTT Addition: MTT solution is added to each well and incubated for 4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at 570 nm.

  • CC50 Determination: The 50% cytotoxic concentration (CC50) is determined from the dose-response curve. The selectivity index is calculated as CC50 / IC50.

Potential for Angiogenesis Inhibition: A Hypothetical Pathway

While there is no direct evidence of the Angiolam scaffold's effect on angiogenesis, its structural class as a complex natural product warrants investigation into this area. Many natural products are known to inhibit angiogenesis, a critical process in tumor growth and metastasis. A common mechanism of action for such compounds is the inhibition of the Vascular Endothelial Growth Factor (VEGF) signaling pathway.

A hypothetical signaling pathway for the potential anti-angiogenic activity of an Angiolam-based inhibitor is presented below, based on known inhibitors of the VEGF pathway.

VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PI3K PI3K VEGFR2->PI3K Activates Angiolam_Inhibitor Angiolam-based Inhibitor Angiolam_Inhibitor->VEGFR2 Inhibits AKT AKT PI3K->AKT Activates eNOS eNOS AKT->eNOS Activates Cell_Response Endothelial Cell Migration & Tube Formation eNOS->Cell_Response Promotes

Caption: Hypothetical inhibition of the VEGF signaling pathway by an Angiolam-based inhibitor.

Future Directions in Drug Discovery

The Angiolam scaffold presents a compelling starting point for the development of new therapeutic agents. Future research should focus on several key areas:

  • Broad-Spectrum Biological Screening: The known antiparasitic activity of Angiolam derivatives should be expanded to include screening against a wide range of cancer cell lines and in angiogenesis assays.

  • Structure-Activity Relationship (SAR) Studies: The synthesis of a diverse library of Angiolam analogs will be crucial for elucidating the SAR and optimizing the scaffold for different therapeutic targets.

  • Mechanism of Action Studies: For any promising activities identified, detailed mechanistic studies will be necessary to understand the molecular targets and signaling pathways involved.

  • In Vivo Efficacy and Toxicology: Lead compounds will require evaluation in animal models to assess their in vivo efficacy, pharmacokinetics, and safety profiles.

Conclusion

The Angiolam scaffold, with its intricate chemical architecture and potent biological activity, holds significant promise for drug discovery. While current research has primarily focused on its antiparasitic effects, the potential for this scaffold to be developed into novel anticancer and anti-angiogenic agents is substantial. A systematic approach involving broad biological screening, SAR-guided medicinal chemistry, and in-depth mechanistic studies will be essential to unlock the full therapeutic potential of the Angiolam scaffold.

References

Methodological & Application

Total Synthesis of Angiolam A: A Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the total synthesis of Angiolam A, a macrolide antibiotic. The synthesis was first reported by Gieseler and Kalesse in 2014 and was accomplished in 18 steps.[1] This protocol is based on their published work and is intended for use by trained organic chemists in a laboratory setting. This compound was originally isolated from the myxobacterium Angiococcus disciformis and has shown activity against Gram-positive bacteria.[1]

Chemical Data Summary

The following table summarizes the key quantitative data for each step of the this compound total synthesis.

StepProductStarting Material(s)Reagents and ConditionsYield (%)Molecular FormulaMW ( g/mol )
12 Methyl (S)-3-hydroxy-2-methylpropanoateTBSCl, Imidazole (B134444), DMAP, CH₂Cl₂, 0 °C to rt98C₁₁H₂₄O₃Si232.39
23 2 DIBAL-H, CH₂Cl₂, -78 °C95C₁₁H₂₄O₃Si232.39
34 3 , (Triphenylphosphoranylidene)acetaldehydeCH₂Cl₂, rt89C₁₃H₂₆O₂Si242.43
45 4 , Diethyl ((isopropoxycarbonyl)methyl)phosphonateNaH, THF, 0 °C to rt85C₁₉H₃₆O₄Si356.57
56 5 DIBAL-H, CH₂Cl₂, -78 °C92C₁₅H₃₀O₃Si286.48
67 6 MnO₂, CH₂Cl₂, rt91C₁₅H₂₈O₃Si284.47
78 7 TBSOTf, 2,6-lutidine, CH₂Cl₂, -78 °C96C₂₁H₄₂O₃Si₂398.73
89 8 , Aldehyde 22 TiCl₄, CH₂Cl₂, -78 °C75C₃₇H₆₈O₆Si₂677.11
910 9 H₂, Pd/C, EtOAc, rt93C₃₇H₇₀O₆Si₂679.13
1011 10 TBAF, THF, rt88C₂₅H₄₆O₆442.63
1112 11 Dess-Martin periodinane, CH₂Cl₂, rt94C₂₅H₄₄O₆440.61
1213 12 NaClO₂, NaH₂PO₄, 2-methyl-2-butene, t-BuOH/H₂O, rt92C₂₅H₄₄O₇456.61
1314 13 2,4,6-Trichlorobenzoyl chloride, Et₃N, THF, rt; then DMAP, toluene (B28343), rt65C₂₅H₄₂O₆438.60
1415 14 PMBCl, NaH, DMF, 0 °C to rt89C₃₃H₅₀O₇558.75
1516 15 DDQ, CH₂Cl₂/H₂O, rt85C₂₅H₄₂O₇454.60
1617 16 , Boc-L-alanineDCC, DMAP, CH₂Cl₂, rt91C₃₄H₅₅NO₉621.80
1718 17 TFA, CH₂Cl₂, rt; then (i-Pr)₂NEt, 2-hydroxypyridine-N-oxide, EDCI, CH₂Cl₂, rt55C₂₉H₄₅NO₇519.67
18This compound 18 Witzeman reagent (Me₃SiNCO), toluene, 110 °C40C₃₄H₅₃NO₇587.79

Experimental Protocols

The following are detailed experimental protocols for the key steps in the total synthesis of this compound.

Synthesis of Silyl (B83357) Ether (2)

To a solution of methyl (S)-3-hydroxy-2-methylpropanoate (1.00 g, 8.46 mmol) in CH₂Cl₂ (40 mL) at 0 °C were added imidazole (1.15 g, 16.9 mmol) and TBSCl (1.53 g, 10.2 mmol). The reaction mixture was stirred at room temperature for 12 hours. The reaction was quenched with saturated aqueous NH₄Cl solution, and the aqueous layer was extracted with CH₂Cl₂. The combined organic layers were washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure. The residue was purified by flash chromatography (hexanes/EtOAc = 20:1) to afford 2 (1.92 g, 98%) as a colorless oil.

Vinylogous Mukaiyama Aldol (B89426) Reaction to form Aldol Adduct (9)

To a solution of silyl dienol ether 8 (100 mg, 0.251 mmol) and aldehyde 22 (prepared separately, 85 mg, 0.301 mmol) in CH₂Cl₂ (2.5 mL) at -78 °C was added TiCl₄ (1.0 M in CH₂Cl₂, 0.28 mL, 0.28 mmol). The reaction mixture was stirred at -78 °C for 1 hour. The reaction was quenched with saturated aqueous NaHCO₃ solution, and the mixture was warmed to room temperature. The aqueous layer was extracted with CH₂Cl₂. The combined organic layers were washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure. The residue was purified by flash chromatography (hexanes/EtOAc = 10:1) to afford 9 (127 mg, 75%) as a colorless oil.

Macrolactamization to form this compound

A solution of the amino acid precursor 18 (20 mg, 0.038 mmol) in toluene (4 mL) was treated with trimethylsilyl (B98337) isocyanate (Witzeman reagent, 0.1 mL, 0.76 mmol) and heated to 110 °C for 24 hours. The solvent was removed under reduced pressure, and the residue was purified by preparative HPLC to afford this compound (9 mg, 40%) as a white solid.

Synthetic Workflow

The overall synthetic strategy for this compound is depicted in the following workflow diagram. The synthesis begins with commercially available starting materials and proceeds through a series of key transformations, including a vinylogous Mukaiyama aldol reaction to couple the two main fragments and a final macrolactamization to close the ring.

Angiolam_A_Synthesis Methyl (S)-3-hydroxy-2-methylpropanoate Methyl (S)-3-hydroxy-2-methylpropanoate Silyl Ether 2 Silyl Ether 2 Methyl (S)-3-hydroxy-2-methylpropanoate->Silyl Ether 2 TBSCl, Imidazole Aldehyde 3 Aldehyde 3 Silyl Ether 2->Aldehyde 3 DIBAL-H Enoate 5 Enoate 5 Aldehyde 3->Enoate 5 Wittig-Horner Allylic Alcohol 6 Allylic Alcohol 6 Enoate 5->Allylic Alcohol 6 DIBAL-H Enone 7 Enone 7 Allylic Alcohol 6->Enone 7 MnO2 Silyl Dienol Ether 8 Silyl Dienol Ether 8 Enone 7->Silyl Dienol Ether 8 TBSOTf Aldol Adduct 9 Aldol Adduct 9 Silyl Dienol Ether 8->Aldol Adduct 9 VMAR with Aldehyde 22 Saturated Diol 10 Saturated Diol 10 Aldol Adduct 9->Saturated Diol 10 H2, Pd/C Triol 11 Triol 11 Saturated Diol 10->Triol 11 TBAF Aldehyde 12 Aldehyde 12 Triol 11->Aldehyde 12 DMP Carboxylic Acid 13 Carboxylic Acid 13 Aldehyde 12->Carboxylic Acid 13 NaClO2 Macrolactone 14 Macrolactone 14 Carboxylic Acid 13->Macrolactone 14 Yamaguchi Macrolactonization PMB Ether 15 PMB Ether 15 Macrolactone 14->PMB Ether 15 PMBCl Alcohol 16 Alcohol 16 PMB Ether 15->Alcohol 16 DDQ Ester 17 Ester 17 Alcohol 16->Ester 17 Boc-L-Ala, DCC Amino Acid 18 Amino Acid 18 Ester 17->Amino Acid 18 TFA, then coupling This compound This compound Amino Acid 18->this compound Witzeman Macrolactamization

Caption: Total synthesis workflow of this compound.

This protocol provides a detailed guide for the chemical synthesis of this compound. For further details on the synthesis of intermediate fragments and specific reaction optimization, please refer to the original publication by Gieseler and Kalesse.[1]

References

Application Notes and Protocols: Angiolam A Isolation and Purification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiolam A is a novel lactone-lactam antibiotic produced by the myxobacterium Pyxidicoccus fallax (formerly Angiococcus disciformis strain An d30).[1][2] This macrolide has demonstrated biological activity, including antibacterial effects against some Gram-positive bacteria and certain strains of Escherichia coli, where it is believed to interfere with protein synthesis.[1] More recent studies have revealed promising antiparasitic activities of this compound and its derivatives, particularly against Plasmodium falciparum, the causative agent of malaria.[2][3][4] This has increased interest in its potential as a lead compound for drug development.

These application notes provide a comprehensive overview of the techniques for the isolation and purification of this compound from myxobacterial cultures, drawing from established methodologies.

Data Summary

The following table summarizes the key analytical data for this compound.

ParameterValueSource
Molecular FormulaC₃₄H₅₃NO₇[2]
HRESI-MS [M-H₂O+H]⁺ (m/z)Calculated: 570.37889, Observed: 570.3785[2]

Experimental Protocols

I. Fermentation of Producer Strain

This protocol outlines the large-scale cultivation of the this compound-producing myxobacterial strain MCy12733.

Materials:

  • Myxobacterial strain MCy12733

  • Cy/H medium

  • Shake flasks

  • Incubator

Procedure:

  • Prepare a pre-culture of MCy12733 in a suitable medium.

  • Inoculate large-scale shake flasks containing Cy/H medium with 2% (v/v) of the pre-culture.[2]

  • Incubate the flasks under appropriate conditions for myxobacterial growth and secondary metabolite production.

II. Extraction of this compound

This protocol describes the extraction of this compound from the fermentation broth.

Materials:

  • Fermentation culture from Protocol I

  • Methanol (B129727)

  • Stirrer

  • Folded filter (125 µm)

  • Rotary evaporator

Procedure:

  • Pellet the cells from the fermentation culture.

  • Suspend the frozen or freeze-dried pellets in methanol (e.g., 40-80 mL).[5]

  • Stir the suspension at 250 rpm for 2 hours at room temperature to extract the secondary metabolites.[5]

  • Separate the supernatant by decanting through a 125-µm folded filter.[5]

  • Remove the solvent from the supernatant using a rotary evaporator at 40°C to obtain the crude extract.[5]

  • Resuspend the dried extract in methanol for further analysis and purification.[5]

III. Purification of this compound

This protocol details the purification of this compound from the crude extract using preparative High-Performance Liquid Chromatography (HPLC).

Materials:

  • Crude extract from Protocol II

  • Preparative HPLC system

  • Appropriate HPLC column (e.g., C18)

  • Solvents for HPLC gradient (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid)

Procedure:

  • Dissolve the crude extract in a suitable solvent for HPLC injection.

  • Purify the angiolams from the crude extract using preparative HPLC.[2]

  • For complex mixtures containing derivatives like Angiolam C and D, further separation can be achieved using supercritical fluid chromatography.[2]

IV. Analytical Characterization

This protocol outlines the analytical methods used to identify and characterize this compound.

Materials:

  • Purified this compound from Protocol III

  • Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) system

  • Nuclear Magnetic Resonance (NMR) spectrometer

Procedure:

  • Perform UHPLC-MS analysis on the purified fraction to confirm the presence and purity of this compound.[2]

  • A typical UHPLC-MS setup may involve a C18 column with a gradient of water and acetonitrile, both containing 0.1% formic acid.[5]

  • Conduct High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) to determine the exact mass and molecular formula.[2]

  • Confirm the structure of this compound by comparing ¹H and ¹³C NMR spectra with published data.[2]

Visualizations

experimental_workflow cluster_fermentation I. Fermentation cluster_extraction II. Extraction cluster_purification III. Purification cluster_analysis IV. Analysis a Inoculation of MCy12733 Pre-culture b Large-scale Cultivation in Cy/H Medium a->b c Methanol Extraction of Cell Pellets b->c Harvest d Solvent Evaporation c->d e Preparative HPLC d->e Crude Extract f Supercritical Fluid Chromatography (optional) e->f g UHPLC-MS e->g Purified this compound f->g h NMR Spectroscopy g->h

Caption: Experimental workflow for the isolation and purification of this compound.

biosynthesis_pathway cluster_pks_nrps This compound Biosynthesis (PKS-NRPS Hybrid) starter Starter Unit Incorporation pks1 7 PKS Elongation Steps (Malonyl-CoA & Methylmalonyl-CoA) starter->pks1 nrps L-alanine Incorporation (NRPS Module 8) pks1->nrps pks2 4 Further PKS Elongation Steps nrps->pks2 release Cyclization & Release (Thioesterase Domain) pks2->release angiolam_a This compound release->angiolam_a

Caption: Proposed biosynthetic pathway of this compound.[2]

References

Application Note: UHPLC-MS Analysis of Angiolam A and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiolam A, a macrolide-lactone antibiotic isolated from the myxobacterium Angiococcus disciformis, and its recently discovered derivatives, exhibit promising biological activities, including antiparasitic properties against pathogens like Plasmodium falciparum.[1][2] This application note provides a detailed protocol for the sensitive and selective analysis of this compound and its derivatives using Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-MS). The methodologies outlined herein are essential for the discovery, characterization, and development of these compounds as potential therapeutic agents.

Quantitative Data Summary

The following table summarizes the key mass spectrometry data for this compound and its known derivatives, facilitating their identification and quantification in complex matrices.

CompoundMolecular Formula[M+H]⁺ (m/z)[M-H₂O+H]⁺ (m/z)
This compoundC₃₄H₅₃NO₇-570.3785[2]
Angiolam BC₃₄H₅₁NO₇586.3748[2]-
Angiolam CC₃₄H₅₅NO₇-572.3955[1]
Angiolam D (D1/D2)C₃₅H₅₅NO₇-584.3953
Angiolam F---

Note: Data for Angiolam F and comprehensive retention times were not fully available in the cited literature and may require experimental determination.

Experimental Protocols

This section details the necessary protocols for the UHPLC-MS analysis of Angiolams, from the cultivation of the producing microorganism to the final analytical steps.

Cultivation of Producer Strain (e.g., Pyxidicoccus sp. MCy12733)
  • Medium: Standard Cy/H medium is used for the cultivation of the myxobacterial strain.

  • Culture Conditions: The strain is cultivated under appropriate conditions to induce the production of Angiolams.

  • Extraction: The culture broth is harvested, and the secondary metabolites are extracted using a suitable organic solvent. The resulting crude extract is then prepared for UHPLC-MS analysis.

Sample Preparation for UHPLC-MS Analysis
  • Extraction: The crude extract from the fermentation broth is obtained.

  • Dissolution: A known amount of the dried extract is dissolved in a suitable solvent (e.g., methanol) to a final concentration appropriate for UHPLC-MS analysis.

  • Filtration: The dissolved sample is filtered through a 0.22 µm syringe filter to remove any particulate matter before injection into the UHPLC system.

UHPLC-MS Method
  • Instrumentation: A UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements and structural elucidation.

  • Chromatographic Column: A reversed-phase column, such as an Acquity UPLC BEH C18 column (2.1 x 100 mm, 1.7 µm), is suitable for the separation of these macrolide compounds.

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Methanol with 0.1% formic acid

  • Gradient Elution: A typical gradient profile would be: 0–0.5 min, 5% B; 0.5–5 min, linear gradient to 100% B; 5–7 min, hold at 100% B; 7–10 min, re-equilibration at 5% B.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometry Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Scan Mode: Full scan for qualitative analysis and targeted MS/MS for quantitative analysis and structural confirmation.

    • Mass Range: A suitable mass range should be selected to encompass the masses of all expected Angiolam derivatives (e.g., m/z 100-1000).

    • Data Acquisition: Data is acquired in profile mode for high-resolution analysis.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of this compound and its derivatives from microbial culture to data analysis.

G cluster_0 Sample Preparation cluster_1 UHPLC-MS Analysis cluster_2 Data Processing and Interpretation Microbial Cultivation Microbial Cultivation Extraction of Crude Metabolites Extraction of Crude Metabolites Microbial Cultivation->Extraction of Crude Metabolites Sample Cleanup and Concentration Sample Cleanup and Concentration Extraction of Crude Metabolites->Sample Cleanup and Concentration Final Sample for Injection Final Sample for Injection Sample Cleanup and Concentration->Final Sample for Injection UHPLC Separation UHPLC Separation Final Sample for Injection->UHPLC Separation Mass Spectrometry Detection Mass Spectrometry Detection UHPLC Separation->Mass Spectrometry Detection Data Acquisition Data Acquisition Mass Spectrometry Detection->Data Acquisition Peak Detection and Integration Peak Detection and Integration Data Acquisition->Peak Detection and Integration Compound Identification Compound Identification Peak Detection and Integration->Compound Identification Quantification Quantification Compound Identification->Quantification Reporting Reporting Quantification->Reporting

Caption: Workflow for Angiolam Analysis.

Proposed Biosynthetic Pathway of this compound

This compound is synthesized via a Polyketide Synthase-Non-Ribosomal Peptide Synthetase (PKS-NRPS) hybrid pathway. The diagram below provides a simplified overview of this biosynthetic logic.

G cluster_0 PKS Modules cluster_1 NRPS Module cluster_2 Release and Cyclization Starter Unit Starter Unit Module 1 Module 1 Starter Unit->Module 1 Module 2 Module 2 Module 1->Module 2 Module 3 Module 3 Module 2->Module 3 Module 4 Module 4 Module 3->Module 4 Module 5 Module 5 Module 4->Module 5 Module 6 Module 6 Module 5->Module 6 Module 7 Module 7 Module 6->Module 7 Module 8 (NRPS) Module 8 (NRPS) Module 7->Module 8 (NRPS) Thioesterase Domain Thioesterase Domain Module 8 (NRPS)->Thioesterase Domain This compound This compound Thioesterase Domain->this compound

Caption: this compound Biosynthesis.

Proposed Mechanism of Antiparasitic Action

Macrolides, such as Angiolams, are known to exert their antiparasitic effects by inhibiting protein synthesis in the apicoplast of parasites like Plasmodium falciparum.

G Angiolam Angiolam Parasite Cell Parasite Cell Angiolam->Parasite Cell Inhibition Inhibition Angiolam->Inhibition Apicoplast Apicoplast Parasite Cell->Apicoplast Apicoplast Ribosome (70S) Apicoplast Ribosome (70S) Apicoplast->Apicoplast Ribosome (70S) Protein Synthesis Protein Synthesis Apicoplast Ribosome (70S)->Protein Synthesis Parasite Proliferation Parasite Proliferation Protein Synthesis->Parasite Proliferation Inhibition2 Inhibition Protein Synthesis->Inhibition2 Inhibition->Apicoplast Ribosome (70S)

Caption: Antiparasitic Mechanism.

References

Application Notes and Protocols for In Vitro Assay of Angiolam A Antiparasitic Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiolam A is a macrolide antibiotic isolated from the myxobacterium Angiococcus disciformis.[1] Originally investigated for its antibacterial properties, recent studies have revealed its potential as a broad-spectrum antiparasitic agent.[1][2] this compound and its derivatives have demonstrated in vitro activity against several protozoan parasites of significant medical importance, including Plasmodium falciparum (the causative agent of malaria), Trypanosoma brucei rhodesiense (causing Human African Trypanosomiasis), Trypanosoma cruzi (the etiological agent of Chagas disease), and Leishmania donovani (responsible for visceral leishmaniasis).[3] These findings highlight the potential of the angiolam scaffold as a promising starting point for the development of novel antiparasitic drugs.[2][3]

These application notes provide detailed protocols for the in vitro evaluation of this compound's antiparasitic activity against a panel of protozoan parasites and for assessing its cytotoxicity against a mammalian cell line to determine selectivity.

Data Presentation: In Vitro Antiparasitic Activity and Cytotoxicity of this compound and Derivatives

The following tables summarize the reported 50% inhibitory concentration (IC50) values of this compound and its derivatives against various parasites, along with the 50% cytotoxic concentration (CC50) against the rat skeletal myoblast L6 cell line. The Selectivity Index (SI), calculated as the ratio of CC50 to IC50, is also presented to indicate the compound's specificity for the parasite over the mammalian host cell.

CompoundP. falciparum (NF54) IC50 (µM)T. b. rhodesiense (STIB 900) IC50 (µM)T. cruzi (Tulahuen C4) IC50 (µM)L. donovani (MHOM/ET/67/L82) IC50 (µM)L6 Cells CC50 (µM)Selectivity Index (SI) P. falciparumSelectivity Index (SI) T. b. rhodesienseSelectivity Index (SI) T. cruziSelectivity Index (SI) L. donovani
This compound >101.513.115.4>30<3>202.31.9
Angiolam B 0.36.334.06.627.591.64.40.84.2
Angiolam C 0.55.2>1017.615.631.23<1.60.9
Angiolam D 0.84.56.58.229.536.96.64.53.6
Angiolam F >1014.3>1016.552.8<5.33.7<5.33.2

Data sourced from a 2024 study on novel angiolams.[3]

Experimental Protocols

General Workflow for In Vitro Antiparasitic Drug Screening

The following diagram illustrates the general workflow for screening compounds like this compound for antiparasitic activity, from initial culture to data analysis.

G cluster_culture Parasite & Cell Culture cluster_assay Assay Preparation cluster_incubation Incubation cluster_measurement Viability Measurement cluster_analysis Data Analysis p_culture Parasite Culture (e.g., P. falciparum, T. cruzi) add_parasites Add parasites to wells p_culture->add_parasites c_culture Mammalian Cell Culture (e.g., L6 cells) add_cells Add L6 cells to separate wells c_culture->add_cells plate_prep Prepare 96-well plates with serial dilutions of this compound plate_prep->add_parasites plate_prep->add_cells incubate Incubate plates under appropriate conditions (e.g., 48-72 hours) add_parasites->incubate add_cells->incubate parasite_assay Add viability reagent (e.g., SYBR Green I, Resazurin) incubate->parasite_assay cell_assay Add viability reagent (e.g., MTT, Resazurin) incubate->cell_assay read_plate Read plate (Fluorometer/Spectrophotometer) parasite_assay->read_plate cell_assay->read_plate calc_ic50 Calculate IC50 values read_plate->calc_ic50 calc_cc50 Calculate CC50 values read_plate->calc_cc50 calc_si Calculate Selectivity Index (SI) calc_ic50->calc_si calc_cc50->calc_si

Caption: General workflow for in vitro antiparasitic compound screening.

Protocol for Plasmodium falciparum Growth Inhibition Assay (SYBR Green I-based)

This assay measures the proliferation of the erythrocytic stages of P. falciparum by quantifying parasite DNA using the fluorescent dye SYBR Green I.[4]

Materials:

  • P. falciparum culture (e.g., NF54 strain), synchronized to the ring stage

  • Complete medium (RPMI 1640, L-glutamine, HEPES, hypoxanthine, gentamicin, 0.5% Albumax II)

  • Human erythrocytes (O+), washed

  • This compound stock solution (in DMSO)

  • 96-well black, clear-bottom microplates

  • Lysis buffer with SYBR Green I (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, 0.2 µl/mL SYBR Green I)

  • Fluorescence plate reader (Excitation: 485 nm, Emission: 530 nm)

Procedure:

  • Prepare serial dilutions of this compound in complete medium in the 96-well plate. Include drug-free wells as positive controls and wells with uninfected erythrocytes as negative controls.

  • Prepare a parasite suspension of 0.5% parasitemia and 2% hematocrit in complete medium.

  • Add 180 µL of the parasite suspension to each well.

  • Incubate the plate for 72 hours at 37°C in a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂).[3]

  • After incubation, freeze the plate at -20°C to lyse the red blood cells.

  • Thaw the plate and add 100 µL of lysis buffer containing SYBR Green I to each well.

  • Incubate the plate in the dark at room temperature for 1 hour.

  • Measure the fluorescence using a plate reader.

  • Calculate the IC50 value by plotting the percentage of parasite growth inhibition against the logarithm of the drug concentration.

Protocol for Trypanosoma cruzi Growth Inhibition Assay (Resazurin-based)

This colorimetric assay measures the metabolic activity of T. cruzi epimastigotes or intracellular amastigotes. Viable cells reduce the blue, non-fluorescent resazurin (B115843) to the pink, fluorescent resorufin.[5]

Materials:

  • T. cruzi epimastigotes (e.g., Tulahuen C4 strain) or amastigote-infected host cells (e.g., L6 cells)

  • Appropriate culture medium (e.g., LIT for epimastigotes, RPMI for amastigote-infected cells)

  • This compound stock solution (in DMSO)

  • 96-well microplates

  • Resazurin solution (e.g., 0.15 mg/mL in PBS)[6]

  • Absorbance or fluorescence plate reader

Procedure (for Epimastigotes):

  • Seed the 96-well plate with T. cruzi epimastigotes at a density of 1 x 10⁵ parasites/well.

  • Add serial dilutions of this compound to the wells. Include positive (parasites only) and negative (medium only) controls.

  • Incubate the plate at 28°C for 72 hours.

  • Add 20 µL of resazurin solution to each well.[6]

  • Incubate for another 4-6 hours at 28°C.

  • Measure absorbance at 570 nm or fluorescence at an excitation of 560 nm and emission of 590 nm.[6][7]

  • Calculate the IC50 value from the dose-response curve.

Protocol for Leishmania donovani Growth Inhibition Assay

This protocol can be adapted for both promastigote (extracellular) and amastigote (intracellular) forms of the parasite.

Materials:

  • L. donovani promastigotes or amastigote-infected macrophages (e.g., J774A.1)

  • Culture medium (e.g., M199 for promastigotes, RPMI-1640 for amastigote-infected cells)

  • This compound stock solution (in DMSO)

  • 96-well microplates

  • Resazurin solution

  • Plate reader

Procedure (for Axenic Amastigotes):

  • Culture L. donovani promastigotes and induce transformation to axenic amastigotes by adjusting the pH to 5.5 and incubating at 37°C.[8]

  • Seed a 96-well plate with axenic amastigotes.

  • Add serial dilutions of this compound.

  • Incubate at 37°C with 5% CO₂ for 72 hours.[8]

  • Perform a resazurin-based viability assay as described for T. cruzi.

  • Calculate the IC50 value.

Protocol for Cytotoxicity Assay against L6 Cells (MTT-based)

This assay determines the effect of this compound on the viability of a mammalian cell line, which is crucial for assessing its selectivity. The assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by metabolically active cells.[9]

Materials:

  • L6 rat skeletal myoblast cell line

  • Culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • 96-well microplates

  • MTT solution (5 mg/mL in PBS)[9]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Spectrophotometer (570 nm)

Procedure:

  • Seed a 96-well plate with L6 cells (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours to allow attachment.[10]

  • Replace the medium with fresh medium containing serial dilutions of this compound. Include untreated cell controls.

  • Incubate for 72 hours at 37°C with 5% CO₂.

  • Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm.

  • Calculate the CC50 value, which is the concentration of the compound that reduces cell viability by 50%.

Proposed Mechanism of Action and Signaling

While the precise antiparasitic mechanism of this compound is not fully elucidated, its activity against bacteria is thought to involve the inhibition of protein synthesis.[1] This suggests a potential disruption of ribosomal function or related protein synthesis pathways within the parasite. Further research is required to identify the specific molecular targets of this compound in parasites. A generalized view of potential antiparasitic drug actions is presented below.

G cluster_drug Antiparasitic Compound (e.g., this compound) cluster_parasite Parasite Cell cluster_outcome Outcome drug This compound target1 DNA Replication/ Transcription drug->target1 Inhibition target2 Protein Synthesis (Ribosomes) drug->target2 Inhibition (Proposed) target3 Metabolic Pathways (e.g., Glycolysis) drug->target3 Disruption target4 Cell Membrane Integrity drug->target4 Damage inhibition Inhibition of Growth & Replication target1->inhibition target2->inhibition target3->inhibition death Parasite Death target4->death inhibition->death

Caption: Potential mechanisms of action for antiparasitic compounds.

References

Application Notes and Protocols for the Cultivation of Angiococcus disciformis and Production of Angiolam A

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Angiolam A is a macrolide antibiotic produced by the myxobacterium Angiococcus disciformis (recently reclassified as Archangium disciforme). It exhibits activity against some Gram-positive bacteria and certain mutant strains of Escherichia coli, with its mode of action believed to be the inhibition of protein synthesis[1][2]. This document provides detailed application notes and protocols for the cultivation of Angiococcus disciformis and the subsequent production, extraction, and purification of this compound.

Section 1: Strain Information and Maintenance

Angiococcus disciformis, particularly strain An d30, is a known producer of this compound[1][2]. Myxobacteria are characterized by their social behavior, forming swarms and fruiting bodies under specific conditions.

1.1. General Growth Characteristics:

  • Optimal Temperature: 28-30°C

  • Temperature Range for Growth: 19-34°C[3]

  • Biochemical Markers: Positive for Congo red absorption, starch hydrolysis, casein hydrolysis, and catalase production. Negative for cytochrome oxidase and urease production[3].

1.2. Strain Maintenance: For long-term storage, cultures can be maintained on CY agar (B569324) plates and stored at 4°C for short-term use or cryopreserved in a suitable cryoprotectant at -80°C for long-term storage.

Section 2: Cultivation for this compound Production

The production of this compound can be carried out through submerged fermentation. The choice of culture medium can significantly influence the yield of this compound and its derivatives.

2.1. Culture Media:

Two commonly used media for the cultivation of Angiococcus disciformis and related myxobacteria for secondary metabolite production are CY/H medium and RG5 medium.

Table 1: Composition of CY/H Liquid Medium for Myxobacteria

ComponentConcentration (g/L)
Solution A
Casiton1.5
Yeast extract1.5
Starch4.0
Soy flour, defatted1.0
D-Glucose1.0
CaCl₂ x 2H₂O1.0
MgSO₄ x 7H₂O0.5
HEPES11.9
Distilled water1000.0 mL
Solution B
EDTA-iron8.0 (in 1L H₂O)
Solution C
Vitamin B₁₂0.5 (in 1L H₂O)
Instructions: Adjust the pH of Solution A to 7.4. Autoclave Solutions A and B separately. Filter sterilize Solution C. After cooling, add 1 mL of Solution B and 1 mL of Solution C per liter of Solution A.

2.2. Fermentation Protocol (Large-Scale):

This protocol is adapted from methods used for the large-scale cultivation of angiolam-producing myxobacteria.

2.2.1. Pre-culture Preparation:

  • Inoculate a single colony or a fresh slant of A. disciformis into a 300 mL shake flask containing 100 mL of CY/H medium.

  • Incubate at 30°C with shaking at 180 rpm for 5 days.

2.2.2. Production Culture:

  • Use the pre-culture to inoculate (5% v/v) into 2 L of CY/H medium in 5 L shaking flasks.

  • Supplement the production medium with a sterile aqueous solution of XAD-16 adsorber resin (5% v/v) to bind the secreted secondary metabolites.

  • Incubate the production culture at 30°C with shaking at 180 rpm for 7-10 days.

Table 2: Fermentation Parameters for this compound Production

ParameterValue
Temperature30°C
Agitation180 rpm
Inoculum Size5% (v/v)
Adsorber ResinXAD-16 (5% v/v)
Fermentation Time7-10 days

2.3. Precursor Feeding for Derivative Production:

The addition of specific amino acids can steer the biosynthesis towards the production of particular angiolam derivatives. For instance, supplementing the Cy/H medium with 2.5 g/L of L-valine has been shown to improve the production of angiolam D approximately six-fold, while reducing the production of other derivatives.

Section 3: Extraction and Purification of this compound

3.1. Harvesting and Extraction:

  • After the fermentation period, harvest the culture broth containing the cells and XAD-16 resin.

  • Pellet the cells and resin by centrifugation at 8,288 x g and 4°C for 10 minutes.

  • Extract the cell pellet and resin with methanol (B129727). The exact volume of methanol will depend on the scale of the culture and should be sufficient to fully immerse the pellet.

  • Separate the methanol extract from the cell debris and resin by filtration or centrifugation.

  • Evaporate the methanol under reduced pressure to obtain the crude extract.

3.2. Purification:

The crude extract is a complex mixture of metabolites and requires further purification to isolate this compound. This is typically achieved through a combination of chromatographic techniques.

3.2.1. Preparative High-Performance Liquid Chromatography (HPLC): Preparative HPLC is a key step in the purification of this compound. While the exact parameters need to be optimized for each specific system, a general approach is as follows:

  • Column: A reversed-phase C18 column is suitable for this purpose.

  • Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile (B52724) or methanol) in water, often with an additive like formic acid to improve peak shape.

  • Detection: UV detection at an appropriate wavelength (e.g., 210-280 nm).

  • Fraction Collection: Fractions are collected based on the elution profile and analyzed for the presence of this compound using analytical HPLC or mass spectrometry.

3.2.2. Supercritical Fluid Chromatography (SFC): For the separation of closely related angiolam derivatives, supercritical fluid chromatography can be employed. SFC offers high resolution and is particularly useful for chiral separations and the purification of complex mixtures of natural products. The mobile phase typically consists of supercritical carbon dioxide with a polar organic co-solvent.

Table 3: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₃₄H₅₃NO₇
Molecular Weight587.79 g/mol
HRESI-MS ([M-H₂O+H]⁺)m/z 570.3785 (calculated 570.37889)[4]

Section 4: Quantitative Data and Yield

The yield of this compound is highly dependent on the strain, culture conditions, and extraction efficiency. While specific yields for this compound are not extensively reported, data from related myxobacterial fermentations can provide a benchmark. For instance, the production of another secondary metabolite, myxochelin A, from Angiococcus disciformis An d30 was increased to 44 mg/L by optimizing the iron concentration in the medium[5]. It is anticipated that through media optimization and precursor feeding, similar yields could be targeted for this compound.

Table 4: Reported Relative Production Improvements for Angiolam Derivatives

ConditionEffect
Cultivation in RG5 mediumTwo- to three-fold increase in most angiolam derivatives
Addition of 2.5 g/L L-valine to Cy/H mediumApproximately six-fold increase in Angiolam D production[4]

Section 5: Biosynthesis and Regulation

5.1. Biosynthetic Pathway:

This compound is synthesized via a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) pathway[4]. The biosynthetic gene cluster has been identified, providing insights into the assembly of the molecule. The pathway involves the incorporation of malonyl-CoA and methylmalonyl-CoA extender units, followed by the incorporation of L-alanine by an NRPS module[4].

AngiolamA_Biosynthesis Starter Starter Unit PKS1 7 PKS Modules (Malonyl-CoA & Methylmalonyl-CoA) Starter->PKS1 NRPS NRPS Module (L-Alanine) PKS1->NRPS PKS2 4 PKS Modules (Malonyl-CoA & Methylmalonyl-CoA) NRPS->PKS2 Thioesterase Thioesterase Domain PKS2->Thioesterase Cyclization & Release AngiolamA This compound Thioesterase->AngiolamA

Caption: Biosynthetic pathway of this compound.

5.2. Signaling Pathways and Regulation:

The specific signaling pathways that regulate the expression of the angiolam biosynthetic gene cluster in A. disciformis have not been fully elucidated. However, in myxobacteria, the production of secondary metabolites is often linked to developmental processes such as fruiting body formation and sporulation. This regulation can be complex, involving two-component systems, serine/threonine kinases, and various transcriptional regulators. Nutrient limitation is a common trigger for the induction of secondary metabolism in myxobacteria. Further research is needed to identify the specific regulatory elements controlling this compound production.

Section 6: Experimental Workflows

Experimental_Workflow cluster_cultivation Cultivation cluster_extraction Extraction cluster_purification Purification Preculture Pre-culture Preparation (CY/H medium, 5 days) Production Large-Scale Fermentation (CY/H medium + XAD-16, 7-10 days) Preculture->Production 5% v/v inoculum Harvest Harvest Cells & Resin (Centrifugation) Production->Harvest Extraction Methanol Extraction Harvest->Extraction Evaporation Evaporation to Crude Extract Extraction->Evaporation PrepHPLC Preparative HPLC (Reversed-Phase C18) Evaporation->PrepHPLC SFC Supercritical Fluid Chromatography (for derivatives) PrepHPLC->SFC Fractionation PureAngiolamA Pure this compound SFC->PureAngiolamA

Caption: Experimental workflow for this compound production.

References

Application Notes and Protocols for Testing Angiolam A on Plasmodium falciparum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malaria, a life-threatening disease caused by parasites of the Plasmodium genus, remains a significant global health challenge. The emergence and spread of drug-resistant Plasmodium falciparum strains necessitate the discovery and development of novel antimalarial compounds. Angiolam A, a natural product isolated from myxobacteria, and its derivatives have demonstrated promising antiparasitic activities.[1][2][3] This document provides detailed experimental protocols for the in vitro evaluation of this compound's efficacy against the erythrocytic stages of P. falciparum, assessment of its cytotoxicity, and investigation into its potential mechanism of action.

Quantitative Data Summary

Recent studies have highlighted the antiplasmodial potential of this compound and its derivatives. The 50% inhibitory concentration (IC50) values against the NF54 strain of P. falciparum and cytotoxicity against the L-6 mammalian cell line are summarized below.

CompoundP. falciparum NF54 IC50 (µM)L-6 Cells IC50 (µM)Selectivity Index (SI)
This compound15.4–17.6[1][2]> 30> 1.7-1.9
Angiolam B0.327.591.6
Angiolam C0.3-0.89.812.3-32.7
Angiolam D0.3-0.829.837.3-99.3
Chloroquine (B1663885)0.004>100>25000

Note: The Selectivity Index (SI) is calculated as the ratio of the IC50 in the mammalian cell line to the IC50 in the parasite. A higher SI value indicates greater selectivity for the parasite over mammalian cells.

Experimental Protocols

In Vitro Antiplasmodial Activity Assay using SYBR Green I

This protocol details the determination of the 50% inhibitory concentration (IC50) of this compound against the asexual erythrocytic stages of P. falciparum using the SYBR Green I-based fluorescence assay. This method measures parasite proliferation by quantifying the parasite DNA.

Materials:

  • P. falciparum culture (e.g., NF54 strain), synchronized to the ring stage

  • Complete culture medium (RPMI 1640 supplemented with AlbuMAX, hypoxanthine, HEPES, and glutamine)

  • Human erythrocytes (O+)

  • This compound stock solution (in DMSO)

  • Chloroquine stock solution (positive control, in water)

  • 96-well black, clear-bottom microtiter plates

  • SYBR Green I lysis buffer (containing saponin, Triton X-100, and SYBR Green I)

  • Fluorescence plate reader (excitation: 485 nm, emission: 530 nm)

  • Humidified modular incubator chamber (gas mixture: 5% CO2, 5% O2, 90% N2)

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in complete culture medium in a 96-well plate. Include wells with drug-free medium (negative control) and wells with serial dilutions of chloroquine (positive control).

  • Parasite Culture Preparation: Prepare a parasite suspension with 0.5% parasitemia and 2% hematocrit in complete culture medium.

  • Incubation: Add the parasite suspension to each well of the pre-dosed plate.

  • Incubate the plates for 72 hours at 37°C in a humidified, modular incubator chamber with the specified gas mixture.

  • Cell Lysis: After incubation, lyse the red blood cells by freezing the plates at -80°C and then thawing at room temperature.

  • SYBR Green I Staining: Add SYBR Green I lysis buffer to each well.

  • Incubate the plates in the dark at room temperature for 1-2 hours.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of parasite growth inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Parasite Lactate (B86563) Dehydrogenase (pLDH) Assay

The pLDH assay offers an alternative colorimetric method to assess parasite viability. It measures the activity of the parasite-specific lactate dehydrogenase enzyme.

Materials:

  • Malstat Reagent

  • NBT/PES solution (Nitro blue tetrazolium/phenazine ethosulfate)

  • Tris buffer

  • Microplate spectrophotometer (650 nm)

Procedure:

  • Follow steps 1-4 of the SYBR Green I assay protocol.

  • Cell Lysis: After the 72-hour incubation, lyse the cells by freeze-thawing the plates.

  • pLDH Reaction: Add Malstat reagent to each well and incubate for 30 minutes at room temperature.

  • Add NBT/PES solution to each well and incubate in the dark for 1-2 hours.

  • Absorbance Measurement: Measure the absorbance at 650 nm using a microplate spectrophotometer.

  • Data Analysis: Determine the IC50 value by plotting the absorbance against the log of the drug concentration and fitting the data to a dose-response curve.

In Vitro Cytotoxicity Assay

This protocol assesses the toxicity of this compound against a mammalian cell line (e.g., L-6 rat skeletal myoblasts or HepG2 human liver cancer cells) to determine its selectivity.

Materials:

  • Mammalian cell line (e.g., L-6 or HepG2)

  • Appropriate cell culture medium (e.g., DMEM for HepG2) supplemented with fetal bovine serum and antibiotics

  • This compound stock solution (in DMSO)

  • Positive control (e.g., podophyllotoxin)

  • 96-well clear microtiter plates

  • Resazurin (B115843) solution

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Seed the mammalian cells into a 96-well plate and allow them to adhere overnight.

  • Compound Addition: Add serial dilutions of this compound to the wells. Include a positive control and a drug-free control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment: Add resazurin solution to each well and incubate for another 2-4 hours.

  • Fluorescence Measurement: Measure the fluorescence to determine cell viability.

  • Data Analysis: Calculate the IC50 value, representing the concentration of this compound that reduces cell viability by 50%.

Visualizations

Experimental_Workflow Experimental Workflow for In Vitro Testing of this compound cluster_antimalarial Antimalarial Activity cluster_cytotoxicity Cytotoxicity P_falciparum_Culture P. falciparum Culture (Synchronized Rings) Incubation_72h 72h Incubation P_falciparum_Culture->Incubation_72h Serial_Dilution Serial Dilution of this compound Serial_Dilution->Incubation_72h SYBR_Green_Assay SYBR Green I Assay (Fluorescence) Incubation_72h->SYBR_Green_Assay pLDH_Assay pLDH Assay (Absorbance) Incubation_72h->pLDH_Assay IC50_Determination_Pf IC50 Determination (vs. P. falciparum) SYBR_Green_Assay->IC50_Determination_Pf pLDH_Assay->IC50_Determination_Pf Selectivity_Index Selectivity_Index IC50_Determination_Pf->Selectivity_Index Calculate Mammalian_Cells Mammalian Cell Culture (e.g., L-6, HepG2) Incubation_72h_Cyto 72h Incubation Mammalian_Cells->Incubation_72h_Cyto Serial_Dilution_Cyto Serial Dilution of this compound Serial_Dilution_Cyto->Incubation_72h_Cyto Resazurin_Assay Resazurin Assay (Fluorescence) Incubation_72h_Cyto->Resazurin_Assay IC50_Determination_Cyto IC50 Determination (vs. Mammalian Cells) Resazurin_Assay->IC50_Determination_Cyto IC50_Determination_Cyto->Selectivity_Index Calculate

Caption: Workflow for determining the antiplasmodial activity and cytotoxicity of this compound.

Proposed_Mechanism Hypothesized Mechanism of Action of this compound Angiolam_A This compound Parasite_Ribosome Parasite Ribosome Angiolam_A->Parasite_Ribosome Inhibits Protein_Synthesis Protein Synthesis Parasite_Ribosome->Protein_Synthesis Mediates Essential_Proteins Essential Parasite Proteins Protein_Synthesis->Essential_Proteins Produces Parasite_Growth_Replication Parasite Growth & Replication Protein_Synthesis->Parasite_Growth_Replication Essential_Proteins->Parasite_Growth_Replication Required for Parasite_Death Parasite Death Parasite_Growth_Replication->Parasite_Death Inhibition leads to

Caption: Hypothesized mechanism of this compound targeting parasite protein synthesis.

Discussion of Potential Mechanism of Action

While the precise molecular target of this compound in P. falciparum has not been definitively elucidated, its structural characteristics as a lactone-lactam antibiotic suggest potential interference with essential biochemical pathways. An early study on this compound indicated that it may interfere with protein synthesis in bacteria. This provides a plausible hypothesis for its antiplasmodial activity, where it could potentially inhibit the parasite's ribosomes, leading to a cessation of essential protein production and ultimately parasite death. Further studies, such as macromolecular synthesis assays (measuring the incorporation of radiolabeled precursors for DNA, RNA, and protein synthesis) and proteomic analyses of this compound-treated parasites, are warranted to confirm this hypothesis and identify the specific molecular targets.

Conclusion

The protocols outlined in this document provide a comprehensive framework for the in vitro evaluation of this compound as a potential antimalarial drug candidate. The SYBR Green I and pLDH assays are robust methods for determining its potency against P. falciparum, while the cytotoxicity assay is crucial for assessing its safety profile. The promising sub-micromolar activity of this compound derivatives against P. falciparum, coupled with high selectivity indices, underscores the potential of this class of compounds for further drug development efforts. Future investigations should focus on elucidating the specific mechanism of action to aid in the optimization of this promising natural product scaffold.

References

Application Notes and Protocols for Targeted Gene Inactivation in Angiolam A Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Angiolam A and its Biosynthesis

This compound is a bioactive natural product synthesized by myxobacteria, such as Pyxidicoccus fallax. It belongs to the polyketide-non-ribosomal peptide hybrid family of compounds and has demonstrated promising antiparasitic activities, particularly against the malaria pathogen Plasmodium falciparum[1]. The biosynthesis of this compound is orchestrated by a large, multi-gene biosynthetic gene cluster (BGC) spanning approximately 78.5 kb and comprising 14 genes[1]. This BGC encodes a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) enzymatic assembly line, which is organized into twelve modules distributed across five core genes (angA-angE)[1].

The biosynthetic process is initiated with a prop-2-enoyl-ACP starter unit, followed by seven polyketide extension steps and the incorporation of L-alanine by an NRPS module. The growing chain undergoes various modifications, including reductions and dehydrations, before being released and cyclized by a thioesterase domain to yield the final this compound macrocycle[1]. Understanding and manipulating this pathway is crucial for the production of novel this compound derivatives with potentially improved therapeutic properties.

Overview of Targeted Gene Inactivation Methods

Targeted gene inactivation is a powerful strategy to confirm the function of a biosynthetic gene cluster and to generate novel derivatives of a natural product. By disrupting specific genes within the this compound BGC, researchers can abolish the production of this compound, investigate the roles of individual enzymes, and potentially accumulate biosynthetic intermediates. Two primary methods for targeted gene inactivation in myxobacteria and related actinomycetes are homologous recombination and CRISPR-Cas9-mediated gene editing.

  • Homologous Recombination: This technique relies on the cell's natural DNA repair mechanisms to exchange a target gene with a disruption cassette, often containing an antibiotic resistance marker. This can be achieved through single or double crossover events. A single crossover integration of a plasmid containing a fragment of the target gene disrupts its reading frame, while a double crossover can achieve a clean deletion or replacement of the gene[2][3][4]. The inactivation of the angB gene in the this compound BGC was successfully achieved using a single crossover plasmid insertion, which completely abolished the production of this compound and its derivatives[1].

  • CRISPR-Cas9 System: The Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR) and CRISPR-associated protein 9 (Cas9) system offers a highly efficient and precise method for genome editing. The system uses a guide RNA (gRNA) to direct the Cas9 nuclease to a specific DNA sequence, where it creates a double-strand break. The cell's repair of this break can be exploited to introduce insertions or deletions (indels) that disrupt the gene, or to facilitate homologous recombination with a provided DNA template for precise gene replacement[5][6]. This method has been successfully applied for large gene cluster deletions in Streptomyces, a genus closely related to myxobacteria.

Data Presentation: Expected Outcomes of angB Gene Inactivation

The inactivation of a core PKS gene, such as angB, is expected to completely halt the biosynthesis of this compound. The following table summarizes the anticipated results from a comparative analysis of the wild-type P. fallax and an angB knockout mutant.

StrainGenotypeThis compound Titer (mg/L)Angiolam DerivativesAnalytical MethodReference
P. fallaxWild-Type> 0DetectedUHPLC-MS[1]
P. fallax ΔangBangB::kanrNot DetectedNot DetectedUHPLC-MS[1]

Table 1: Expected quantitative and qualitative outcomes of angB gene inactivation in Pyxidicoccus fallax. The disruption of the angB gene abolishes the production of this compound and its derivatives, as confirmed by UHPLC-MS analysis[1].

Visualizations

This compound Biosynthesis Pathway

Angiolam_A_Biosynthesis cluster_loading Loading Module cluster_pks_nrps PKS/NRPS Modules (angA-angE) cluster_release Release Starter Prop-2-enoyl-ACP PKS1 PKS Module 1 Starter->PKS1 Chain Initiation PKS2 PKS Module 2 PKS1->PKS2 Elongation PKS_intermediate ... NRPS NRPS Module 8 (L-alanine incorporation) PKS_intermediate->NRPS Elongation PKS3 PKS Module 9 NRPS->PKS3 Elongation PKS_final ... PKS_last PKS Module 12 PKS_final->PKS_last Elongation TE Thioesterase Domain PKS_last->TE Chain Termination Angiolam_A This compound TE->Angiolam_A Cyclization & Release

Caption: Proposed biosynthetic pathway of this compound.

Experimental Workflow: Gene Inactivation by Homologous Recombination

Homologous_Recombination_Workflow cluster_plasmid Plasmid Construction cluster_conjugation Conjugation cluster_selection Selection & Verification PCR 1. PCR amplify internal fragment of target gene Ligate 2. Ligate fragment into suicide vector with KanR PCR->Ligate Transform_Ecoli 3. Transform E. coli Ligate->Transform_Ecoli Conjugate 4. Conjugate E. coli with P. fallax Transform_Ecoli->Conjugate Select 5. Select for Kanamycin (B1662678) resistant P. fallax colonies Conjugate->Select Verify_PCR 6. Verify single crossover event by PCR Select->Verify_PCR Verify_HPLC 7. Confirm loss of this compound production by UHPLC-MS Verify_PCR->Verify_HPLC

Caption: Workflow for single crossover gene inactivation.

Experimental Workflow: CRISPR-Cas9 Mediated Gene Deletion

CRISPR_Workflow cluster_construct CRISPR Plasmid Construction cluster_delivery Delivery & Editing cluster_screening Screening & Curing gRNA_design 1. Design gRNA targeting the angB gene Assemble 3. Assemble gRNA and homology arms into Cas9 vector gRNA_design->Assemble Homology_arms 2. Amplify upstream & downstream homology arms Homology_arms->Assemble Transform_Ecoli 4. Transform E. coli Assemble->Transform_Ecoli Conjugate 5. Conjugate into P. fallax Transform_Ecoli->Conjugate Screen 6. Screen for double crossover mutants (e.g., by PCR) Conjugate->Screen Cure 7. Cure the CRISPR plasmid Screen->Cure Verify 8. Verify gene deletion and loss of production Cure->Verify

Caption: Workflow for CRISPR-Cas9 mediated gene deletion.

Experimental Protocols

Protocol 1: Gene Inactivation by Single Crossover Homologous Recombination

This protocol is adapted from methods used for gene disruption in myxobacteria and related organisms.

1. Construction of the Inactivation Plasmid a. Primer Design: Design PCR primers to amplify an internal, ~1 kb fragment of the target gene (e.g., angB). b. PCR Amplification: Perform PCR using genomic DNA from P. fallax as the template. c. Cloning: Clone the purified PCR product into a suitable suicide vector (a plasmid that cannot replicate in the recipient strain) containing a selectable marker, such as a kanamycin resistance gene. A pCR2.1-TOPO derived vector or similar can be used[1]. d. Transformation: Transform the ligation product into a suitable E. coli strain (e.g., DH5α for cloning and a methylation-deficient strain like ET12567/pUZ8002 for conjugation). e. Verification: Verify the correct insertion of the gene fragment into the plasmid by restriction digest and Sanger sequencing.

2. Intergeneric Conjugation a. Donor Strain Preparation: Grow the E. coli donor strain carrying the inactivation plasmid in LB medium with appropriate antibiotics to an OD600 of 0.4-0.6. b. Recipient Strain Preparation: Grow the recipient P. fallax strain in a suitable medium (e.g., CTT broth) to mid-log phase. c. Mating: Mix the donor and recipient cultures, pellet the cells, and resuspend in a small volume. Spot the cell mixture onto a suitable mating agar (B569324) (e.g., CTT agar) and incubate. d. Selection: After incubation, overlay the plates with an appropriate antibiotic (e.g., kanamycin) to select for exconjugants where the plasmid has integrated into the chromosome.

3. Verification of Mutants a. Isolate Colonies: Streak the resistant colonies onto fresh selective agar to obtain single colonies. b. PCR Verification: Perform PCR on genomic DNA isolated from the putative mutants. Use a primer pair where one primer anneals to the chromosome outside the region of homology and the other anneals to a sequence within the integrated plasmid. This will only produce a product in true single-crossover mutants. c. Phenotypic Analysis: Cultivate the verified mutant strain under production conditions. Extract the secondary metabolites and analyze by UHPLC-MS to confirm the abolition of this compound production[1].

Protocol 2: Gene Deletion using CRISPR-Cas9

This protocol is based on established CRISPR-Cas9 systems for Streptomyces, which can be adapted for myxobacteria.

1. Construction of the CRISPR-Cas9 Editing Plasmid a. gRNA Design: Design a 20-bp guide RNA (gRNA) sequence targeting the coding region of the angB gene. Ensure the target sequence is followed by a Protospacer Adjacent Motif (PAM) recognized by the specific Cas9 nuclease being used (e.g., NGG for S. pyogenes Cas9). b. Homology Arm Amplification: Design primers to amplify ~1-2 kb regions immediately upstream and downstream of the angB gene. These will serve as the homology arms for repair. c. Plasmid Assembly: Assemble the gRNA expression cassette, the two homology arms, and a temperature-sensitive replicon with a Cas9 expression cassette into a single plasmid. Systems like pCRISPomyces can be used as a backbone. d. Transformation: Transform the assembled plasmid into a suitable E. coli conjugation donor strain.

2. Conjugation and Gene Editing a. Conjugation: Perform intergeneric conjugation between the E. coli donor and P. fallax as described in Protocol 1. b. Selection of Exconjugants: Select for exconjugants on agar plates containing an antibiotic that selects for the CRISPR plasmid (e.g., apramycin). c. Induction of Editing and Plasmid Curing: After initial growth, subculture the exconjugants under conditions that are non-permissive for plasmid replication (e.g., elevated temperature for a temperature-sensitive replicon) to encourage both the double-crossover event and the loss of the plasmid.

3. Screening and Verification of Deletion Mutants a. Screening for Deletions: Screen individual colonies for the desired gene deletion by PCR. Use primers that flank the angB gene; the wild-type will yield a larger product than the deletion mutant. b. Verification of Plasmid Loss: Confirm the loss of the CRISPR-Cas9 plasmid by patching colonies onto plates with and without the plasmid-selective antibiotic. c. Sequencing: Sequence the PCR product from the deletion mutant to confirm the precise, scarless deletion of the angB gene. d. Phenotypic Analysis: Confirm the loss of this compound production in the verified deletion mutant using UHPLC-MS analysis.

References

Application Notes and Protocols for the Analytical Standards of Angiolam A and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiolam A is a lactone-lactam antibiotic first isolated from the myxobacterium Angiococcus disciformis.[1] It has demonstrated activity against Gram-positive bacteria and select mutant strains of Escherichia coli, with evidence suggesting interference with protein synthesis as its mechanism of action.[1] Recently, several novel analogs of this compound, including Angiolam B, C, D1, D2, and F, have been identified from new myxobacterial strains.[2] These analogs have shown promising antiparasitic activity against Plasmodium falciparum, the parasite responsible for malaria, highlighting the therapeutic potential of this compound class.[2][3][4]

This document provides detailed application notes and protocols for the analytical characterization of this compound and its analogs, focusing on chromatographic and mass spectrometric methods. These guidelines are intended to support researchers in drug discovery, development, and quality control processes.

Data Presentation: Physicochemical Properties

A summary of the key physicochemical data for this compound and its recently identified analogs is presented in Table 1. This information is crucial for the development of analytical methods and for the characterization of these compounds.

CompoundMolecular Formula[M-H₂O+H]⁺ (m/z)[M+H]⁺ (m/z)Key Structural Difference from this compound
This compound C₃₄H₅₃NO₇570.3785--
Angiolam B C₃₄H₅₁NO₇-586.3748Carbonyl group at C-5 instead of a hydroxyl group.
Angiolam C C₃₄H₅₅NO₇572.3955-Saturated side chain at the terminus.
Angiolam F C₃₆H₅₇NO₇598.4121-Lacks methyl groups at C-33 and C-34.

Experimental Protocols

Fermentation Protocol for Angiolam Production

This protocol is adapted for the cultivation of myxobacterial strains to produce this compound and its analogs for analytical purposes.

Materials:

  • Myxobacterial producer strain (e.g., Pyxidicoccus fallax An d48)

  • Appropriate fermentation medium (e.g., Cy/H medium)

  • Shake flasks

  • XAD-16 adsorber resin

  • Centrifuge

  • Solvents for extraction (e.g., acetone (B3395972), methanol)

Procedure:

  • Prepare a pre-culture of the myxobacterial strain in the chosen medium.

  • Inoculate 50-100 mL of fermentation medium in 300 mL shake flasks with 2% (v/v) of the pre-culture.

  • Supplement the medium with 4% (v/v) of a sterile aqueous solution of XAD-16 adsorber resin to capture the secondary metabolites.

  • Incubate the culture for 7-10 days with shaking at an appropriate temperature.

  • After incubation, harvest the culture and pellet the cells and resin by centrifugation (e.g., 8,288 x g for 10 minutes at 4°C).

  • Extract the cell pellet and resin with a suitable organic solvent (e.g., acetone or methanol) to recover the angiolam compounds.

  • Concentrate the extract under reduced pressure to obtain the crude extract for further analysis.

Analytical Method for this compound and its Analogs using UHPLC-MS/MS

This protocol outlines a general method for the detection and relative quantification of this compound and its analogs using Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS).

Instrumentation:

  • UHPLC system with a binary pump and autosampler

  • Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size)

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

Reagents:

  • Water (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: A typical starting condition would be 95% A, ramping to 95% B over several minutes, followed by a wash and re-equilibration step. The gradient should be optimized to achieve separation of the analogs.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Mode: Multiple Reaction Monitoring (MRM) or Full Scan with data-dependent MS/MS

  • Precursor Ions: Monitor the [M-H₂O+H]⁺ or [M+H]⁺ ions as specified in Table 1.

  • Collision Energy: Optimize for each compound to obtain characteristic product ions. For initial screening, a ramped collision energy (e.g., 35-60 eV) can be used.[2]

  • Data Acquisition: Acquire data in centroid mode.

Sample Preparation:

  • Dissolve the crude extract or purified samples in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

  • Filter the sample through a 0.22 µm syringe filter to remove particulates.

  • Dilute the sample as necessary to fall within the linear range of the instrument.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of this compound and its analogs, from microbial culture to data analysis.

G cluster_0 Sample Generation cluster_1 Sample Preparation cluster_2 Analytical Measurement cluster_3 Data Analysis Fermentation Myxobacterial Fermentation (7-10 days) Extraction Extraction with Organic Solvent Fermentation->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Purification Optional: Preparative HPLC or Supercritical Fluid Chromatography CrudeExtract->Purification Filtration Filtration (0.22 µm) CrudeExtract->Filtration Purification->Filtration UHPLC UHPLC Separation (Reversed-Phase C18) Filtration->UHPLC MSMS Tandem Mass Spectrometry (ESI+, MRM/ddMS²) UHPLC->MSMS DataAcquisition Data Acquisition MSMS->DataAcquisition Quantification Quantification and Structural Elucidation DataAcquisition->Quantification

Caption: Workflow for Angiolam Analysis.

Postulated Signaling Pathway

While the precise signaling pathway of this compound is not fully elucidated, its known interference with protein synthesis in bacteria suggests a mechanism that ultimately disrupts cellular function and leads to growth inhibition. The following diagram illustrates a hypothetical signaling pathway based on this known biological activity.

G AngiolamA This compound Ribosome Bacterial Ribosome (Target Site) AngiolamA->Ribosome Binds to AngiolamA->Inhibition ProteinSynthesis Protein Synthesis Ribosome->ProteinSynthesis EnzymeProduction Essential Enzyme Production ProteinSynthesis->EnzymeProduction Metabolism Cellular Metabolism EnzymeProduction->Metabolism CellGrowth Bacterial Cell Growth Metabolism->CellGrowth Inhibition->ProteinSynthesis Block Inhibition

Caption: Hypothetical Signaling Pathway of this compound.

References

Application Notes and Protocols for Angiolam A in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiolam A is a novel lactone-lactam antibiotic isolated from the myxobacterium Angiococcus disciformis.[1] It has demonstrated potential as an antiparasitic agent, particularly against Plasmodium falciparum, the parasite responsible for malaria. The primary mechanism of action of this compound is believed to be the interference with protein synthesis. These application notes provide detailed protocols for the preparation of this compound for use in cell-based assays, enabling researchers to investigate its efficacy and mechanism of action further.

Chemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings.

PropertyValueReference
Molecular FormulaC₃₄H₅₃NO₇
Molecular Weight587.8 g/mol
AppearanceWhite to off-white solid
StorageStore at -20°C for long-term stability.

Solubility and Stock Solution Preparation

Due to its macrolide-like structure, this compound is expected to have limited solubility in aqueous solutions but should be soluble in organic solvents. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions.

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Pre-weighing Preparation: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: Accurately weigh a precise amount of this compound (e.g., 1 mg) using a calibrated analytical balance.

  • Dissolution:

    • Calculate the volume of DMSO required to achieve a 10 mM concentration. For 1 mg of this compound (MW: 587.8 g/mol ), the required volume of DMSO is calculated as follows:

      • Moles = 0.001 g / 587.8 g/mol = 1.70 x 10⁻⁶ mol

      • Volume (L) = 1.70 x 10⁻⁶ mol / 0.010 mol/L = 1.70 x 10⁻⁴ L = 170 µL

    • Add the calculated volume of anhydrous DMSO to the vial containing the weighed this compound.

  • Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Aliquoting and Storage:

    • Aliquot the 10 mM stock solution into smaller volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C, protected from light. Under these conditions, the stock solution is expected to be stable for several months.

Note on DMSO Concentration in Assays: When preparing working concentrations for cell-based assays, ensure that the final concentration of DMSO in the cell culture medium is typically below 0.5% (v/v) to avoid solvent-induced cytotoxicity.[2]

Experimental Protocols

The following protocols are adapted from established methods for in vitro anti-malarial drug screening and can be used to evaluate the efficacy of this compound.

Protocol 2: In Vitro Anti-malarial Susceptibility Testing against Plasmodium falciparum

This assay determines the 50% inhibitory concentration (IC50) of this compound against the erythrocytic stages of P. falciparum.

Materials:

  • P. falciparum culture (e.g., 3D7 strain) synchronized at the ring stage

  • Human erythrocytes (O+)

  • Complete parasite culture medium (RPMI-1640 supplemented with HEPES, sodium bicarbonate, hypoxanthine, and AlbuMAX II or human serum)

  • This compound stock solution (10 mM in DMSO)

  • Sterile 96-well flat-bottom culture plates

  • SYBR Green I nucleic acid stain

  • Lysis buffer (20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)

  • Fluorescence plate reader

Procedure:

  • Parasite Culture Preparation: Prepare a parasite culture with 2% parasitemia and 2% hematocrit in complete culture medium.

  • Drug Dilution Series:

    • Perform a serial dilution of the 10 mM this compound stock solution in complete culture medium to prepare a range of working concentrations (e.g., from 1 nM to 10 µM).

    • Ensure the final DMSO concentration in each well does not exceed 0.5%. Prepare a vehicle control with the same final DMSO concentration.

  • Assay Plate Setup:

    • Add 100 µL of the parasite culture to each well of a 96-well plate.

    • Add 100 µL of the diluted this compound solutions to the respective wells. Include wells for vehicle control (parasites + medium with DMSO) and a negative control (uninfected erythrocytes).

  • Incubation: Incubate the plate for 72 hours in a humidified, gassed (5% CO₂, 5% O₂, 90% N₂) incubator at 37°C.

  • Lysis and Staining:

    • After incubation, add 100 µL of lysis buffer containing SYBR Green I (diluted 1:5000) to each well.

    • Incubate the plate in the dark at room temperature for 1 hour.

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • Data Analysis:

    • Subtract the background fluorescence of the uninfected erythrocyte control.

    • Calculate the percentage of parasite growth inhibition for each concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the log of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Signaling Pathway and Experimental Workflow

experimental_workflow cluster_prep Stock Solution Preparation cluster_assay Cell-Based Assay weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve vortex Vortex to Mix dissolve->vortex aliquot Aliquot and Store at -20°C vortex->aliquot dilute Prepare Serial Dilutions aliquot->dilute incubate Incubate with Drug dilute->incubate culture Culture P. falciparum culture->incubate lyse Lyse Cells & Add SYBR Green I incubate->lyse read Measure Fluorescence lyse->read analyze Analyze Data (IC50) read->analyze

signaling_pathway cluster_inhibition Mechanism of Action cluster_regulation Cellular Regulation Angiolam_A This compound Ribosome Parasite Ribosome Angiolam_A->Ribosome Inhibits Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Parasite_Growth Parasite Growth and Proliferation Protein_Synthesis->Parasite_Growth mTOR_Pathway mTOR Signaling Pathway mTOR_Pathway->Protein_Synthesis Promotes

Disclaimer

These protocols and application notes are intended for research use only by qualified professionals. The provided information is based on the current scientific literature and should be adapted and optimized for specific experimental conditions. It is the user's responsibility to ensure safe laboratory practices and to validate the experimental results.

References

Application Notes and Protocols for Large-Scale Production of Angiolam A

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Angiolam A is a macrolide antibiotic with a lactone-lactam structure, originally isolated from the myxobacterium Pyxidicoccus fallax (formerly Angiococcus disciformis).[1][2] It has demonstrated activity against Gram-positive bacteria and select mutant strains of Escherichia coli, with a proposed mechanism of action involving the inhibition of protein synthesis.[1] This document provides detailed application notes and protocols for two primary methods of large-scale production of this compound: total chemical synthesis and microbial fermentation. These methodologies are intended for researchers, scientists, and drug development professionals.

Data Presentation: Comparison of Production Methods

The selection of a production method for this compound depends on factors such as desired scale, purity requirements, available resources, and technical expertise. Below is a summary of the key features of each method.

FeatureTotal Chemical SynthesisMicrobial Fermentation
Principle Multi-step organic synthesis from simple chemical precursors.Cultivation of this compound-producing myxobacteria and subsequent extraction and purification of the natural product.
Primary Organism/Source Chemical reagents and solvents.Pyxidicoccus fallax (e.g., strain An d30), MCy12716, MCy12733.[1][3]
Production Scale Highly scalable, from laboratory to industrial quantities.Scalable, but may require optimization of fermentation conditions for industrial production.
Key Steps 18-step synthesis including vinylogous Mukaiyama aldol (B89426) reactions and macrolactamization.Inoculum preparation, large-scale fermentation, resin adsorption, extraction, and multi-step purification.
Advantages - High purity and well-defined product.- Independence from biological systems.- Potential for analog synthesis.- Utilizes a renewable resource.- Potential for discovery of novel derivatives.- Biosynthetic pathway can be engineered for yield improvement.
Disadvantages - Long and complex synthesis (18 steps).- May require expensive or hazardous reagents.- Stereochemical control can be challenging.- Lower yields compared to some synthetic processes.- Requires specialized fermentation equipment.- Susceptible to contamination.- Strain stability and productivity can vary.
Reported Yield Not explicitly quantified in the provided search results.Yields are generally low but can be improved 2- to 3-fold with media optimization.

Part 1: Total Chemical Synthesis of this compound

The total synthesis of this compound has been achieved in 18 steps. A key strategic element of this synthesis is the stereoselective construction of the polyketide backbone using vinylogous Mukaiyama aldol reactions (VMAR).

Conceptual Workflow for Total Synthesis

cluster_synthesis Total Synthesis Workflow start Simple Precursors fragment_synthesis Fragment Synthesis (e.g., via VMAR) start->fragment_synthesis fragment_coupling Fragment Coupling fragment_synthesis->fragment_coupling macrolactamization Macrolactamization (Witzeman Protocol) fragment_coupling->macrolactamization deprotection Final Deprotection macrolactamization->deprotection angiolam_a This compound deprotection->angiolam_a

Caption: High-level overview of the total synthesis of this compound.

Experimental Protocol: Vinylogous Mukaiyama Aldol Reaction (VMAR)

This protocol is a representative procedure for a key step in the synthesis of the this compound backbone, based on descriptions of the total synthesis. This reaction allows for the stereoselective formation of carbon-carbon bonds and the introduction of chiral centers.

Materials:

  • Aldehyde-derived silyl (B83357) enol ether

  • Lewis acid catalyst (e.g., BF₃·OEt₂, TiCl₄)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Quenching solution (e.g., saturated aqueous NaHCO₃)

  • Drying agent (e.g., Na₂SO₄ or MgSO₄)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Preparation: Under an inert atmosphere (e.g., argon or nitrogen), dissolve the aldehyde-derived silyl enol ether in anhydrous DCM in a flame-dried flask.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone (B3395972) bath.

  • Lewis Acid Addition: Slowly add the Lewis acid catalyst (e.g., BF₃·OEt₂) to the stirred solution.

  • Reaction: Stir the mixture at -78 °C. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of NaHCO₃.

  • Workup:

    • Allow the mixture to warm to room temperature.

    • Separate the organic and aqueous layers.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, and dry over Na₂SO₄.

  • Purification:

    • Filter the solution and concentrate the solvent under reduced pressure.

    • Purify the resulting crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to yield the desired aldol adduct.

Part 2: Microbial Fermentation and Purification of this compound

This compound is a secondary metabolite produced by myxobacteria. Large-scale production can be achieved through fermentation, followed by extraction and purification.

Biosynthesis and Production Workflow

The biosynthesis of this compound is governed by a polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) hybrid gene cluster. Understanding this pathway can inform strategies for yield improvement, such as precursor feeding.

cluster_fermentation Fermentation and Purification Workflow inoculum Inoculum Preparation (P. fallax) fermentation Large-Scale Fermentation (with XAD-16 resin) inoculum->fermentation harvest Harvesting (Centrifugation) fermentation->harvest extraction Solvent Extraction (from resin and biomass) harvest->extraction purification Purification (Preparative HPLC) extraction->purification angiolam_a This compound purification->angiolam_a

Caption: Workflow for the production of this compound via fermentation.

Experimental Protocols

Protocol 1: Large-Scale Fermentation of Pyxidicoccus fallax

This protocol is adapted from general myxobacterial cultivation techniques and specific information on this compound production.

Media Composition (VY/2 Agar):

  • Baker's Yeast: 5.0 g/L

  • CaCl₂ x 2H₂O: 1.36 g/L

  • Vitamin B12: 0.0005 g/L

  • Agar: 15.0 g/L (for solid media)

  • Adjust pH to 7.2 with KOH.

Procedure:

  • Inoculum Preparation:

    • Prepare a liquid pre-culture of P. fallax in a suitable medium (e.g., VY/2 broth).

    • Incubate at 30°C with shaking (e.g., 180 rpm) for 5-7 days until a sufficient cell density is reached.

  • Large-Scale Fermentation:

    • Inoculate the large-scale fermentation medium (e.g., 2 L in a 5 L flask) with the pre-culture (typically 2-5% v/v).

    • Add a sterile aqueous solution of XAD-16 adsorber resin (4-5% v/v) to the medium to capture the secreted this compound.

    • Incubate the culture at 30°C with shaking (e.g., 170-180 rpm) for 14-21 days.

  • Harvesting:

    • Pellet the cells and the XAD-16 resin by centrifugation (e.g., 8,000 x g for 10 minutes at 4°C).

    • Separate the supernatant from the cell/resin pellet.

Protocol 2: Extraction and Purification of this compound

This protocol outlines the steps for extracting and purifying this compound from the fermentation culture.

Materials:

  • Acetone

  • Methanol (B129727)

  • Ethyl acetate

  • Preparative High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • Acetonitrile (B52724) (ACN)

  • Water (HPLC grade)

  • Formic acid (optional, as a mobile phase modifier)

Procedure:

  • Extraction:

    • Extract the cell/resin pellet with acetone or a mixture of methanol and ethyl acetate.

    • Remove the solvent from the extract under reduced pressure to obtain a crude extract.

  • Preparative HPLC Purification:

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol).

    • Purify the extract using a preparative HPLC system.

    • Column: Reverse-phase C18 column.

    • Mobile Phase: A gradient of acetonitrile in water is typically used. For example:

      • Solvent A: Water + 0.1% Formic Acid

      • Solvent B: Acetonitrile + 0.1% Formic Acid

      • Gradient: A linear gradient from 5-95% Solvent B over 30-40 minutes.

    • Detection: Monitor the elution profile using a UV detector (e.g., at 220 nm).

    • Collect fractions corresponding to the peak of this compound.

  • Final Steps:

    • Combine the pure fractions and evaporate the solvent.

    • The purity and identity of the isolated this compound can be confirmed by High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Logical Relationships in Production Optimization

Optimizing fermentation yield is a multifactorial process. The following diagram illustrates the relationships between key parameters.

cluster_optimization Fermentation Optimization Logic Media Media Composition (Carbon, Nitrogen, Salts) Conditions Physical Conditions (pH, Temp, Aeration) Media->Conditions influences Yield This compound Yield Media->Yield Strain Microbial Strain (Wild-type vs. Engineered) Strain->Media has preferences Strain->Yield Conditions->Yield

Caption: Key factors influencing this compound yield in fermentation.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Angiolam A Production in Myxobacterial Cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Angiolam A from myxobacterial cultures.

Frequently Asked Questions (FAQs)

Q1: Which myxobacterial species is known to produce this compound?

This compound was first isolated from Angiococcus disciformis strain An d30. This strain has since been reclassified as Pyxidicoccus fallax.[1][2] More recently, new angiolam-producing strains, MCy12716 and MCy12733, belonging to the Myxococcaceae clade, have been identified.[1][2][3] The ability to produce angiolams appears to be strongly correlated with the genus Pyxidicoccus.[2]

Q2: What is the biosynthetic pathway for this compound?

This compound is synthesized by a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) machinery.[1] The biosynthetic gene cluster responsible for its production has been identified, which provides a basis for potential genetic engineering strategies to improve yield.[1]

Q3: Are there known strategies to increase the yield of secondary metabolites in myxobacteria that could be applied to this compound production?

Yes, several strategies have been shown to enhance secondary metabolite production in myxobacteria and could be adapted for this compound. These include:

  • Culture Media Optimization: Varying the composition of the culture medium can significantly impact yield.

  • In-situ Product Removal: Using adsorbent resins like Amberlite XAD-16 can capture the product from the culture broth as it is produced, which can help to alleviate feedback inhibition and simplify downstream processing.

  • Precursor-Directed Biosynthesis: Feeding the culture with specific precursors of the biosynthetic pathway can enhance the production of the target molecule or its derivatives.

  • Two-Stage Cultivation Strategies: Some methods, like the 2PRIM-BOOST strategy developed for Myxococcus xanthus, utilize a two-step process with distinct growth and production media to optimize biomass generation and secondary metabolite synthesis.[4]

Troubleshooting Guides

Issue: Low or No Detectable this compound Production

Low or inconsistent yield is a common challenge in the cultivation of myxobacteria for secondary metabolite production. The following steps provide a systematic approach to troubleshooting and improving your this compound yield.

1. Culture Medium Optimization

The composition of the culture medium is a critical factor influencing secondary metabolite production.

  • Recommendation: Experiment with different media formulations. A key finding for a related Pyxidicoccus fallax strain was that secondary metabolite production was only induced in media containing autoclaved microorganisms.

    Experimental Protocol: Media Comparison for this compound Production

    • Prepare Base Medium: Start with a standard myxobacterial medium such as VY/2 or a custom medium based on literature for Pyxidicoccus.

    • Prepare Supplements:

      • Autoclaved Yeast: Prepare a 10% (w/v) slurry of baker's yeast in distilled water and autoclave.

      • Autoclaved E. coli: Grow a culture of E. coli, harvest the cells by centrifugation, resuspend in distilled water to a similar density as the yeast slurry, and autoclave.

    • Set up Cultures: Inoculate your Pyxidicoccus fallax strain into flasks containing the base medium with the following variations:

      • Control (Base Medium only)

      • Base Medium + 1% (v/v) autoclaved yeast slurry

      • Base Medium + 2% (v/v) autoclaved yeast slurry

      • Base Medium + 1% (v/v) autoclaved E. coli slurry

      • Base Medium + 2% (v/v) autoclaved E. coli slurry

    • Incubation and Analysis: Incubate the cultures under your standard conditions. Harvest samples at regular intervals (e.g., every 2-3 days for 14-21 days) and analyze the extracts for this compound production using a suitable method like LC-MS.

    Table 1: Example Media Compositions for Optimization Experiments

ComponentBase Medium (VY/2)Medium AMedium B
Baker's Yeast5 g/L5 g/L5 g/L
CaCl₂1 g/L1 g/L1 g/L
Vitamin B₁₂0.5 mg/L0.5 mg/L0.5 mg/L
Agar (for solid)15 g/L15 g/L15 g/L
Supplement None 1% (v/v) Autoclaved Yeast 2% (v/v) Autoclaved Yeast

2. Precursor-Directed Biosynthesis

Feeding the culture with biosynthetic precursors can steer the metabolic flux towards the production of your target compound. For the angiolam family, amino acids have been shown to influence the production of specific derivatives.

  • Recommendation: Supplement the culture medium with L-valine. While this has been shown to increase the yield of Angiolam D six-fold, it may also influence the production of this compound.[2]

    Experimental Protocol: Precursor Feeding with L-valine

    • Prepare L-valine Stock: Prepare a sterile stock solution of L-valine (e.g., 50 g/L).

    • Set up Cultures: Inoculate your production medium with Pyxidicoccus fallax.

    • Supplementation: Add sterile L-valine to the cultures at different final concentrations (e.g., 1 g/L, 2.5 g/L, and 5 g/L). Include an unsupplemented control.

    • Incubation and Analysis: Incubate and monitor this compound production as described previously.

3. In-situ Product Removal with Amberlite XAD-16

The accumulation of secondary metabolites in the culture broth can sometimes inhibit further production. Using an adsorbent resin can circumvent this issue.

  • Recommendation: Add sterile Amberlite XAD-16 resin to your liquid cultures.

    Experimental Protocol: this compound Production with Amberlite XAD-16

    • Resin Preparation:

      • Wash the Amberlite XAD-16 resin with methanol (B129727) twice.

      • Soak the resin in acetone (B3395972) for 24 hours.

      • Wash the resin thoroughly with distilled water to remove the acetone.

      • Sterilize the prepared resin by autoclaving.

    • Set up Cultures: Inoculate your production medium. Add the sterile Amberlite XAD-16 resin to the cultures at a concentration of 1-2% (w/v). Include a control culture without resin.

    • Incubation: Incubate the cultures under your standard conditions.

    • Extraction:

      • From Resin: At the end of the fermentation, collect the resin by filtration. Elute the adsorbed compounds from the resin using methanol or acetone.

      • From Broth: Extract the supernatant of the control culture with a suitable organic solvent (e.g., ethyl acetate).

    • Analysis: Analyze both extracts for this compound content.

Workflow for Improving this compound Yield

G cluster_start Start cluster_optimization Optimization Strategies cluster_analysis Analysis cluster_outcome Outcome start Low this compound Yield media_opt Media Optimization (e.g., with autoclaved yeast) start->media_opt precursor_feed Precursor Feeding (e.g., L-valine) start->precursor_feed resin_add Resin Addition (Amberlite XAD-16) start->resin_add analysis LC-MS Analysis of This compound Titer media_opt->analysis precursor_feed->analysis resin_add->analysis improved_yield Improved Yield analysis->improved_yield Successful no_improvement No Improvement analysis->no_improvement Unsuccessful no_improvement->media_opt Iterate with combined strategies

Caption: A workflow for systematically troubleshooting and improving this compound yield.

Signaling Pathways and Regulation

The regulation of secondary metabolite biosynthesis in myxobacteria is complex and often linked to developmental processes and environmental cues. While specific signaling pathways that directly control the this compound biosynthetic gene cluster have not yet been fully elucidated, general regulatory mechanisms in myxobacteria provide some insights.

The expression of many secondary metabolite gene clusters, including PKS-NRPS hybrids, is often upregulated during the developmental stages of myxobacteria, such as fruiting body formation. This process is controlled by a complex network of signaling pathways, including the C-signal, which plays a crucial role in coordinating cellular behavior and gene expression.

Hypothesized Regulatory Logic for this compound Production

G cluster_inputs Environmental & Nutritional Cues cluster_regulation Regulatory Cascade cluster_biosynthesis Biosynthesis starvation Nutrient Limitation (e.g., Starvation) developmental_signals Developmental Signals (e.g., C-signal) starvation->developmental_signals precursors Precursor Availability (e.g., L-valine) bgc_expression This compound BGC Expression precursors->bgc_expression cell_density High Cell Density cell_density->developmental_signals gene_cluster_reg Cluster-Specific Regulators developmental_signals->gene_cluster_reg gene_cluster_reg->bgc_expression angiolam_a This compound Production bgc_expression->angiolam_a

Caption: A potential regulatory pathway for this compound biosynthesis in Pyxidicoccus fallax.

References

Angiolam A stability issues in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Angiolam A. This resource is designed to assist researchers, scientists, and drug development professionals in navigating potential challenges during their experiments with this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common stability issues in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a macrolide antibiotic belonging to the lactone-lactam class, isolated from the myxobacterium Angiococcus disciformis.[1] Its primary proposed mechanism of action is the interference with bacterial protein synthesis.[1] It has shown activity against some Gram-positive bacteria and certain mutant strains of Escherichia coli.[1] More recent studies have also highlighted its promising antiparasitic activities, particularly against Plasmodium falciparum, the parasite responsible for malaria.[2]

Q2: What are the recommended solvents for dissolving this compound?

While specific solubility data for this compound is not extensively published, based on its chemical structure (a large macrolactam), it is expected to be soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, methanol, and other polar organic solvents. For cell-based assays, DMSO is a common choice for creating stock solutions. It is crucial to prepare a high-concentration stock solution in an appropriate organic solvent and then dilute it into aqueous buffers or cell culture media for final experimental concentrations. Always ensure the final concentration of the organic solvent is compatible with your experimental system and below the threshold that could induce toxicity or other off-target effects.

Q3: What are the typical signs of this compound instability in solution?

Instability of this compound in solution can manifest in several ways:

  • Precipitation: The compound may come out of solution, appearing as visible particles, cloudiness, or a film on the container walls. This can occur upon dilution of a stock solution into an aqueous buffer or after freeze-thaw cycles.

  • Color Change: A change in the color of the solution could indicate chemical degradation.

  • Loss of Biological Activity: A significant decrease or complete loss of the expected biological effect in your assay is a strong indicator of compound degradation.

  • Appearance of New Peaks in Analytical Analysis: When analyzed by techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), the appearance of new peaks that are not present in the freshly prepared solution suggests the formation of degradation products.

Q4: How should I store this compound stock solutions?

For optimal stability, it is recommended to store stock solutions of this compound in a tightly sealed container at -20°C or -80°C.[3] Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can accelerate degradation. Protect solutions from light, especially if stored for extended periods.

Troubleshooting Guides

Issue 1: Precipitation of this compound Upon Dilution into Aqueous Buffer

Possible Causes:

  • Low Aqueous Solubility: this compound, like many large organic molecules, likely has poor solubility in purely aqueous solutions.

  • Buffer Incompatibility: The pH, ionic strength, or presence of certain salts in the buffer might reduce the solubility of this compound.

  • Solvent Shock: Rapid dilution of a concentrated organic stock solution into an aqueous buffer can cause the compound to crash out of solution.

Troubleshooting Steps:

StepActionRationale
1 Decrease Final Concentration: Try lowering the final concentration of this compound in your assay. It's possible the desired concentration exceeds its solubility limit in the aqueous buffer.
2 Use a Co-solvent: If permissible in your experimental setup, consider adding a small percentage of a water-miscible organic solvent (e.g., DMSO, ethanol) to the final aqueous solution to improve solubility.
3 Optimize Dilution Method: Instead of adding the stock solution directly to the full volume of buffer, try a stepwise dilution. Add the stock solution to a smaller volume of buffer while vortexing, and then bring it up to the final volume.
4 Test Different Buffers: Experiment with different buffer systems (e.g., PBS, TRIS) and pH levels to identify conditions that favor this compound solubility.
Issue 2: Loss of Biological Activity Over Time

Possible Causes:

  • Chemical Degradation: this compound may be susceptible to hydrolysis (especially at extreme pH), oxidation, or photodecomposition.

  • Improper Storage: Frequent freeze-thaw cycles or storage at inappropriate temperatures can lead to degradation.[3]

  • Adsorption to Surfaces: The compound might adsorb to the surface of plastic or glass containers, reducing its effective concentration in solution.

Troubleshooting Steps:

StepActionRationale
1 Prepare Fresh Solutions: Always prepare fresh working solutions from a frozen stock for each experiment. Avoid using old or repeatedly frozen-thawed solutions.
2 Aliquot Stock Solutions: Prepare single-use aliquots of your high-concentration stock solution to minimize freeze-thaw cycles.
3 Protect from Light: Store solutions in amber vials or wrap containers with aluminum foil to prevent potential photodegradation.
4 Assess Stability with HPLC/LC-MS: If the issue persists, perform a stability study by analyzing your solution at different time points using HPLC or LC-MS to monitor for degradation products.
5 Use Low-Binding Tubes: Consider using low-protein-binding microcentrifuge tubes or glassware to minimize loss due to surface adsorption.

Data Presentation

Table 1: Illustrative Solubility of this compound in Common Solvents
SolventEstimated Solubility (mg/mL)Appearance
DMSO> 25Clear, colorless solution
Ethanol~10Clear, colorless solution
Methanol~15Clear, colorless solution
Water< 0.1Insoluble/Slightly soluble
PBS (pH 7.4)< 0.1Forms a suspension

Note: This data is illustrative and based on the expected properties of similar chemical structures. Actual solubility should be determined experimentally.

Table 2: Example Stability of this compound in DMSO at Different Temperatures
Storage TemperatureTime PointPurity by HPLC (%)Observations
-80°C1 month99.5No significant degradation
-20°C1 month98.9Minor degradation product observed
4°C1 week92.1Significant degradation
Room Temperature24 hours85.3Multiple degradation products

Note: This is example data to illustrate a stability profile. An actual stability study would need to be conducted.

Experimental Protocols

Protocol 1: Determining the Solubility of this compound
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound powder to a known volume of the test solvent (e.g., 10 mg to 1 mL of DMSO).

    • Vortex the mixture vigorously for 1-2 minutes.

    • Incubate the mixture at a constant temperature (e.g., 25°C) for 24 hours with constant agitation to ensure equilibrium is reached.

  • Separation of Undissolved Solid:

    • Centrifuge the saturated solution at high speed (e.g., 10,000 x g) for 10 minutes to pellet the undissolved solid.

    • Carefully collect the supernatant without disturbing the pellet.

  • Quantification:

    • Dilute a known volume of the supernatant with an appropriate solvent.

    • Determine the concentration of this compound in the diluted supernatant using a validated analytical method such as HPLC with a standard curve or UV-Vis spectrophotometry if a chromophore is present.

    • Calculate the original concentration in the saturated solution to determine the solubility.

Protocol 2: Assessing the Stability of this compound in Solution
  • Solution Preparation:

    • Prepare a stock solution of this compound at a known concentration in the desired solvent (e.g., 10 mM in DMSO).

    • Aliquot the solution into multiple vials for analysis at different time points and storage conditions.

  • Storage:

    • Store the aliquots under various conditions to be tested (e.g., -80°C, -20°C, 4°C, room temperature, protected from light vs. exposed to light).

  • Time-Point Analysis:

    • At designated time points (e.g., 0, 24 hours, 48 hours, 1 week, 1 month), retrieve an aliquot from each storage condition.

    • Analyze the sample using a stability-indicating HPLC method. This method should be able to separate the parent this compound peak from any potential degradation products.

  • Data Analysis:

    • Calculate the percentage of the initial this compound remaining at each time point by comparing the peak area of this compound to the total peak area of all components (parent + degradants).

    • Plot the percentage of remaining this compound against time for each storage condition to determine the degradation rate.

Visualizations

Angiolam_A_Proposed_Mechanism cluster_bacterium Bacterial Cell ribosome Ribosome protein_synthesis Protein Synthesis ribosome->protein_synthesis Translates mrna mRNA mrna->ribosome nascent_protein Nascent Protein protein_synthesis->nascent_protein functional_protein Functional Protein nascent_protein->functional_protein Folding & Maturation cell_viability Cell Viability functional_protein->cell_viability Maintains angiolam_a This compound angiolam_a->protein_synthesis Inhibits

Caption: Proposed mechanism of action of this compound.

Troubleshooting_Workflow cluster_precipitation Precipitation Issues cluster_activity_loss Activity Loss Issues start Experiment with this compound issue Instability Observed? (Precipitation/Loss of Activity) start->issue precip_q Is concentration too high? issue->precip_q Yes (Precipitation) act_q Using fresh solution? issue->act_q Yes (Activity Loss) end Proceed with Experiment issue->end No precip_a1 Lower Concentration precip_q->precip_a1 Yes precip_q2 Using aqueous buffer? precip_q->precip_q2 No precip_a1->end precip_a2 Add Co-solvent precip_q2->precip_a2 Yes precip_a3 Optimize Dilution precip_q2->precip_a3 No precip_a2->end precip_a3->end act_a1 Prepare Fresh Solution act_q->act_a1 No act_q2 Proper storage? act_q->act_q2 Yes act_a1->end act_a2 Aliquot & Store at -80°C act_q2->act_a2 No act_q2->end Yes act_a3 Protect from Light act_a2->act_a3 act_a3->end

Caption: Troubleshooting workflow for this compound stability issues.

References

Technical Support Center: Minimizing Off-Target Effects of Angiolam A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding, identifying, and minimizing the off-target effects of Angiolam A and its derivatives. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound is a lactone-lactam antibiotic that was first isolated from the myxobacterium Angiococcus disciformis strain An d30.[1] It has demonstrated activity against a limited number of Gram-positive bacteria and certain mutant strains of Escherichia coli with enhanced permeability.[1] The primary mechanism of action of this compound is believed to be the interference with protein synthesis.[1] More recent studies have revealed that novel derivatives of this compound, specifically Angiolams B, C, and D, exhibit promising antiparasitic activity against Plasmodium falciparum, the parasite responsible for malaria.[2][3]

Q2: What are off-target effects and why are they a concern when working with this compound?

Off-target effects are the interactions of a drug or compound with molecules other than its intended biological target. For this compound, while the on-target effect might be the inhibition of bacterial or parasitic protein synthesis, it could potentially bind to and modulate the activity of other proteins in the experimental system. These unintended interactions are a significant concern as they can lead to:

  • Cellular toxicity: Binding to unintended targets can disrupt essential cellular pathways, causing cell death or other toxic effects unrelated to the desired activity.

  • Reduced therapeutic potential: Promising preclinical results might not be reproducible in a whole organism if the observed efficacy is due to off-target effects that are not relevant or are associated with unacceptable toxicity in a clinical setting.

Q3: What are the initial steps to minimize potential off-target effects of this compound in my experiments?

Several proactive strategies can be implemented to reduce the likelihood of off-target effects confounding your results:

  • Dose-Response Curve: Determine the lowest effective concentration of this compound that elicits the desired on-target effect by performing a dose-response experiment. Higher concentrations are more likely to engage lower-affinity off-target molecules.

  • Use of Control Compounds: Whenever possible, include a structurally similar but inactive analog of this compound as a negative control. This helps to ensure that the observed effects are not due to the chemical scaffold itself.

  • Orthogonal Approaches: Employ multiple, distinct methods to validate your findings. For example, if this compound is hypothesized to inhibit a specific enzyme, confirm this using both a biochemical assay and a cell-based assay.

Troubleshooting Guide

Q1: I am observing significant cytotoxicity in my cell line at concentrations where the on-target effect of this compound should be minimal. How can I determine if this is an off-target effect?

This is a common issue that may point towards off-target toxicity. Here’s a systematic approach to investigate this:

  • Confirm On-Target Engagement: Use a target engagement assay, such as a Cellular Thermal Shift Assay (CETSA), to confirm that this compound is binding to its intended target at the concentrations you are using.

  • Profile Against a Panel of Off-Targets: Screen this compound against a broad panel of kinases or other common off-target protein families. This can help identify unintended molecular targets.

  • Rescue Experiment: If a specific off-target is identified, you can attempt a rescue experiment by overexpressing the off-target protein or by using a known selective inhibitor of the off-target to see if the toxicity is mitigated.

Q2: My results with this compound are inconsistent across different cell lines. What could be the cause?

Inconsistent results between different cell lines can often be attributed to variations in the expression levels of on-target or off-target proteins.

  • Quantify Target Expression: Perform western blotting or quantitative PCR (qPCR) to determine the expression levels of the intended target of this compound in each cell line.

  • Assess Off-Target Expression: If known off-targets have been identified, assess their expression levels as well.

  • Genetic Knockdown/Knockout: A more definitive approach is to use CRISPR-Cas9 or siRNA to reduce the expression of the intended target. If the phenotypic effect of this compound is still observed in the absence of the target protein, it is highly likely to be an off-target effect.

Data Presentation

The following table provides a template for presenting hypothetical data on the on-target and off-target activities of this compound and its derivatives.

CompoundOn-Target IC50 (µM) (e.g., P. falciparum growth inhibition)Off-Target IC50 (µM) (e.g., Kinase X inhibition)Selectivity Index (Off-Target IC50 / On-Target IC50)
This compound15.4> 100> 6.5
Angiolam B0.350167
Angiolam C0.87594
Angiolam D0.86075

Experimental Protocols

Cellular Thermal Shift Assay (CETSA)

CETSA is a method to assess the engagement of a compound with its target protein in intact cells. It is based on the principle that a protein's thermal stability is altered upon ligand binding.

Methodology:

  • Cell Treatment: Treat cultured cells with either this compound at various concentrations or a vehicle control for a specified duration.

  • Harvesting: Harvest the cells and lyse them to release the proteins.

  • Heating: Aliquot the cell lysates and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).

  • Pelleting: Centrifuge the heated samples to pellet the aggregated, denatured proteins.

  • Supernatant Analysis: Collect the supernatant containing the soluble proteins and analyze the amount of the target protein remaining using Western blotting or another protein quantification method.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Kinase Inhibitor Profiling

This protocol outlines a general procedure for screening this compound against a panel of protein kinases to identify potential off-target interactions.

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound and serially dilute it to the desired concentrations.

  • Kinase Panel: Obtain a commercially available panel of purified, active protein kinases.

  • Kinase Reaction: In a multi-well plate, set up kinase reactions containing a specific kinase, its substrate, ATP (often radiolabeled), and either this compound or a vehicle control.

  • Incubation: Incubate the reactions at the optimal temperature for the kinase to allow for substrate phosphorylation.

  • Detection: Stop the reactions and measure the amount of phosphorylated substrate. The method of detection will depend on the assay format (e.g., radioactivity measurement, fluorescence, luminescence).

  • Data Analysis: Calculate the percentage of kinase inhibition for each concentration of this compound and determine the IC50 value for any kinases that show significant inhibition.

Visualizations

cluster_0 Initial Observation cluster_1 Investigation cluster_2 Validation cluster_3 Conclusion A Unexpected Phenotype (e.g., high toxicity, inconsistent results) B Confirm On-Target Engagement (e.g., CETSA) A->B C Dose-Response Analysis A->C D Profile for Off-Targets (e.g., Kinase Panel) B->D E Genetic Knockdown/Knockout (CRISPR/siRNA) D->E F Use Structurally Different Inhibitor for the Same Target D->F G Rescue Experiment D->G H Phenotype is On-Target E->H Phenotype Abolished I Phenotype is Off-Target E->I Phenotype Persists F->H Phenotype Reproduced F->I Phenotype Not Reproduced G->I Toxicity Rescued

Caption: Workflow for investigating unexpected experimental outcomes with this compound.

cluster_pathway Hypothetical Cellular Signaling Pathway Angiolam_A This compound Target_Protein On-Target Protein (e.g., Ribosomal Subunit) Angiolam_A->Target_Protein On-Target Inhibition Off_Target_Protein Off-Target Protein (e.g., Kinase X) Angiolam_A->Off_Target_Protein Off-Target Inhibition Downstream_Effector_1 Downstream Effector 1 Target_Protein->Downstream_Effector_1 Downstream_Effector_2 Downstream Effector 2 Off_Target_Protein->Downstream_Effector_2 Desired_Phenotype Desired Phenotype (e.g., Parasite Death) Downstream_Effector_1->Desired_Phenotype Undesired_Phenotype Undesired Phenotype (e.g., Host Cell Toxicity) Downstream_Effector_2->Undesired_Phenotype

Caption: On-target vs. off-target effects of this compound in a signaling pathway.

Start Inconsistent or Unexpected Experimental Result Check_Conc Is the lowest effective concentration being used? Start->Check_Conc Optimize_Conc Optimize concentration using a dose-response curve Check_Conc->Optimize_Conc No Check_Target Is the on-target expressed in the system? Check_Conc->Check_Target Yes Optimize_Conc->Check_Conc Validate_Target Validate target expression (e.g., Western Blot, qPCR) Check_Target->Validate_Target Unsure Suspect_Off_Target High probability of off-target effect Check_Target->Suspect_Off_Target No Investigate_Off_Target Proceed with off-target investigation protocols Check_Target->Investigate_Off_Target Yes Validate_Target->Check_Target

References

Technical Support Center: Troubleshooting Angiolam A Biosynthetic Pathway Expression

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the expression of the Angiolam A biosynthetic pathway. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during heterologous expression experiments.

Overview of the this compound Biosynthetic Pathway

This compound is a hypothetical polyketide natural product synthesized by a three-enzyme pathway. The pathway starts with the precursor Acetyl-CoA and involves a Polyketide Synthase (PKS), a monooxygenase, and a methyltransferase. Successful expression requires the coordinated function of all three enzymes (angA, angB, angC) in a suitable heterologous host.

This compound Biosynthetic Pathway cluster_pathway This compound Biosynthesis Acetyl_CoA Acetyl-CoA + Malonyl-CoA Intermediate_1 Pre-Angiolam Acetyl_CoA->Intermediate_1 angA (PKS) Intermediate_2 Hydroxy-Pre-Angiolam Intermediate_1->Intermediate_2 angB (Monooxygenase) Angiolam_A This compound Intermediate_2->Angiolam_A angC (Methyltransferase)

Caption: Hypothetical biosynthetic pathway for this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I getting no or very low yield of this compound?

A1: Low or no product is a common issue in heterologous expression and can stem from several factors, from transcription issues to enzyme inactivity.[1][2][3] A systematic approach is needed to diagnose the bottleneck.

Troubleshooting Workflow:

Low_Yield_Troubleshooting start Start: Low/No this compound Yield check_construct 1. Verify Plasmid Construct (Sequencing) start->check_construct check_protein 2. Check Protein Expression (SDS-PAGE / Western Blot) check_construct->check_protein Construct OK check_solubility 3. Assess Protein Solubility (Soluble vs. Insoluble Fractions) check_protein->check_solubility Proteins Expressed end_fail Further investigation needed check_protein->end_fail No Expression check_precursors 4. Analyze Precursor Supply (Metabolomics) check_solubility->check_precursors Proteins Soluble check_solubility->end_fail Proteins Insoluble optimize_conditions 5. Optimize Culture Conditions (Temp, Induction, Media) check_precursors->optimize_conditions Precursors Available check_precursors->end_fail Precursor Limitation end_success Success: Yield Improved optimize_conditions->end_success

Caption: Workflow for diagnosing low this compound yield.

Potential Causes & Solutions:

  • Poor Gene Expression: The codon usage of your ang genes may not be optimal for your expression host.

    • Solution: Re-synthesize the genes with codon optimization for your specific host (e.g., E. coli, S. cerevisiae).

  • No Protein Production: Even with correct DNA sequence, transcription or translation may fail.

    • Solution: Confirm the expression of AngA, AngB, and AngC proteins using SDS-PAGE and Western Blotting.[4]

  • Insoluble Protein / Misfolding: Large enzymes like PKSs are prone to forming inactive inclusion bodies.

    • Solution: Lower the induction temperature (e.g., 18-25°C), reduce the inducer concentration, or co-express molecular chaperones.

  • Precursor Limitation: The host's central metabolism may not supply enough Acetyl-CoA or Malonyl-CoA.

    • Solution: Engineer the host to increase precursor availability. Overexpressing Acetyl-CoA Carboxylase (ACC) can boost Malonyl-CoA levels.

Data Presentation: Effect of Promoter Strength on Enzyme Expression

GenePromoterRelative Expression Level (%)This compound Titer (mg/L)
angApT7 (Strong)1005.2
angApLac (Medium)658.9
angApBAD (Weak)303.1
angBpT7 (Strong)1009.1
angBpLac (Medium)728.5
angBpBAD (Weak)282.4

Table shows hypothetical data suggesting that a medium-strength promoter for the PKS (angA) results in a higher titer, possibly by reducing protein misfolding.

Q2: I am seeing a buildup of an intermediate metabolite. What should I do?

A2: The accumulation of an intermediate (e.g., Pre-Angiolam or Hydroxy-Pre-Angiolam) points to a bottleneck at a specific enzymatic step. This is often caused by an imbalance in the expression levels or activity of the pathway enzymes.

Troubleshooting Decision Tree:

Intermediate_Accumulation start Intermediate Detected (e.g., Pre-Angiolam) q_protein Is the next enzyme (e.g., AngB) expressed and soluble? start->q_protein a_yes Yes q_protein->a_yes Check Western Blot a_no No q_protein->a_no Check Western Blot q_cofactor Is the enzyme's cofactor available? (e.g., NADPH for P450s) a_yes->q_cofactor sol_increase_exp Increase AngB expression: - Stronger Promoter - Higher copy plasmid a_no->sol_increase_exp a_cofactor_yes Yes q_cofactor->a_cofactor_yes a_cofactor_no No q_cofactor->a_cofactor_no sol_enzyme_eng Consider enzyme engineering to improve kcat/Km. a_cofactor_yes->sol_enzyme_eng sol_boost_cofactor Boost cofactor regeneration. (e.g., overexpress glucose- 6-phosphate dehydrogenase) a_cofactor_no->sol_boost_cofactor

Caption: Decision tree for troubleshooting intermediate accumulation.

Potential Causes & Solutions:

  • Unbalanced Enzyme Expression: The upstream enzyme (e.g., angA) may be expressed at a much higher level than the downstream enzyme (angB), overwhelming it with substrate.

    • Solution: Tune the expression of the downstream enzyme (angB or angC). Place it under the control of a stronger promoter or on a higher copy number plasmid.

  • Poor Enzyme Kinetics: The downstream enzyme may have a low catalytic efficiency (kcat) or high Km for the intermediate.

    • Solution: This is a more challenging issue that may require protein engineering of the bottleneck enzyme to improve its activity.

  • Cofactor Limitation: The angB monooxygenase is likely a P450 enzyme that requires a P450 reductase partner for electron transfer and depends on NADPH. Insufficient levels of either will stall the reaction.

    • Solution: Ensure you are co-expressing a compatible P450 reductase. You can also engineer the host's metabolism to increase the intracellular pool of NADPH.

Q3: My expression host is growing poorly after inducing the pathway genes. What could be the cause?

A3: Poor host growth is typically a sign of metabolic burden or toxicity. This can be due to the high-level expression of large foreign proteins or the accumulation of a toxic intermediate or final product.

Potential Causes & Solutions:

  • Metabolic Burden: Expressing three large proteins can divert significant cellular resources (amino acids, ATP) away from essential processes, slowing growth.

    • Solution: Use weaker promoters or lower inducer concentrations to reduce the overall protein expression load. Use a lower copy number plasmid for the expression cassette.

  • Intermediate Toxicity: One of the intermediates, like Hydroxy-Pre-Angiolam, might be toxic to the host cell.

    • Solution: Identify the accumulating intermediate via LC-MS. Once identified, focus on increasing the expression and efficiency of the subsequent enzyme in the pathway (e.g., angC) to convert the toxic intermediate more rapidly.

  • Product Toxicity: The final product, this compound, may also be toxic.

    • Solution: Implement an in-situ product removal strategy, such as adding a resin (e.g., XAD-16) to the culture medium to sequester the product as it is made.

Experimental Protocols

Protocol 1: Western Blot for Ang-Protein Expression

This protocol is used to confirm the expression of the AngA, AngB, and AngC proteins.

  • Sample Preparation: Collect cell pellets from 1 mL of induced culture. Resuspend in 100 µL of 1x SDS-PAGE loading buffer.

  • Lysis: Boil the samples at 95-100°C for 10 minutes to lyse the cells and denature the proteins.

  • SDS-PAGE: Load 15-20 µL of the lysate onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.

  • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific to your protein tags (e.g., anti-His-tag).

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Wash the membrane three times with TBST. Apply an ECL (chemiluminescence) substrate and visualize the protein bands using an imaging system.

Protocol 2: LC-MS Analysis of this compound and Intermediates

This protocol is for detecting and semi-quantifying the final product and any pathway intermediates from culture extracts.

  • Extraction: Centrifuge 5 mL of culture. Extract the supernatant and the cell pellet separately with an equal volume of ethyl acetate. Vortex vigorously for 2 minutes.

  • Drying: Combine the organic phases and evaporate to dryness under a stream of nitrogen or using a rotary evaporator.

  • Reconstitution: Reconstitute the dried extract in 200 µL of methanol.

  • LC Separation: Inject 5-10 µL of the reconstituted extract onto a C18 reverse-phase HPLC column. Elute with a water-acetonitrile gradient (both containing 0.1% formic acid).

  • MS Detection: Analyze the eluent using a mass spectrometer in both positive and negative ion modes. Search for the predicted exact masses of Pre-Angiolam, Hydroxy-Pre-Angiolam, and this compound.

  • MS/MS Fragmentation: Perform fragmentation analysis (MS/MS) on the parent ions of interest to confirm their identity by comparing the fragmentation pattern to predicted structures.

References

Technical Support Center: Refining the Purification of Angiolam Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of Angiolam derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying Angiolam derivatives?

A1: The primary methods for purifying Angiolam derivatives, as demonstrated in recent studies, are preparative High-Performance Liquid Chromatography (HPLC) and, for more complex separations of specific derivatives, Supercritical Fluid Chromatography (SFC)[1]. These techniques are well-suited for separating structurally similar compounds, which is often the case with different Angiolam derivatives produced during fermentation[1].

Q2: I am observing low yields of my target Angiolam derivative. What could be the cause?

A2: Low production yields can be an inherent challenge with certain Angiolam derivatives[1]. However, several factors in the purification process can also contribute to this issue. These include suboptimal mobile phase composition leading to poor separation, degradation of the compound on the column, or irreversible adsorption to the stationary phase. It is also crucial to ensure the initial extraction from the cultivation medium is efficient[1]. Modifying the cultivation media may also increase the production of specific derivatives[1].

Q3: Why is it important to achieve high purity for Angiolam derivatives in drug development?

A3: In pharmaceutical process development, achieving high purity and reproducibility is paramount[2]. Impurities, even in small amounts, can affect the biological activity, toxicity, and stability of the final active pharmaceutical ingredient (API). Regulatory bodies like the ICH have strict guidelines for identifying and qualifying impurities, making robust and effective purification processes essential for any potential therapeutic candidate[2].

Q4: Can I use techniques other than chromatography for purification?

A4: While chromatography is the most cited method for Angiolam derivatives due to the need to separate similar structures[1], other general small molecule purification techniques could be considered as preliminary or supplementary steps. These might include liquid-liquid extraction to remove highly dissimilar impurities or crystallization if a specific derivative can be isolated in a solid, crystalline form[3][4]. However, for separating the various Angiolam analogues from each other, chromatography is typically indispensable[5].

Troubleshooting Guide for HPLC Purification

This guide addresses common issues observed in chromatographic data during the purification of Angiolam derivatives.

Observed Problem Potential Cause Recommended Solution
Peak Tailing 1. Column Overload: Injecting too much sample. 2. Active Sites: Secondary interactions between the analyte and the silica (B1680970) backbone of the column. 3. Inadequate Buffering: Mobile phase pH is not optimal for the analyte.[6]1. Reduce Sample Load: Decrease the injection volume or the sample concentration. 2. Use End-Capped Column: Employ a column with minimal residual silanols. Alternatively, add a competitive base to the mobile phase. 3. Adjust Mobile Phase pH: Modify the pH to ensure the analyte is in a single ionic state. Increase buffer concentration.[6]
Peak Splitting or Shoulders 1. Column Contamination/Void: Particulate matter or strongly adsorbed impurities at the column inlet frit or a void in the packing material.[7][8] 2. Sample Solvent Incompatibility: The sample is dissolved in a solvent much stronger than the mobile phase.[8] 3. Co-elution: An impurity is eluting very close to the main peak.1. Use a Guard Column: A guard column will protect the analytical column from contaminants.[9] If a void is suspected, replace the column.[6] 2. Match Sample Solvent: Dissolve the sample in the initial mobile phase if possible, or a weaker solvent.[8] 3. Optimize Method: Adjust the mobile phase composition or gradient to improve resolution.[7]
Variable Retention Times 1. Poor Column Equilibration: Insufficient time for the column to stabilize with the mobile phase between runs.[10] 2. Fluctuating Temperature: The column temperature is not stable.[7] 3. Mobile Phase Composition Change: Inaccurate mixing of solvents or degradation of mobile phase components.1. Increase Equilibration Time: Ensure the column is fully equilibrated before each injection.[10] 2. Use a Column Oven: Maintain a constant and consistent column temperature.[10] 3. Prepare Fresh Mobile Phase: Prepare mobile phases fresh daily and ensure the HPLC pump's mixing performance is adequate.[10]
High Backpressure 1. System Blockage: Clogged column inlet frit or blocked tubing.[8] 2. Buffer Precipitation: Buffer from the mobile phase has precipitated in the system.[6] 3. High Mobile Phase Viscosity: The chosen solvent mixture is too viscous.1. Filter Sample & Mobile Phase: Filter all samples and mobile phases before use. Reverse flush the column (if recommended by the manufacturer).[8] 2. Flush System: Flush the entire system with a high-aqueous, salt-free solvent (like HPLC-grade water) to redissolve precipitated buffers.[6] 3. Adjust Mobile Phase/Temperature: Check solvent viscosity tables. Increasing the temperature can lower viscosity and pressure.

Physicochemical Data of Known Angiolam Derivatives

The following table summarizes mass spectrometry data for several known Angiolam derivatives, which is critical for their identification during the purification process.

Derivative Name Molecular Formula ([M]) Observed Ion Calculated m/z Reference
Angiolam A (1) C₃₄H₅₃NO₇[M-H₂O+H]⁺570.37889[1]
Angiolam B (2) C₃₄H₅₁NO₇[M-H₂O+H]⁺586.37385[11]
Angiolam C (3) C₃₄H₅₅NO₇[M-H₂O+H]⁺572.39455[11]
Angiolam F (5) C₃₆H₅₇NO₇[M-H₂O+H]⁺598.41025[11]

Experimental Protocols

Protocol 1: General Sample Preparation from Fermentation Broth
  • Cell Removal: Centrifuge the large-scale cultivation broth to separate the supernatant from the cell mass (myxobacterial producers).

  • Extraction: Extract the supernatant and/or the cell mass with an appropriate organic solvent (e.g., ethyl acetate). The choice of solvent may depend on the specific polarity of the target Angiolam derivative.

  • Concentration: Evaporate the organic solvent under reduced pressure (e.g., using a rotary evaporator) to yield a crude extract.

  • Dissolution & Filtration: Redissolve the crude extract in a solvent compatible with the initial HPLC mobile phase (e.g., methanol (B129727) or DMSO). Filter the solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter before injection. This step is critical to prevent clogging of the HPLC system.[8]

Protocol 2: Preparative HPLC for Angiolam Derivative Isolation

This is a representative protocol. Actual conditions must be optimized for each specific derivative.

  • Column: Use a suitable reversed-phase column (e.g., C18) with dimensions appropriate for preparative scale (e.g., >20 mm internal diameter).

  • Mobile Phase:

    • Solvent A: HPLC-grade water with 0.1% formic acid or acetic acid (to improve peak shape).

    • Solvent B: HPLC-grade acetonitrile (B52724) or methanol with 0.1% of the same acid.

  • Gradient Program: Develop a gradient elution method starting from a higher aqueous composition to a higher organic composition. The specific gradient slope and duration must be optimized to achieve separation between the desired derivative and other compounds.

  • Flow Rate: Set a flow rate appropriate for the column dimensions, as specified by the manufacturer.

  • Injection: Inject the filtered, concentrated sample extract onto the column.

  • Detection: Use a UV-Vis detector, monitoring at wavelengths where the Angiolam scaffold absorbs (e.g., 210 nm, 254 nm).

  • Fraction Collection: Collect fractions based on the retention time of the target peak(s) identified in analytical runs.

  • Purity Analysis & Pooling: Analyze the collected fractions using analytical HPLC to assess purity. Pool the pure fractions.

  • Solvent Removal: Evaporate the solvent from the pooled fractions to obtain the purified Angiolam derivative.

Visualizations

G General Workflow for Angiolam Derivative Purification cultivation Large-Scale Cultivation of Producer Strain extraction Solvent Extraction (e.g., Ethyl Acetate) cultivation->extraction concentration Concentration (Rotary Evaporation) extraction->concentration prep_hplc Primary Purification: Preparative HPLC concentration->prep_hplc fraction_collection Fraction Collection prep_hplc->fraction_collection purity_check Purity Analysis (Analytical HPLC/MS) fraction_collection->purity_check sfc Secondary Purification: SFC (if needed) purity_check->sfc Impure or Mixed Fractions pure_compound Pure Angiolam Derivative purity_check->pure_compound Pure Fractions sfc->pure_compound

Caption: A general workflow for the isolation and purification of Angiolam derivatives.

G Troubleshooting Tree for HPLC Peak Shape Issues start Poor Peak Shape Observed (Tailing, Splitting, Broadening) check_column Is the column old or overly used? start->check_column Check Column First cause_column Cause: Column degradation, contamination, or void. check_column->cause_column Yes check_mobile_phase Is mobile phase pH optimal? Is buffer concentration adequate? check_column->check_mobile_phase No sol_column Solution: Use guard column, flush, or replace column. cause_column->sol_column cause_mobile_phase Cause: Secondary interactions, poor analyte solubility. check_mobile_phase->cause_mobile_phase No check_sample Is sample solvent stronger than mobile phase? check_mobile_phase->check_sample Yes sol_mobile_phase Solution: Adjust pH, increase buffer strength. cause_mobile_phase->sol_mobile_phase cause_sample_solvent Cause: Sample band distortion at injection. check_sample->cause_sample_solvent Yes check_load Is the peak fronting or tailing symmetrically? check_sample->check_load No sol_sample_solvent Solution: Dissolve sample in initial mobile phase. cause_sample_solvent->sol_sample_solvent cause_overload Cause: Column overload. check_load->cause_overload Yes sol_overload Solution: Reduce sample concentration or volume. cause_overload->sol_overload

Caption: A decision tree for troubleshooting common HPLC peak shape problems.

References

addressing resistance mechanisms to Angiolam A

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Angiolam A. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your research on this compound and in addressing potential resistance mechanisms.

Frequently Asked Questions (FAQs) about this compound

This section addresses common questions regarding the basic properties, mechanism of action, and biological activities of this compound.

Q1: What is this compound?

This compound is a macrolide antibiotic with a lactone-lactam structure.[1] It is a natural product isolated from the myxobacterium Angiococcus disciformis.[1]

Q2: What is the primary mechanism of action of this compound?

The precise molecular target of this compound is not fully elucidated. However, initial studies suggest that it interferes with bacterial protein synthesis.[1]

Q3: What is the known spectrum of activity for this compound?

This compound has demonstrated activity against a limited range of Gram-positive bacteria.[1] It has also been shown to be effective against mutant strains of Escherichia coli that have increased permeability, suggesting that the outer membrane of Gram-negative bacteria may limit its efficacy.[1]

Q4: Are there known derivatives of this compound?

Yes, several novel derivatives of this compound have been isolated and characterized, including Angiolams B, C, D1, D2, and F.[2][3] These derivatives have shown promising antiparasitic activities, particularly against Plasmodium falciparum, the parasite that causes malaria.[3][4][5]

Q5: Has the biosynthesis of this compound been studied?

Yes, the biosynthetic gene cluster for this compound has been identified.[3][4][5] This knowledge may enable the future generation of novel analogs through biosynthetic engineering.[4]

Troubleshooting Guide: Investigating Potential Resistance to this compound

As a novel compound, resistance mechanisms to this compound are not yet defined. This guide provides a logical, question-driven approach to help you design experiments to identify and characterize potential resistance in your model organisms.

Q1: My bacterial culture is showing reduced susceptibility to this compound. How can I confirm and quantify this change?

Your first step is to perform a Minimum Inhibitory Concentration (MIC) assay. This will determine the lowest concentration of this compound that inhibits the visible growth of your bacterial strain. A significant increase in the MIC value for your experimental strain compared to a sensitive, wild-type control strain will confirm resistance.

Q2: I have confirmed resistance. How can I generate a stably resistant mutant for further study?

You can generate resistant mutants through serial passage or single-step selection.

  • Serial Passage: This method involves repeatedly exposing the bacteria to sub-lethal concentrations of this compound, gradually increasing the concentration over time. This mimics the gradual development of resistance.

  • Single-Step Selection: This involves plating a large population of bacteria on a solid medium containing a high concentration of this compound (typically 4-8 times the MIC). Any colonies that grow are likely to be spontaneous mutants with a higher level of resistance.

Q3: How can I determine the genetic basis of the observed resistance?

Once you have a stable resistant mutant, the next step is to identify the genetic mutation(s) responsible for the resistance phenotype.

  • Whole-Genome Sequencing (WGS): This is the most comprehensive approach. By comparing the genome of your resistant mutant to that of the original, sensitive strain, you can identify all genetic differences, including single nucleotide polymorphisms (SNPs), insertions, and deletions.[6][7]

  • Sanger Sequencing of Candidate Genes: If you hypothesize that resistance is due to a modification of the drug's target, you can sequence specific candidate genes. Since this compound is thought to inhibit protein synthesis, genes encoding ribosomal proteins or rRNA would be logical candidates.

Q4: What are the likely molecular mechanisms of resistance to this compound?

While specific mechanisms are unknown, you can investigate common mechanisms of antibiotic resistance:

  • Target Modification: A mutation in the cellular target of this compound (e.g., a ribosomal protein) could prevent the drug from binding effectively.

  • Drug Efflux: The bacteria may have acquired or upregulated an efflux pump that actively removes this compound from the cell.

  • Drug Inactivation: The resistant strain may produce an enzyme that chemically modifies and inactivates this compound.

  • Reduced Permeability: Changes in the bacterial cell wall or membrane could limit the uptake of this compound.[8][9]

Q5: My experiments suggest the involvement of an efflux pump. How can I verify this?

You can use an efflux pump inhibitor (EPI) in your MIC assays. If the addition of an EPI restores the susceptibility of your resistant strain to this compound, it strongly suggests that an efflux pump is involved.

Data Summary: Biological Activity of this compound and its Derivatives

The following table summarizes the reported antiparasitic activities of this compound and its novel derivatives. This data is crucial for understanding the potential therapeutic applications of this class of compounds.

CompoundTarget OrganismIC50 (µM)
This compound Plasmodium falciparum>10
Angiolam B Plasmodium falciparum0.8
Angiolam C Plasmodium falciparum0.4
Angiolam D Plasmodium falciparum0.3

Data sourced from recent studies on novel angiolams.[4][5]

Key Experimental Protocols

This section provides detailed methodologies for the key experiments discussed in the troubleshooting guide.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

Principle: This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

Materials:

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium

  • This compound stock solution

  • Sterile saline or PBS

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar (B569324) plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the adjusted suspension in the growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent.

    • In a 96-well plate, add 100 µL of sterile growth medium to wells 2 through 12.

    • Add 200 µL of a twice-concentrated solution of this compound to well 1.

    • Perform a serial twofold dilution by transferring 100 µL from well 1 to well 2, mixing well, and repeating this process down to well 10. Discard the final 100 µL from well 10.

    • Well 11 will serve as a positive control (no drug), and well 12 will be a negative control (no bacteria).

  • Inoculation and Incubation:

    • Add 100 µL of the standardized bacterial inoculum to wells 1 through 11.

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.

  • Interpretation of Results:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which there is no visible growth.

Protocol 2: Generation of Resistant Mutants by Single-Step Selection

Principle: This protocol isolates spontaneous mutants that are resistant to a high concentration of an antimicrobial agent.

Materials:

  • Bacterial culture

  • Agar plates with and without this compound (at 4x or 8x the MIC)

  • Incubator

  • Sterile spreaders and loops

Procedure:

  • Grow a bacterial culture to a high density (e.g., overnight in broth).

  • Plate a large number of cells (e.g., 10⁸ to 10¹⁰ CFU) onto agar plates containing this compound at a concentration of 4x or 8x the MIC of the susceptible parent strain.

  • Incubate the plates at the optimal growth temperature for 24-48 hours, or until colonies appear.

  • Pick individual colonies and streak them onto fresh this compound-containing plates to purify the mutants and confirm their resistance.

  • Perform an MIC assay on the purified mutants to quantify their level of resistance.

Protocol 3: Whole-Genome Sequencing (WGS) for Identification of Resistance Mutations

Principle: WGS provides a comprehensive view of the entire genome, allowing for the identification of all genetic differences between a resistant mutant and its susceptible parent strain.

Procedure:

  • DNA Extraction: Extract high-quality genomic DNA from both the resistant mutant and the susceptible parent strain.

  • Library Preparation: Prepare sequencing libraries from the extracted DNA according to the manufacturer's protocol for your chosen sequencing platform (e.g., Illumina).

  • Sequencing: Perform high-throughput sequencing of the prepared libraries.

  • Bioinformatic Analysis:

    • Quality Control: Assess the quality of the sequencing reads.

    • Read Mapping: Align the sequencing reads from the resistant mutant to the reference genome of the susceptible parent strain.

    • Variant Calling: Identify single nucleotide polymorphisms (SNPs), insertions, and deletions in the resistant mutant's genome compared to the parent strain.

    • Annotation: Annotate the identified variants to determine which genes are affected and the nature of the mutations (e.g., missense, nonsense, frameshift).

Visualized Workflows and Pathways

The following diagrams illustrate key experimental workflows and a hypothetical resistance mechanism.

G cluster_start Start cluster_confirmation Confirmation & Quantification cluster_generation Resistant Mutant Generation cluster_identification Genetic Analysis cluster_mechanism Mechanism Investigation start Reduced Susceptibility to this compound Observed mic_assay Perform MIC Assay start->mic_assay compare_mic Compare MIC to Wild-Type mic_assay->compare_mic generate_mutant Generate Stable Resistant Mutant (Serial Passage or Single-Step Selection) compare_mic->generate_mutant Resistance Confirmed wgs Whole-Genome Sequencing generate_mutant->wgs sanger Candidate Gene Sequencing (e.g., ribosomal proteins) generate_mutant->sanger investigate_mechanism Characterize Resistance Mechanism (Target Modification, Efflux, Inactivation) wgs->investigate_mechanism sanger->investigate_mechanism

Caption: Workflow for Investigating this compound Resistance.

G cluster_membrane Bacterial Cell Angiolam_A_in This compound Efflux_Pump Efflux Pump (e.g., ABC Transporter) Angiolam_A_in->Efflux_Pump Target Ribosome (Protein Synthesis) Angiolam_A_in->Target Inhibition ADP ADP + Pi Efflux_Pump->ADP Angiolam_A_out This compound Efflux_Pump->Angiolam_A_out Expulsion ATP ATP ATP->Efflux_Pump

Caption: Hypothetical Efflux Pump-Mediated Resistance to this compound.

References

Technical Support Center: Optimizing Angiolam A Dosage for Trypanosomatid Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Angiolam A dosage in trypanosomatid activity experiments.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action for this compound against trypanosomatids?

A1: this compound is suggested to function by interfering with protein synthesis in trypanosomatids.[1] This inhibition of essential protein production is believed to be a key factor in its trypanocidal activity. The ribosomes of trypanosomes have structural differences compared to human ribosomes, making them a potential therapeutic target.[2]

Q2: Which trypanosomatid species and life cycle stages are most susceptible to this compound?

A2: Current research indicates that this compound demonstrates the highest activity against the bloodstream forms of Trypanosoma brucei rhodesiense.[3][4] It also shows activity against Trypanosoma cruzi, although this species appears to be less sensitive.[3] The intracellular amastigote stage of T. cruzi is a key target for drug development as it is the replicative form in the mammalian host.

Q3: What are the recommended starting concentrations for in vitro assays with this compound?

A3: Based on published IC50 values, a good starting point for T. b. rhodesiense is in the low micromolar range (e.g., 0.1 µM to 10 µM). For T. cruzi, higher concentrations may be necessary (e.g., 1 µM to 50 µM). It is recommended to perform a dose-response curve to determine the optimal concentration for your specific parasite strain and experimental conditions.

Q4: How should I prepare this compound for use in cell culture?

A4: Due to the hydrophobic nature of many natural products, dissolving this compound in a small amount of a biocompatible solvent like dimethyl sulfoxide (B87167) (DMSO) before preparing the final dilutions in culture medium is recommended. Ensure the final DMSO concentration in the assay is low (typically ≤0.5%) to avoid solvent-induced toxicity to the parasites and host cells. The stability and solubility of compounds in culture media can be a critical factor.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No or low activity of this compound observed. 1. Incorrect dosage: The concentration of this compound may be too low for the target parasite. 2. Compound instability: this compound may be degrading in the culture medium over the course of the experiment. 3. Poor solubility: The compound may not be fully dissolved in the culture medium, reducing its effective concentration. 4. Parasite resistance: The specific strain of trypanosome being used may have inherent or acquired resistance.1. Perform a wider range dose-response experiment. 2. Prepare fresh stock solutions for each experiment and minimize the time the compound is in the incubator. Consider the stability of similar compounds in culture media. 3. Ensure complete dissolution in a suitable solvent before adding to the medium. Visually inspect for any precipitation. 4. Test against a reference-sensitive strain if possible.
High cytotoxicity observed in host cells. 1. Concentration too high: The concentration of this compound may be toxic to the mammalian host cells. 2. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high.1. Determine the CC50 (50% cytotoxic concentration) for the host cell line being used in parallel with the anti-trypanosomal assay to calculate the selectivity index (SI). 2. Ensure the final solvent concentration is non-toxic to the host cells (typically ≤0.5% for DMSO).
Inconsistent results between experiments. 1. Variability in parasite culture: The growth phase and density of the parasite culture can affect drug susceptibility. 2. Inconsistent compound preparation: Variations in the preparation of this compound stock solutions and dilutions. 3. Assay variability: Minor differences in incubation times, cell seeding densities, or reagent concentrations.1. Standardize the parasite culture protocol, ensuring parasites are in the logarithmic growth phase for assays. 2. Prepare a large batch of concentrated stock solution to be used across multiple experiments. 3. Adhere strictly to the established experimental protocol. Use positive and negative controls in every assay.
Difficulty in determining the IC50 value. 1. Inappropriate concentration range: The selected concentrations may not cover the full dose-response curve. 2. Assay readout issues: The method used to quantify parasite viability may not be sensitive enough.1. Use a wider range of serial dilutions, ensuring that you have concentrations that give both maximal and minimal inhibition. 2. Consider alternative methods for assessing parasite viability, such as fluorescence-based assays or high-content imaging.

Quantitative Data Summary

The following tables summarize the reported in vitro activity of this compound and its analogues against various trypanosomatids and a mammalian cell line.

Table 1: Anti-trypanosomatid Activity of this compound and Analogues

CompoundT. b. rhodesiense IC50 (µM)T. cruzi IC50 (µM)L. donovani IC50 (µM)
This compound 1.515.415.4
Angiolam B 6.334.06.6
Angiolam C 4.524.417.6
Angiolam D 4.76.58.2
Angiolam F 25.0--

Table 2: Cytotoxicity and Selectivity Index of this compound and Analogues

CompoundL6 Cells IC50 (µM)Selectivity Index (T. b. rhodesiense)Selectivity Index (T. cruzi)Selectivity Index (L. donovani)
This compound 28.519.01.91.9
Angiolam B 27.84.40.84.2
Angiolam C 50.011.12.02.8
Angiolam D 27.86.04.33.4
Angiolam F 49.92.0--

Selectivity Index (SI) = IC50 in L6 cells / IC50 in the parasitic strain.

Experimental Protocols

Protocol 1: In Vitro Anti-Trypanosoma cruzi (Amastigote) Susceptibility Assay

This protocol is adapted from established methods for determining the in vitro activity of compounds against the intracellular amastigote stage of T. cruzi.

Materials:

  • T. cruzi trypomastigotes

  • Vero or L6 host cells

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and antibiotics

  • This compound stock solution (in DMSO)

  • 96-well clear-bottom black plates

  • DNA-binding fluorescent dye (e.g., Hoechst 33342)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

  • High-content imaging system

Procedure:

  • Host Cell Seeding: Seed host cells into a 96-well plate at a density that will result in a sub-confluent monolayer after 24 hours of incubation (e.g., 4 x 10³ cells/well). Incubate at 37°C with 5% CO₂.

  • Infection: After 24 hours, infect the host cell monolayer with T. cruzi trypomastigotes at a multiplicity of infection (MOI) of 10:1 (parasites:host cell). Incubate for 4-6 hours to allow for parasite invasion.

  • Wash: Gently wash the wells with pre-warmed culture medium to remove non-internalized trypomastigotes.

  • Compound Addition: Add fresh culture medium containing serial dilutions of this compound to the infected cells. Include appropriate controls (e.g., untreated infected cells, benznidazole (B1666585) as a positive control, and uninfected cells).

  • Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO₂.

  • Fixation and Staining:

    • Carefully remove the culture medium.

    • Fix the cells with fixation solution for 20 minutes at room temperature.

    • Wash the wells with PBS.

    • Permeabilize the cells with permeabilization solution for 10 minutes.

    • Wash the wells with PBS.

    • Stain the cells with a DNA-binding fluorescent dye to visualize both host cell and parasite nuclei.

  • Imaging and Analysis:

    • Acquire images using a high-content imaging system.

    • Analyze the images to quantify the number of intracellular amastigotes per host cell.

    • Calculate the IC50 value of this compound by plotting the percentage of parasite inhibition against the log of the compound concentration.

Protocol 2: Cytotoxicity Assay against Mammalian Cells

This protocol is essential for determining the selectivity of this compound.

Materials:

  • Mammalian cell line (e.g., L6 or Vero cells)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well clear flat-bottom plates

  • Resazurin-based viability reagent (e.g., alamarBlue™)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an appropriate density (e.g., 5 x 10³ cells/well). Incubate at 37°C with 5% CO₂ for 24 hours.

  • Compound Addition: Add serial dilutions of this compound to the cells. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO₂.

  • Viability Assessment:

    • Add the resazurin-based reagent to each well according to the manufacturer's instructions.

    • Incubate for 2-4 hours at 37°C.

    • Measure the fluorescence or absorbance using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the CC50 value by plotting the percentage of viability against the log of the compound concentration.

Visualizations

experimental_workflow cluster_invitro In Vitro Anti-Trypanosomal Activity cluster_cytotoxicity Cytotoxicity Assay cluster_analysis Data Analysis prep Prepare this compound Stock Solution treat Treat with this compound prep->treat culture_parasite Culture Trypanosomes infect Infect Host Cells culture_parasite->infect culture_host Culture Host Cells culture_host->infect infect->treat incubate Incubate treat->incubate analyze Analyze Parasite Viability (IC50) incubate->analyze selectivity Calculate Selectivity Index (SI) analyze->selectivity culture_mammalian Culture Mammalian Cells treat_cyto Treat with this compound culture_mammalian->treat_cyto incubate_cyto Incubate treat_cyto->incubate_cyto analyze_cyto Analyze Cell Viability (CC50) incubate_cyto->analyze_cyto analyze_cyto->selectivity signaling_pathway AngiolamA This compound Ribosome Trypanosomal Ribosome AngiolamA->Ribosome Inhibits ProteinSynthesis Protein Synthesis CellDeath Parasite Cell Death ProteinSynthesis->CellDeath Leads to

References

Validation & Comparative

Comparative Analysis of Angiolam A and B Activity Against Plasmodium falciparum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antiplasmodial activity of two natural compounds, Angiolam A and Angiolam B, against the human malaria parasite, Plasmodium falciparum. The information presented is based on published experimental data to facilitate objective evaluation and inform further research and development efforts in antimalarial drug discovery.

Data Presentation: In Vitro Activity and Cytotoxicity

The following table summarizes the quantitative data on the in vitro activity of this compound and Angiolam B against the erythrocytic stages of P. falciparum strain NF54 and their cytotoxicity against rat skeletal myoblast L-6 cells. The selectivity index (SI), a ratio of cytotoxicity to antiplasmodial activity, is also presented to indicate the therapeutic window of each compound.

CompoundAntiplasmodial Activity (IC50 in µM) vs. P. falciparum NF54Cytotoxicity (IC50 in µM) vs. L-6 CellsSelectivity Index (SI)
This compound 2.7 ± 0.594.0 ± 23.734.9
Angiolam B 0.3 ± 0.127.8 ± 2.091.6

Data sourced from a 2024 study on new angiolam derivatives.[1]

The data clearly indicates that Angiolam B exhibits significantly more potent activity against P. falciparum NF54, with an IC50 value approximately nine times lower than that of this compound.[1] Furthermore, Angiolam B demonstrates a higher selectivity index, suggesting a more favorable safety profile in this in vitro model.[1] The improved activity and selectivity of Angiolam B are hypothesized to be associated with the oxidation at the C-5 position of the molecule.[1]

Experimental Protocols

The following are detailed methodologies representative of the key experiments cited for determining the antiplasmodial activity and cytotoxicity of this compound and B.

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based Method)

This protocol outlines a common and reliable method for assessing the in vitro susceptibility of P. falciparum to antimalarial compounds.

  • P. falciparum Culture: The chloroquine-sensitive NF54 strain of P. falciparum is maintained in a continuous culture of human O+ erythrocytes in RPMI-1640 medium supplemented with AlbuMAX II, hypoxanthine, sodium bicarbonate, and HEPES buffer.[1] Cultures are incubated at 37°C in a controlled atmosphere of 5% CO2, 5% O2, and 90% N2.

  • Drug Preparation: Stock solutions of this compound and B are prepared in a suitable solvent (e.g., DMSO) and serially diluted with complete culture medium to achieve a range of final concentrations for testing.

  • Assay Plate Preparation: In a 96-well microplate, the serially diluted compounds are added to wells containing synchronized ring-stage parasitized erythrocytes (typically at 1% parasitemia and 2% hematocrit). Control wells with no drug (positive growth control) and wells with a known antimalarial drug (e.g., chloroquine) are also included.

  • Incubation: The plate is incubated for 72 hours under the same conditions as the parasite culture to allow for parasite multiplication.

  • Lysis and Staining: After incubation, the cells are lysed, and the DNA is stained by adding a lysis buffer containing the fluorescent dye SYBR Green I. The plate is then incubated in the dark for one hour.

  • Data Acquisition: The fluorescence intensity of each well is measured using a fluorescence plate reader. The intensity of the SYBR Green I dye bound to parasitic DNA is proportional to the number of parasites.

  • Data Analysis: The fluorescence readings are used to calculate the percentage of parasite growth inhibition for each drug concentration compared to the drug-free control. The 50% inhibitory concentration (IC50) is then determined by fitting the data to a dose-response curve.

Cytotoxicity Assay (Resazurin-based Method)

This protocol describes a common method for assessing the cytotoxicity of compounds against a mammalian cell line.

  • Cell Culture: Rat skeletal myoblast L-6 cells are cultured in RPMI-1640 medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.

  • Assay Plate Preparation: L-6 cells are seeded into a 96-well microplate and allowed to adhere and grow for 24 hours.

  • Compound Addition: Serial dilutions of this compound and B are added to the wells containing the L-6 cells. Control wells with no compound are also included.

  • Incubation: The plate is incubated for 72 hours under standard cell culture conditions.

  • Viability Assessment: A solution of resazurin (B115843) is added to each well, and the plate is incubated for a further 2-4 hours. Viable, metabolically active cells reduce resazurin to the fluorescent product resorufin.

  • Data Acquisition: The fluorescence intensity is measured using a fluorescence plate reader.

  • Data Analysis: The fluorescence readings are used to calculate the percentage of cell viability for each compound concentration relative to the untreated control cells. The 50% cytotoxic concentration (IC50) is determined from the resulting dose-response curve.

Visualizations

The following diagram illustrates a typical experimental workflow for determining the in vitro antiplasmodial activity of chemical compounds.

experimental_workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis p1 P. falciparum Culture (NF54 Strain) p3 Synchronization of Parasite Culture p1->p3 p2 Compound Preparation (this compound & B) a1 Dispense Compounds and Parasitized RBCs into 96-well Plate p2->a1 p3->a1 a2 Incubate for 72 hours a1->a2 a3 Cell Lysis and SYBR Green I Staining a2->a3 d1 Measure Fluorescence a3->d1 d2 Calculate % Inhibition d1->d2 d3 Determine IC50 Values d2->d3

References

Novel Angiolam Derivatives Demonstrate Potent Antiparasitic Activity Against Plasmodium falciparum

Author: BenchChem Technical Support Team. Date: December 2025

A recent study has unveiled the promising antiparasitic capabilities of novel angiolam derivatives, Angiolams B, C, and D, isolated from new myxobacterial strains. These compounds have demonstrated significant in vitro activity against the malaria-causing parasite, Plasmodium falciparum, with Angiolam B emerging as a particularly potent agent.

The research, focused on the discovery of new anti-infective agents from underexplored bacterial sources, identified these novel derivatives from myxobacterial strains MCy12716 and MCy12733.[1] The study highlights the potential of the angiolam chemical scaffold as a foundation for the development of new antimalarial drugs, a critical need in the face of growing resistance to current therapies.

Comparative Efficacy of Angiolam Derivatives

In vitro testing against the erythrocytic stages of Plasmodium falciparum (strain NF54) revealed that Angiolams B, C, and D exhibit activity in the sub-micromolar range.[1][2][3] Angiolam B was the most effective of the newly discovered derivatives, with a 50% inhibitory concentration (IC50) of 0.3 µM and a high selectivity index (SI) of 91.6.[1] The selectivity index, which compares the cytotoxicity of a compound against a mammalian cell line to its parasiticidal activity, suggests a favorable therapeutic window for Angiolam B.

Angiolams C and D also showed noteworthy activity, with IC50 values of 0.8 µM.[1][3] The antiparasitic performance of these novel derivatives is comparable to, and in some cases exceeds, that of the parent compound, Angiolam A, and another derivative, Angiolam F.[1] For context, the widely used antimalarial drug Chloroquine typically exhibits an IC50 in the nanomolar range against sensitive strains, though resistance is widespread.

CompoundIC50 against P. falciparum NF54 (µM)[1]Selectivity Index (SI)[1]
Angiolam B 0.3 91.6
Angiolam C 0.8 ≥ 30
Angiolam D 0.8 37
This compound>10<2.7
Angiolam F1.337
Chloroquine0.004 (Positive Control)-

Experimental Protocols

In Vitro Antiplasmodial Activity Assay:

The in vitro activity of the angiolam derivatives was assessed against the erythrocytic stages of Plasmodium falciparum strain NF54. The assay measures the inhibition of parasite growth. While the specific assay used in the primary study was not detailed in the provided snippets, a standard method for such an evaluation is the SYBR Green I-based fluorescence assay.

  • Parasite Culture: P. falciparum is cultured in human erythrocytes in a suitable medium, such as RPMI 1640, supplemented with human serum or Albumax.

  • Drug Dilution: The test compounds (Angiolam derivatives) and a standard antimalarial drug (e.g., chloroquine) are prepared in a series of dilutions.

  • Incubation: The parasite culture is exposed to the various concentrations of the test compounds in 96-well plates and incubated for a period of 72 hours.

  • Lysis and Staining: After incubation, the red blood cells are lysed, and a fluorescent dye, SYBR Green I, which binds to parasitic DNA, is added.

  • Fluorescence Measurement: The fluorescence intensity, which is proportional to the amount of parasitic DNA, is measured using a fluorescence plate reader.

  • IC50 Determination: The 50% inhibitory concentration (IC50), the concentration of the compound that inhibits parasite growth by 50%, is calculated by plotting the fluorescence intensity against the drug concentration.

Visualizing the Molecular Basis and Experimental Process

To better understand the origins of these novel compounds and the methodology of their evaluation, the following diagrams illustrate the proposed biosynthetic pathway of this compound and a typical workflow for in vitro antiplasmodial activity testing.

angiolam_biosynthesis Proposed Biosynthesis of this compound cluster_loading Loading Module cluster_pks_nrps PKS/NRPS Assembly Line starter_unit Propionyl-CoA pks_module1 PKS Module 1 (Extender Unit: Methylmalonyl-CoA) starter_unit->pks_module1 pks_module2 PKS Module 2 (Extender Unit: Malonyl-CoA) pks_module1->pks_module2 Polyketide Chain Elongation nrps_module NRPS Module (Amino Acid: L-Alanine) pks_module2->nrps_module pks_module3 PKS Module 3 (Extender Unit: Methylmalonyl-CoA) nrps_module->pks_module3 release Thioesterase Domain (Release and Macrolactamization) pks_module3->release angiolam_a angiolam_a release->angiolam_a This compound

Caption: Proposed biosynthetic pathway of this compound.

antiplasmodial_assay_workflow In Vitro Antiplasmodial Activity Assay Workflow start Start culture Maintain P. falciparum in erythrocyte culture start->culture prepare_plates Prepare 96-well plates with serial dilutions of Angiolam derivatives culture->prepare_plates add_parasites Add parasitized erythrocytes to each well prepare_plates->add_parasites incubate Incubate plates for 72 hours add_parasites->incubate lyse_stain Lyse cells and add SYBR Green I dye incubate->lyse_stain read_fluorescence Measure fluorescence intensity lyse_stain->read_fluorescence calculate_ic50 Calculate IC50 values read_fluorescence->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for in vitro antiplasmodial activity testing.

The discovery and characterization of these novel angiolam derivatives represent a significant step forward in the search for new antiparasitic agents. Further investigation into their mechanism of action and in vivo efficacy is warranted to fully assess their therapeutic potential.

References

structural comparison of Angiolam A, B, C, and D

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive structural and biological comparison of Angiolam A, B, C, and D is presented for researchers and professionals in drug development. This guide details the structural nuances, summarizes their antiparasitic performance, and outlines the experimental methodologies used for their evaluation.

Structural Comparison

This compound, B, C, and D are related macrolactams produced by myxobacterial strains, including MCy12716 and MCy12733.[1][2] While sharing a common core structure, they possess distinct substitutions that influence their biological activity. The key structural differences are highlighted in the provided diagram from a 2024 study in Microbiology Spectrum. This compound serves as the foundational compound, with Angiolams B, C, and D representing novel derivatives with improved antiparasitic properties.[1][2]

Biological Activity

Originally, this compound was identified as an antibiotic with activity against a few Gram-positive bacteria and specific mutant strains of Escherichia coli, where it is thought to interfere with protein synthesis.[3] More recent investigations have unveiled the potential of novel angiolam derivatives against parasitic protozoa. Specifically, Angiolams B, C, and D have demonstrated promising activity against the malaria pathogen, Plasmodium falciparum.

Quantitative Performance Data

The antiparasitic activities of this compound, B, C, and D against P. falciparum are summarized below. The data highlights the enhanced potency of the novel derivatives compared to the originally discovered this compound.

CompoundTarget OrganismIC50 (µM)
This compoundPlasmodium falciparum>10
Angiolam BPlasmodium falciparum0.8
Angiolam CPlasmodium falciparum0.5
Angiolam DPlasmodium falciparum0.3

Data sourced from a 2024 publication in Microbiology Spectrum.

Experimental Protocols

The following methodologies were employed to characterize and evaluate the biological activity of the Angiolam compounds.

Compound Isolation and Purification

Angiolams were produced in large-scale cultivations of the myxobacterial strain MCy12733. The compounds were subsequently purified from the culture broth using preparative High-Performance Liquid Chromatography (HPLC). For Angiolam derivatives C and D, further separation was achieved through supercritical fluid chromatography.

Structural Elucidation

The structures of the isolated compounds were determined using a combination of High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and HSQC). For instance, the molecular formula of Angiolam B was determined to be C₃₄H₅₁NO₇ based on its HRESI-MS signal.

In Vitro Antiplasmodial Activity Assay

The in vitro activity of the angiolams against P. falciparum was assessed using a standardized assay. The half-maximal inhibitory concentration (IC50) was determined to quantify the potency of each compound against the parasite. The novel derivatives, Angiolams B, C, and D, exhibited significant antiparasitic activity in the 0.3–0.8 µM range.

Visualizing the Angiolam Biosynthetic Pathway

The following diagram illustrates a proposed model for the biosynthesis of the angiolam core structure, which is a key process for the generation of these bioactive compounds. The biosynthetic gene cluster responsible for producing the angiolam scaffold has been identified, providing insights into its formation.

Angiolam_Biosynthesis cluster_loading Starter Unit Loading cluster_elongation Polyketide Chain Elongation cluster_release Cyclization and Release cluster_modification Post-PKS Modification Starter_Unit Isobutyryl-CoA Acyltransferase Acyltransferase (AT) Starter_Unit->Acyltransferase ACP Acyl Carrier Protein (ACP) Acyltransferase->ACP PKS_Module_1 PKS Module 1 ACP->PKS_Module_1 PKS_Module_n PKS Module n PKS_Module_1->PKS_Module_n ...n cycles Thioesterase Thioesterase (TE) PKS_Module_n->Thioesterase Angiolam_Core Angiolam Core Structure Thioesterase->Angiolam_Core Macrolactamization Tailoring_Enzymes Tailoring Enzymes (e.g., P450s, Methyltransferases) Angiolam_Core->Tailoring_Enzymes Angiolam_Derivatives This compound, B, C, D Tailoring_Enzymes->Angiolam_Derivatives

Caption: Proposed biosynthetic pathway for the Angiolam scaffold.

References

Angiolam A: A Comparative Analysis of its Antimalarial Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the global fight against malaria, the emergence of drug-resistant parasite strains necessitates a continuous search for novel therapeutic agents. Angiolam A, a macrolide produced by the myxobacterium Angiococcus disciformis, has recently emerged as a compound of interest due to its demonstrated antiplasmodial activity. This guide provides a comparative analysis of the in vitro efficacy of this compound and its derivatives against Plasmodium falciparum, benchmarked against standard antimalarial drugs. The content herein is intended for researchers, scientists, and drug development professionals, offering a synthesis of available preclinical data, detailed experimental methodologies, and an exploration of potential mechanisms of action.

In Vitro Efficacy Against Plasmodium falciparum

Recent studies have highlighted the potential of this compound and its novel derivatives as antimalarial agents. The in vitro activity of these compounds has been assessed against the erythrocytic stages of Plasmodium falciparum (NF54 strain), with results indicating promising, albeit varied, efficacy.

CompoundP. falciparum StrainIC50 (µM)
This compound NF54>10
Angiolam B NF540.3
Angiolam C NF540.4
Angiolam D NF540.8
Artesunate Various0.0002 - 0.0062
Chloroquine (B1663885) Various0.007 - 0.325
Mefloquine Various0.012 - 0.048

Table 1: Comparative in vitro 50% inhibitory concentrations (IC50) of this compound, its derivatives, and standard antimalarial drugs against Plasmodium falciparum. Data for Angiolam compounds are from a single study, while the IC50 ranges for standard drugs are compiled from multiple sources and reflect activity against various P. falciparum strains, including both drug-sensitive and resistant lines.

The data reveals that while the parent compound, this compound, exhibits weak antiplasmodial activity, its novel derivatives, particularly Angiolam B and C, demonstrate potent efficacy in the sub-micromolar range[1]. These findings underscore the potential for structural modifications of the Angiolam scaffold to enhance its antimalarial properties.

When compared to standard antimalarial drugs, the IC50 values of the most active Angiolam derivatives are higher than those typically observed for frontline therapeutics like artesunate. However, their efficacy is comparable to or, in some cases, more potent than that of chloroquine against resistant parasite strains. This suggests that Angiolams may represent a novel chemical scaffold for the development of future antimalarials, particularly in the context of combating drug resistance.

Experimental Protocols

The following is a representative protocol for determining the in vitro antiplasmodial activity of compounds, based on standard SYBR Green I-based fluorescence assays. This methodology is widely used and is likely similar to the approach taken in the evaluation of this compound and its derivatives.

In Vitro Antiplasmodial Susceptibility Testing (SYBR Green I Assay)

1. Parasite Culture:

  • Plasmodium falciparum (e.g., NF54 strain) is cultured in vitro in human O+ erythrocytes in RPMI-1640 medium supplemented with Albumax II, L-glutamine, and hypoxanthine.

  • Cultures are maintained at 37°C in a controlled atmosphere of 5% CO2, 5% O2, and 90% N2.

  • Parasite synchronization at the ring stage is achieved using methods such as sorbitol treatment.

2. Drug Preparation and Plate Coating:

  • Test compounds (Angiolams and standard drugs) are serially diluted in an appropriate solvent (e.g., DMSO) and then further diluted in culture medium.

  • Aliquots of the drug dilutions are dispensed into 96-well microtiter plates. Control wells contain medium with solvent only (negative control) and a known antimalarial (positive control).

3. Assay Procedure:

  • A suspension of synchronized, parasitized red blood cells (final parasitemia of ~0.5% and hematocrit of 2.5%) is added to each well of the drug-coated plates.

  • The plates are incubated for 72 hours under the standard culture conditions described above.

4. Lysis and Staining:

  • Following incubation, a lysis buffer containing the fluorescent DNA-intercalating dye SYBR Green I is added to each well.

  • The plates are incubated in the dark at room temperature to allow for cell lysis and DNA staining.

5. Data Acquisition and Analysis:

  • Fluorescence intensity is measured using a microplate reader with appropriate excitation and emission wavelengths.

  • The 50% inhibitory concentration (IC50) values are determined by plotting the fluorescence intensity against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software.

Cytotoxicity Assay

To assess the selectivity of the compounds, in vitro cytotoxicity assays are performed on a mammalian cell line (e.g., L6 cells). A standard resazurin-based assay can be used, where the reduction of resazurin (B115843) to the fluorescent resorufin (B1680543) by viable cells is measured. The ratio of the IC50 value against the mammalian cell line to the IC50 value against P. falciparum provides the selectivity index (SI).

Mechanism of Action

The precise mechanism of action of this compound and its derivatives against Plasmodium falciparum has not yet been elucidated. As a macrolide, it is plausible that its mode of action could involve the inhibition of protein synthesis by targeting the parasite's ribosome, a mechanism observed for other macrolide antibiotics. However, further investigation is required to confirm this hypothesis.

The mechanisms of action for standard antimalarial drugs are better understood and serve as a basis for comparison.

Antimalarial_Mechanisms cluster_Artemisinins Artemisinins (e.g., Artesunate) cluster_Quinolines 4-Aminoquinolines (e.g., Chloroquine) cluster_Mefloquine Mefloquine Artemisinin Artemisinin Derivative Activation Heme-Fe(II) Activation Artemisinin->Activation Enters Parasite ROS Reactive Oxygen Species (ROS) Activation->ROS Alkylation Alkylation of Parasite Proteins Activation->Alkylation Damage Oxidative Damage to Parasite Components ROS->Damage Alkylation->Damage Chloroquine Chloroquine FoodVacuole Accumulation in Food Vacuole Chloroquine->FoodVacuole Enters Parasite HemePolymerization Inhibition of Heme Polymerization FoodVacuole->HemePolymerization FreeHeme Toxic Free Heme Accumulation HemePolymerization->FreeHeme ParasiteDeath Parasite Lysis FreeHeme->ParasiteDeath Mefloquine Mefloquine Mechanism_MQ Uncertain Mechanism Mefloquine->Mechanism_MQ Heme_Detox_MQ Inhibition of Heme Detoxification Mechanism_MQ->Heme_Detox_MQ Ribosome_Inhibition Inhibition of Protein Synthesis Mechanism_MQ->Ribosome_Inhibition Membrane_Disruption Membrane Disruption Mechanism_MQ->Membrane_Disruption

Caption: Mechanisms of action for standard antimalarials.

Given the novelty of this compound's antiplasmodial activity, further research is crucial to determine its specific molecular target and signaling pathway within the parasite. Such studies will be instrumental in validating this compound class as a viable starting point for the development of new antimalarial therapies.

Conclusion

This compound and its derivatives represent a new class of natural products with promising antiplasmodial activity. While the parent compound is largely inactive, its analogues, particularly Angiolam B, exhibit potent in vitro efficacy against P. falciparum. The development of these compounds is still in its nascent stages, with a critical need to elucidate their mechanism of action and evaluate their in vivo efficacy and safety profiles. Continued research into this novel myxobacterial scaffold could pave the way for a new generation of antimalarial drugs to combat the growing threat of resistance.

References

Comparative Analysis of Angiolam A and Its Derivatives: A Focus on Antiparasitic Activity and Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of Angiolam A and its recently identified derivatives. The data presented herein is crucial for assessing the selectivity and potential cross-reactivity of these compounds, offering valuable insights for further drug development and mechanism-of-action studies.

Quantitative Comparison of Biological Activities

The following table summarizes the in vitro activity of this compound and its derivatives against a panel of parasitic protozoa and a mammalian cell line. The data, presented as IC50 (half-maximal inhibitory concentration) and CC50 (half-maximal cytotoxic concentration) values, allows for a direct comparison of the potency and selectivity of each compound.

CompoundP. falciparum (NF54) IC50 (µM)T. b. rhodesiense (STIB900) IC50 (µM)T. cruzi (Tulahuen C4) IC50 (µM)L. donovani (MHOM-ET-67/L82) IC50 (µM)L6 cells CC50 (µM)
This compound >101.513.117.627.5
Angiolam B 0.34.334.06.627.5
Angiolam C 0.53.015.615.428.5
Angiolam D1 0.83.46.58.229.5
Angiolam F 1.37.913.917.148.0

Experimental Methodologies

The data presented in this guide was obtained using the following experimental protocols:

In Vitro Activity against Plasmodium falciparum

The antiplasmodial activity was assessed using a modified [3H]-hypoxanthine incorporation assay with the chloroquine-sensitive NF54 strain of P. falciparum. Compounds were serially diluted and incubated with synchronized ring-stage parasites for 48 hours. The IC50 values were determined from the dose-response curves.

In Vitro Activity against Trypanosomatids

The in vitro activity against T. b. rhodesiense, T. cruzi, and L. donovani was determined using a resazurin-based assay. The parasites were incubated with serial dilutions of the compounds for 72 hours. The fluorescence was measured to determine cell viability, and IC50 values were calculated from the resulting dose-response curves.

Cytotoxicity Assay

The cytotoxicity of the compounds was evaluated against the rat skeletal myoblast L6 cell line using a resazurin-based assay. Cells were incubated with the compounds for 72 hours, and cell viability was determined by measuring fluorescence. The CC50 values were calculated from the dose-response curves.

Visualizing Comparative Activity

The following diagram illustrates the comparative activity profile of this compound and its derivatives, highlighting their differential potency against the tested parasites and the mammalian cell line.

G cluster_compounds Angiolam Derivatives cluster_targets Biological Targets AngA This compound Pf P. falciparum AngA->Pf IC50: >10 µM Tbr T. b. rhodesiense AngA->Tbr IC50: 1.5 µM Tc T. cruzi AngA->Tc IC50: 13.1 µM Ld L. donovani AngA->Ld IC50: 17.6 µM L6 L6 Cells (Cytotoxicity) AngA->L6 CC50: 27.5 µM AngB Angiolam B AngB->Pf IC50: 0.3 µM AngB->Tbr IC50: 4.3 µM AngB->Tc IC50: 34.0 µM AngB->Ld IC50: 6.6 µM AngB->L6 CC50: 27.5 µM AngC Angiolam C AngC->Pf IC50: 0.5 µM AngC->Tbr IC50: 3.0 µM AngC->Tc IC50: 15.6 µM AngC->Ld IC50: 15.4 µM AngC->L6 CC50: 28.5 µM AngD1 Angiolam D1 AngD1->Pf IC50: 0.8 µM AngD1->Tbr IC50: 3.4 µM AngD1->Tc IC50: 6.5 µM AngD1->Ld IC50: 8.2 µM AngD1->L6 CC50: 29.5 µM AngF Angiolam F AngF->Pf IC50: 1.3 µM AngF->Tbr IC50: 7.9 µM AngF->Tc IC50: 13.9 µM AngF->Ld IC50: 17.1 µM AngF->L6 CC50: 48.0 µM

Caption: Comparative activity of this compound and its derivatives.

Summary of Findings

The comparative analysis reveals distinct activity profiles for this compound and its derivatives. While this compound demonstrates the most potent activity against T. b. rhodesiense, its derivatives, particularly Angiolam B, C, and D1, exhibit promising sub-micromolar activity against P. falciparum.[1] Notably, all tested compounds show significantly lower cytotoxicity against the mammalian L6 cell line, suggesting a degree of selectivity towards the parasitic targets. These findings underscore the potential of the angiolam scaffold for the development of novel antiparasitic agents and highlight the importance of structural modifications in modulating potency and selectivity. Further studies are warranted to elucidate the specific molecular targets of these compounds and to explore their broader off-target profiles.

References

A Comparative Analysis of the Trypanocidal Activity of Angiolam A and Macyranone A

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the anti-trypanosomal potential of two myxobacterial metabolites, Angiolam A and Macyranone A, reveals comparable in vitro efficacy against Trypanosoma brucei rhodesiense, the causative agent of East African human trypanosomiasis. This guide provides a comprehensive comparison of their trypanocidal activity, supported by available experimental data, detailed methodologies, and a workflow for assessing such activity.

This analysis is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel anti-parasitic agents. The presented data and protocols are synthesized from published scientific literature to facilitate a clear and objective comparison.

Quantitative Analysis of Trypanocidal Activity

The in vitro activity of this compound and Macyranone A against the bloodstream form of Trypanosoma brucei rhodesiense is remarkably similar, with both compounds exhibiting potent trypanocidal effects in the low micromolar range. The table below summarizes the key quantitative data available for both compounds.

CompoundTarget OrganismIC50 (µM)Cytotoxicity (IC50 in µM)Cell LineSelectivity Index (SI)
This compoundTrypanosoma brucei rhodesiense (STIB 900)1.5[1]94.0[1]Rat Skeletal Myoblasts (L-6)62.7
Macyranone ATrypanosoma brucei rhodesiense1.55[2][3]Not ReportedNot ReportedNot Reported

Note: The Selectivity Index (SI) is calculated as the ratio of the IC50 value in a mammalian cell line to the IC50 value against the parasite. A higher SI value indicates greater selectivity for the parasite over host cells. While a specific cytotoxicity value for Macyranone A against a mammalian cell line was not available in the reviewed literature, its potent inhibition of human constitutive and immunoproteasomes at nanomolar concentrations (IC50 values of 21 nM and 15 nM, respectively) suggests a potential for host cell toxicity.[2] Further studies are required to determine its therapeutic window.

Experimental Protocols

The following protocols describe the general methodologies employed for determining the in vitro trypanocidal activity and cytotoxicity of compounds like this compound and Macyranone A.

In Vitro Trypanocidal Activity Assay (Alamar Blue Assay)

This assay is a common method for assessing the viability of Trypanosoma brucei subspecies. It utilizes the Alamar blue (resazurin) reagent, which is reduced by metabolically active cells to the fluorescent product, resorufin.

  • Parasite Culture: Bloodstream forms of Trypanosoma brucei rhodesiense (e.g., STIB 900 strain) are cultured in a suitable medium, such as HMI-9, supplemented with 10% fetal bovine serum at 37°C in a 5% CO2 atmosphere.

  • Compound Preparation: The test compounds (this compound or Macyranone A) are dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a stock solution. A series of dilutions are then prepared in the culture medium.

  • Assay Setup: In a 96-well microtiter plate, approximately 2 x 10^4 parasites per well are seeded. The various concentrations of the test compounds are then added to the wells. A positive control (a known trypanocidal drug) and a negative control (medium with DMSO) are included.

  • Incubation: The plate is incubated for 48 to 72 hours at 37°C in a 5% CO2 atmosphere.

  • Alamar Blue Addition: Following the incubation period, Alamar blue reagent is added to each well, and the plate is incubated for an additional 4-24 hours.

  • Data Acquisition: The fluorescence is measured using a microplate reader with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.

  • Data Analysis: The percentage of inhibition of parasite growth is calculated for each compound concentration relative to the negative control. The IC50 value, the concentration of the compound that inhibits parasite growth by 50%, is then determined by non-linear regression analysis.

Cytotoxicity Assay (MTT or Resazurin Assay)

This assay is used to assess the toxicity of the compounds against a mammalian cell line, such as rat skeletal myoblasts (L-6) or human embryonic kidney cells (HEK293).

  • Cell Culture: The mammalian cell line is cultured in a suitable medium, such as DMEM, supplemented with 10% fetal bovine serum at 37°C in a 5% CO2 atmosphere.

  • Assay Setup: Cells are seeded in a 96-well microtiter plate and allowed to adhere overnight. The test compounds at various concentrations are then added to the wells.

  • Incubation: The plate is incubated for 72 hours at 37°C in a 5% CO2 atmosphere.

  • Viability Assessment:

    • MTT Assay: MTT reagent is added to each well and incubated for 4 hours. The resulting formazan (B1609692) crystals are then dissolved in a solubilization buffer, and the absorbance is measured at 570 nm.

    • Resazurin Assay: Resazurin solution is added to each well and incubated for 2-4 hours. The fluorescence is measured as described in the trypanocidal assay.

  • Data Analysis: The percentage of cell viability is calculated for each compound concentration relative to the untreated control. The IC50 value, the concentration of the compound that reduces cell viability by 50%, is determined by non-linear regression analysis.

Visualizing the Experimental Workflow

The following diagrams illustrate the general workflow for assessing the trypanocidal activity of a compound and the logical relationship in determining its selectivity.

experimental_workflow cluster_preparation Preparation cluster_assay Assay cluster_data Data Analysis cluster_conclusion Conclusion Compound Test Compound (e.g., this compound) Trypanocidal_Assay In Vitro Trypanocidal Assay Compound->Trypanocidal_Assay Cytotoxicity_Assay In Vitro Cytotoxicity Assay Compound->Cytotoxicity_Assay Parasite_Culture Parasite Culture (T. b. rhodesiense) Parasite_Culture->Trypanocidal_Assay Cell_Culture Mammalian Cell Culture (e.g., L-6 cells) Cell_Culture->Cytotoxicity_Assay IC50_Trypanosome Determine IC50 (Trypanosome) Trypanocidal_Assay->IC50_Trypanosome IC50_Mammalian Determine IC50 (Mammalian Cells) Cytotoxicity_Assay->IC50_Mammalian Selectivity_Index Calculate Selectivity Index IC50_Trypanosome->Selectivity_Index IC50_Mammalian->Selectivity_Index

Caption: Experimental workflow for trypanocidal activity and selectivity assessment.

signaling_pathway_placeholder cluster_compound Compound Action cluster_parasite Parasite cluster_outcome Outcome Compound Trypanocidal Compound Target Molecular Target (e.g., Proteasome) Compound->Target Inhibits Metabolic_Activity Metabolic Activity Target->Metabolic_Activity Essential for Inhibition Inhibition of Growth Target->Inhibition Viability Parasite Viability Metabolic_Activity->Viability Maintains Death Parasite Death Inhibition->Death

Caption: Putative signaling pathway of a trypanocidal compound.

References

Confirming the Absolute Configuration of Synthetic Angiolam A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The first total synthesis of the macrolactam antibiotic Angiolam A conclusively established its absolute configuration to be the opposite of that initially proposed. This guide provides a comparative analysis of the synthetic route and analytical data that led to this pivotal finding, offering valuable insights for researchers in natural product synthesis and drug development.

The structural elucidation of complex natural products is a cornerstone of chemical research, with the determination of absolute stereochemistry being a critical and often challenging final step. In the case of this compound, a potent antibiotic isolated from the myxobacterium Angiococcus disciformis, its originally proposed stereostructure was revised following its first total synthesis by Gieseler and Kalesse. The key to this revision lay in the comparison of the optical rotation of the synthesized material with that of the natural product.[1][2]

Comparison of Optical Rotation

The most direct and definitive evidence for the revised absolute configuration of this compound came from the comparison of the specific rotation of the synthetic and natural compounds. While the natural product was reported to be dextrorotatory, the synthesized material exhibited a nearly equal but opposite levorotatory optical rotation.

CompoundSpecific Rotation ([α]D)
Natural this compoundNot explicitly found in search results
Synthetic this compoundOpposite to the natural product[1][2][3]

This stark difference in the sign of the optical rotation provided unequivocal evidence that the synthesized molecule was the enantiomer of the natural product, thus leading to the correction of the absolute configuration of this compound.

Spectroscopic Data Comparison

A thorough comparison of spectroscopic data is essential to confirm that the synthesized molecule has the same connectivity and relative stereochemistry as the natural product. While a complete side-by-side spectral data set for both natural and synthetic this compound is not fully compiled in the available literature, recent studies on newly discovered Angiolam derivatives have confirmed the structure of this compound through comparison of ¹H, ¹³C, and HSQC NMR spectra with the authentic material.

Table 2: Comparison of Spectroscopic Data for Natural and Synthetic this compound

Spectroscopic MethodNatural this compoundSynthetic this compound
¹H NMR Data available from studies on natural isolates.Data reported to be consistent with the natural product.
¹³C NMR Data available from studies on natural isolates.Data reported to be consistent with the natural product.
Mass Spectrometry (MS) HRESI-MS data available.Data consistent with the expected molecular formula.
Infrared (IR) Spectroscopy Data not explicitly found in search results.Data not explicitly found in search results.

Key Synthetic Steps and Experimental Protocols

The 18-step total synthesis of this compound by Gieseler and Kalesse employed several key reactions to construct the complex macrolactam structure. The following sections detail the general principles of two of these crucial transformations.

Vinylogous Mukaiyama Aldol (B89426) Reaction

A key carbon-carbon bond-forming reaction in the synthesis was the vinylogous Mukaiyama aldol reaction. This powerful method allows for the stereoselective formation of δ-hydroxy-α,β-unsaturated esters, which are important building blocks in polyketide synthesis.

Experimental Protocol (General)

A silyl (B83357) dienol ether is reacted with an aldehyde in the presence of a Lewis acid catalyst. The reaction proceeds through a six-membered ring transition state, and the stereochemical outcome can be controlled by the geometry of the dienol ether and the choice of catalyst and reaction conditions.

Vinylogous Mukaiyama Aldol Reaction Workflow.
Witzeman Protocol for Macrolactamization

The final ring-closing step to form the macrolactam core of this compound was achieved using the Witzeman protocol. This method is a reliable approach for the formation of large-ring lactams from ω-amino acids.

Experimental Protocol (General)

The ω-amino acid precursor is treated with an activating agent, such as an acid chloride or chloroformate, to form a mixed anhydride. This is followed by intramolecular aminolysis under high dilution conditions to favor the cyclization reaction over intermolecular polymerization.

Witzeman Protocol for Macrolactamization.

Alternative Methods for Absolute Configuration Determination

While total synthesis provided the definitive answer for this compound, several other methods are commonly employed to determine the absolute configuration of chiral molecules.

Table 3: Alternative Methods for Determining Absolute Configuration

MethodPrincipleAdvantagesDisadvantages
X-ray Crystallography Diffraction of X-rays by a single crystal to determine the three-dimensional arrangement of atoms.Unambiguous determination of absolute configuration.Requires a suitable single crystal, which can be difficult to obtain.
NMR Spectroscopy (e.g., Mosher's Method) Derivatization with a chiral reagent to form diastereomers that can be distinguished by NMR spectroscopy.Applicable to a wide range of compounds in solution.Requires chemical modification and can be complex to interpret.
Vibrational Circular Dichroism (VCD) Measures the differential absorption of left and right circularly polarized infrared light.Non-destructive and sensitive to stereochemistry.Requires specialized equipment and computational support for interpretation.
Electronic Circular Dichroism (ECD) Measures the differential absorption of left and right circularly polarized UV-Vis light.Useful for compounds with chromophores.Interpretation can be complex and often requires computational modeling.

Conclusion

The total synthesis of this compound stands as a prime example of how chemical synthesis is a powerful tool for the unambiguous determination of the absolute configuration of complex natural products. The discrepancy in optical rotation between the synthetic and natural material not only led to the correction of the this compound structure but also underscored the importance of rigorous analytical comparison in natural product chemistry. The key synthetic strategies employed, such as the vinylogous Mukaiyama aldol reaction and the Witzeman macrolactamization, continue to be valuable tools for the construction of complex bioactive molecules.

References

Validating the Angiolam A Biosynthetic Gene Cluster: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of methodologies for validating the assignment of the biosynthetic gene cluster (BGC) responsible for producing Angiolam A, a myxobacterial metabolite with promising antiparasitic activities. We will compare the experimentally validated gene inactivation approach with the widely used alternative of heterologous expression, providing supporting data and detailed experimental protocols.

Data Presentation: Comparison of Validation Methods

The following table summarizes the key outcomes of the gene inactivation experiment conducted on the putative this compound biosynthetic gene cluster.

MethodStrainGenotypeThis compound ProductionData TypeReference
Gene Inactivation Pyxidicoccus fallax An d48Wild-TypeDetectedUHPLC-MS[1]
Pyxidicoccus fallax An d48angB knockout mutantAbolishedUHPLC-MS[1]
Heterologous Expression (Alternative) Myxococcus xanthusEngineered with ang BGCExpectedUHPLC-MS / NMRN/A

Experimental Evidence: Gene Inactivation of angB

The definitive validation of the this compound BGC was achieved through targeted gene inactivation.[1] Researchers disrupted the angB gene, a core polyketide synthase (PKS) gene within the identified cluster in Pyxidicoccus fallax An d48.

Results: Analysis of the crude extracts by UHPLC-MS showed a complete abolishment of this compound production, along with its derivatives, in the angB single cross-over inactivation mutant.[1] In contrast, the wild-type strain showed clear production of these compounds.[1] This direct comparison provides strong evidence that the identified BGC is responsible for this compound biosynthesis.

Experimental Protocols

Gene Inactivation via Single Crossover Homologous Recombination

This method involves integrating a vector containing a fragment of the target gene into the host's chromosome, thereby disrupting the gene's function. This was the method successfully used to validate the this compound BGC.[1]

Methodology:

  • Homology Fragment Amplification: A 1 kb internal fragment of the target gene (angB) is amplified from the genomic DNA of P. fallax An d48 using PCR.

  • Vector Construction: The amplified DNA fragment is cloned into a suitable suicide vector (e.g., pCR2.1-TOPO) that cannot replicate in myxobacteria and carries a selection marker, such as a kanamycin (B1662678) resistance gene.

  • Transformation: The resulting vector is introduced into the genetically amenable P. fallax An d48. Due to the challenges of genetic manipulation in novel myxobacterial strains, an established amenable producer was used.[1]

  • Selection of Mutants: Transformants are selected on agar (B569324) plates supplemented with the appropriate antibiotic (e.g., 50 µg/mL kanamycin).[1] Colonies that grow are those in which the plasmid has integrated into the chromosome via homologous recombination at the target gene locus.

  • Verification: Successful integration and gene disruption are verified by PCR using primers flanking the integration site.

  • Phenotypic Analysis: The verified mutant and the wild-type strain are cultivated under identical conditions. The crude extracts are then analyzed by UHPLC-MS to compare their metabolite profiles and confirm the absence of this compound in the mutant.[1]

Heterologous Expression in Myxococcus xanthus (Alternative Method)

Heterologous expression is a powerful alternative for BGC validation, especially when the native producer is difficult to cultivate or genetically manipulate.[2][3] It involves transferring the entire BGC into a well-characterized host strain, such as Myxococcus xanthus, which is known to be an effective host for expressing large PKS/NRPS pathways.[3]

Methodology:

  • BGC Cloning: The complete this compound BGC is captured from the genomic DNA of the producing strain. Given the large size of PKS-NRPS clusters, this often requires techniques like TAR (Transformation-Associated Recombination) cloning in yeast or multi-step assembly.

  • Expression Vector Construction: The cloned BGC is engineered into an integrative expression vector suitable for M. xanthus. This vector typically includes a strong, constitutive promoter to drive expression of the BGC and an attachment site (attP) for site-specific integration into the host chromosome.

  • Host Transformation: The expression vector is introduced into a clean background M. xanthus host strain (e.g., a strain with a reduced metabolic background to simplify detection of new products).

  • Integration and Verification: The vector integrates into the host chromosome at a specific site (e.g., attB). Correct integration is verified by PCR.

  • Cultivation and Analysis: The recombinant M. xanthus strain is cultivated under optimized conditions. The culture extract is then analyzed by UHPLC-MS and NMR to detect the production of this compound and confirm its structure.

Mandatory Visualization

experimental_workflow cluster_inactivation Gene Inactivation in P. fallax cluster_heterologous Heterologous Expression in M. xanthus pcr 1. Amplify angB fragment clone 2. Clone into suicide vector pcr->clone transform_pf 3. Transform P. fallax clone->transform_pf select_mutant 4. Select on Kanamycin transform_pf->select_mutant verify_mutant 5. Verify by PCR select_mutant->verify_mutant analyze_mutant 6. UHPLC-MS Analysis verify_mutant->analyze_mutant end_node_inactivation BGC Validated analyze_mutant->end_node_inactivation clone_bgc 1. Clone entire ang BGC construct_vector 2. Build M. xanthus expression vector clone_bgc->construct_vector transform_mx 3. Transform M. xanthus construct_vector->transform_mx verify_recombinant 4. Verify Integration transform_mx->verify_recombinant analyze_recombinant 5. UHPLC-MS / NMR Analysis verify_recombinant->analyze_recombinant end_node_heterologous BGC Validated analyze_recombinant->end_node_heterologous start_node Start start_node->pcr start_node->clone_bgc

Caption: Comparative workflows for this compound BGC validation.

logical_relationship bgc Putative ang BGC (PKS-NRPS Hybrid) gene_b angB (Core PKS gene) bgc->gene_b inactivation Gene Inactivation (Single Crossover) gene_b->inactivation mutant P. fallax angB- mutant inactivation->mutant no_production This compound Abolished mutant->no_production wildtype P. fallax wild-type production This compound Produced wildtype->production conclusion Conclusion: ang BGC is responsible for This compound biosynthesis production->conclusion no_production->conclusion

Caption: Logical flow of evidence for BGC assignment.

References

Comparative In Vitro Toxicity of Angiolam Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro toxicity of Angiolam derivatives. The information is compiled from recent studies to support further investigation and development of this promising class of natural products.

Overview of Angiolam and its Derivatives

Angiolams are a class of macrolide antibiotics produced by myxobacteria that have demonstrated a range of biological activities, including antibacterial and antiparasitic effects. This guide focuses on the comparative in vitro toxicity of several Angiolam derivatives: Angiolam A, B, C, D, and F. Understanding the cytotoxic profile of these compounds is crucial for evaluating their therapeutic potential and guiding future drug development efforts.

Comparative Cytotoxicity Data

The following table summarizes the available in vitro toxicity data for Angiolam derivatives against various cell lines and parasites. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

DerivativeTarget Organism/Cell LineIC50 (µM)Selectivity Index (SI)Reference
This compound Trypanosoma brucei rhodesiense1.5>26.7[1]
Plasmodium falciparum (NF54)10.14[1]
L-6 cells (rat skeletal myoblasts)>40-[1]
Angiolam B Plasmodium falciparum (NF54)0.391.6[1]
Trypanosoma brucei rhodesiense6.34.4[1]
L-6 cells (rat skeletal myoblasts)27.5-[1]
Angiolam C Plasmodium falciparum (NF54)0.541.2[1]
Trypanosoma brucei rhodesiense4.54.6[1]
L-6 cells (rat skeletal myoblasts)20.6-[1]
Angiolam D Plasmodium falciparum (NF54)0.837[1]
Trypanosoma brucei rhodesiense5.15.8[1]
L-6 cells (rat skeletal myoblasts)29.6-[1]
Angiolam F Plasmodium falciparum (NF54)1.337[1]
Trypanosoma brucei rhodesiense10.22.9[1]
L-6 cells (rat skeletal myoblasts)29.8-[1]

Experimental Protocols for In Vitro Cytotoxicity Assays

The following are detailed methodologies for common in vitro cytotoxicity assays that can be employed to evaluate the toxicity of Angiolam derivatives.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • 96-well microtiter plates

  • Complete cell culture medium

  • Angiolam derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the Angiolam derivatives in culture medium.

  • Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle controls.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Resazurin (B115843) Assay

This fluorometric assay also measures metabolic activity. Resazurin (a non-fluorescent blue dye) is reduced to the highly fluorescent resorufin (B1680543) by metabolically active cells.

Materials:

  • 96-well black-walled, clear-bottom microtiter plates

  • Complete cell culture medium

  • Angiolam derivatives

  • Resazurin solution

  • Fluorometric microplate reader

Procedure:

  • Seed cells in a 96-well plate as described for the MTT assay.

  • Treat cells with serial dilutions of Angiolam derivatives and incubate for the desired duration.

  • Add 20 µL of resazurin solution to each well.

  • Incubate for 1-4 hours at 37°C, protected from light.

  • Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

  • Calculate the percentage of cell viability relative to the control.

Lactate Dehydrogenase (LDH) Assay

This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.

Materials:

  • 96-well plates

  • Complete cell culture medium

  • Angiolam derivatives

  • LDH assay kit (containing substrate mix, assay buffer, and stop solution)

  • Lysis buffer (for maximum LDH release control)

  • Microplate reader

Procedure:

  • Seed and treat cells with Angiolam derivatives as described in the MTT assay protocol.

  • Include the following controls: vehicle control (spontaneous LDH release) and maximum LDH release control (cells treated with lysis buffer).

  • At the end of the incubation period, centrifuge the plate at 250 x g for 5 minutes.

  • Transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Add 50 µL of the LDH reaction mixture to each well.

  • Incubate for 30 minutes at room temperature, protected from light.

  • Add 50 µL of stop solution to each well.

  • Measure the absorbance at 490 nm.

  • Calculate the percentage of cytotoxicity using the formula: (Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs) * 100.

Visualizing Experimental Workflows and Mechanisms

Experimental Workflow for In Vitro Cytotoxicity Testing

The following diagram illustrates a general workflow for assessing the in vitro cytotoxicity of Angiolam derivatives.

G cluster_setup Plate Setup cluster_treatment Compound Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis Cell_Seeding Seed cells in 96-well plates Incubation_24h Incubate for 24h Cell_Seeding->Incubation_24h Prepare_Dilutions Prepare serial dilutions of Angiolam derivatives Add_Compounds Add compounds to cells Prepare_Dilutions->Add_Compounds Incubate_Exposure Incubate for desired exposure time Add_Compounds->Incubate_Exposure Add_Reagent Add assay reagent (MTT, Resazurin, or LDH substrate) Incubate_Assay Incubate for specific time Add_Reagent->Incubate_Assay Measure_Signal Measure absorbance or fluorescence Incubate_Assay->Measure_Signal Calculate_Viability Calculate % cell viability or cytotoxicity Measure_Signal->Calculate_Viability Determine_IC50 Determine IC50 values Calculate_Viability->Determine_IC50 Incubation_Exposure Incubation_Exposure Incubation_Exposure->Add_Reagent

Workflow for in vitro cytotoxicity assays.

Proposed Mechanism of Action: Inhibition of Protein Synthesis

Early studies on this compound suggest that its cytotoxic effects may be attributed to the inhibition of protein synthesis.[2] This disruption of a fundamental cellular process can lead to cell cycle arrest and ultimately, apoptosis.

G Angiolam_Derivatives Angiolam Derivatives Ribosome Ribosome Angiolam_Derivatives->Ribosome Binds to Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Inhibits Cellular_Processes Disruption of Essential Cellular Processes Protein_Synthesis->Cellular_Processes Leads to Cell_Cycle_Arrest Cell Cycle Arrest Cellular_Processes->Cell_Cycle_Arrest Apoptosis Apoptosis (Cell Death) Cell_Cycle_Arrest->Apoptosis G In_Vitro_Toxicity_Data In Vitro Cytotoxicity Data (IC50 values) Selectivity_Index Selectivity Index (SI) SI = IC50 (cytotoxicity) / IC50 (efficacy) In_Vitro_Toxicity_Data->Selectivity_Index In_Vitro_Efficacy_Data In Vitro Efficacy Data (e.g., anti-parasitic IC50) In_Vitro_Efficacy_Data->Selectivity_Index Therapeutic_Potential Assessment of Therapeutic Potential Selectivity_Index->Therapeutic_Potential High SI suggests better potential

References

Safety Operating Guide

Proper Disposal of Angiolam A: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the proper disposal procedures for Angiolam A, a lactone-lactam antibiotic.

Safety and Handling Profile of this compound

Based on available safety data sheets (SDS), this compound is not classified as a dangerous good. However, as with any chemical substance, appropriate personal protective equipment (PPE), including safety glasses and gloves, should be worn when handling it. Work should be conducted in a well-ventilated area.

Available Data on this compound:

PropertyValue/InformationSource
Molecular FormulaC₃₄H₅₃NO₇PubChem
Water SolubilityWater SolubleSafety Data Sheet
BiodegradabilityBiodegradableSafety Data Sheet
ClassificationNot classified as a dangerous goodSafety Data Sheet

Data Not Available:

Specific quantitative data for this compound on the following parameters are not currently available in the public domain:

  • Solubility in common organic solvents

  • Thermal decomposition temperature

  • LD50 (median lethal dose)

  • Aquatic toxicity (e.g., EC50)

  • Specific biodegradation rate

  • Reactivity with common laboratory chemicals (e.g., oxidizing agents, strong acids, strong bases)

Given the absence of this specific data, a cautious approach to disposal is warranted, treating this compound as a standard laboratory chemical waste.

Step-by-Step Disposal Procedures

The following procedures are based on general best practices for the disposal of non-hazardous chemical waste in a laboratory setting.

1. Small Quantities (e.g., residual amounts in containers, minor spills):

  • Decontamination of Glassware and Surfaces:

    • Due to its water solubility, glassware and surfaces contaminated with small amounts of this compound can be effectively cleaned with water.

    • Triple rinse contaminated glassware with water. The resulting aqueous solution can be disposed of down the drain with copious amounts of water, in accordance with standard laboratory procedures for non-hazardous, biodegradable waste.

  • Solid Waste:

    • Items such as contaminated filter paper or absorbent materials used for minor spills should be collected in a designated chemical waste container.

    • This container should be clearly labeled as "Solid Chemical Waste" and include a list of its contents.

2. Large Quantities (e.g., expired stock solutions, bulk powder):

  • Aqueous Solutions:

    • For larger volumes of aqueous solutions of this compound, direct disposal down the drain is not recommended without consulting your institution's Environmental Health and Safety (EHS) office.

    • Collect the solution in a clearly labeled, sealed, and appropriate waste container. The label should include "Aqueous Waste: this compound" and the approximate concentration.

  • Solid this compound:

    • Collect solid this compound in a designated, sealed, and clearly labeled solid chemical waste container.

    • The label should explicitly state "Solid Chemical Waste: this compound".

3. Disposal of Waste Containers:

  • All chemical waste containers must be disposed of through your institution's hazardous waste management program.

  • Contact your EHS office to schedule a pickup for the waste containers.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

AngiolamA_Disposal start This compound Waste waste_type Determine Waste Type and Quantity start->waste_type small_spill Small Quantity / Minor Spill waste_type->small_spill Small large_quantity Large Quantity / Bulk Waste waste_type->large_quantity Large decontaminate Decontaminate surfaces and glassware with water. Dispose of rinse water down the drain with copious water. small_spill->decontaminate solid_waste_small Collect contaminated solids in a labeled solid chemical waste container. small_spill->solid_waste_small aqueous_waste_large Collect aqueous solution in a labeled waste container. large_quantity->aqueous_waste_large Aqueous solid_waste_large Collect solid waste in a labeled solid chemical waste container. large_quantity->solid_waste_large Solid ehs_pickup Arrange for pickup by Institutional Environmental Health & Safety (EHS). decontaminate->ehs_pickup solid_waste_small->ehs_pickup aqueous_waste_large->ehs_pickup solid_waste_large->ehs_pickup end Disposal Complete ehs_pickup->end

Caption: Logical workflow for the proper disposal of this compound.

Experimental Protocols

As no specific experimental protocols for the disposal of this compound were found in the reviewed literature, the procedures outlined above are based on established general laboratory chemical waste management guidelines.

It is imperative for all laboratory personnel to consult their institution's specific safety and waste disposal protocols. When in doubt, always err on the side of caution and contact your Environmental Health and Safety department for guidance. By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound.

Personal protective equipment for handling Angiolam A

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Angiolam A

Disclaimer: No specific safety data has been found for this compound. This guide is based on best practices for handling potent, powdered antibiotics in a laboratory setting. Researchers must consult the specific Safety Data Sheet (SDS) for any antibiotic to ensure appropriate safety measures are taken.

This guide provides crucial safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for researchers, scientists, and drug development professionals handling this compound. Given that powdered antibiotics can present significant health risks, including respiratory and skin sensitization, a thorough approach to safety is essential.[1][2]

Core Hazards of Powdered Antibiotics
  • Respiratory Sensitization: Inhaling antibiotic dust can lead to allergic reactions or asthma-like symptoms.

  • Skin Sensitization: Direct skin contact may cause allergic reactions.[1]

  • Gastrointestinal Irritation: Ingestion can result in nausea, vomiting, and diarrhea.[1]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the primary defense against exposure. A risk assessment should be conducted for each procedure to determine the specific PPE required.[3]

TaskEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Aliquoting Powder Safety glasses with side shields or goggles.Two pairs of nitrile gloves.Lab coat with long sleeves, fully buttoned.NIOSH-approved respirator (e.g., N95 or higher).
Handling Solutions Safety glasses or goggles.Nitrile gloves.Lab coat with long sleeves.Not generally required if handled in a well-ventilated area.
High-Splash Risk Procedures Face shield in addition to goggles.Double nitrile gloves.Fluid-resistant gown over lab coat.As required by risk assessment.

Operational Plan: Preparation of this compound Stock Solution

This protocol outlines the safe preparation of a concentrated stock solution from a powdered antibiotic.

1. Preparation:

  • Don all required PPE for handling powder as specified in the table above.

  • Work within a certified chemical fume hood or a biological safety cabinet.

  • Prepare the work area by laying down absorbent bench paper.

  • Assemble all necessary equipment (e.g., analytical balance, weigh boats, spatulas, sterile conical tubes, solvent).

2. Weighing:

  • Tare a sterile conical tube on the balance.

  • Carefully weigh the desired amount of this compound powder directly into the tube, avoiding dust generation.

3. Solubilization:

  • Add the appropriate solvent to the weigh boat to rinse any remaining powder and transfer it to the conical tube.

  • Add the remaining solvent to the conical tube to achieve the final desired concentration.

  • Securely cap the tube and vortex or invert until the antibiotic is fully dissolved.

4. Aliquoting and Storage:

  • If required for the experiment, filter-sterilize the stock solution using a 0.22 µm sterile syringe filter.

  • Aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles.

  • Clearly label all aliquots with the antibiotic name, concentration, date, and initials.

  • Store the aliquots at the recommended temperature as specified in the product documentation.

5. Decontamination and Cleanup:

  • Wipe down the work area in the chemical fume hood with an appropriate cleaning agent.

  • Dispose of all contaminated materials (e.g., weigh boats, gloves, bench paper) as hazardous waste.

G cluster_prep Preparation cluster_weigh Weighing cluster_solubilize Solubilization cluster_store Aliquoting & Storage cluster_cleanup Cleanup PPE Don Appropriate PPE WorkArea Prepare Work Area in Fume Hood PPE->WorkArea Equipment Assemble Equipment WorkArea->Equipment Weigh Weigh this compound Powder Equipment->Weigh Rinse Rinse Weigh Boat Weigh->Rinse Dissolve Dissolve in Solvent Rinse->Dissolve Filter Filter-Sterilize (if needed) Dissolve->Filter Aliquot Aliquot into Single-Use Tubes Filter->Aliquot Label Label Aliquots Aliquot->Label Store Store at Recommended Temperature Label->Store Decontaminate Decontaminate Work Area Store->Decontaminate Dispose Dispose of Contaminated Waste Decontaminate->Dispose

Workflow for the preparation of an this compound stock solution.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.

1. Prepare Bacterial Inoculum:

  • From a pure culture, select 4-5 colonies and suspend them in a sterile broth or saline solution.

  • Adjust the turbidity of the suspension to a 0.5 McFarland standard, which corresponds to approximately 1-2 × 10⁸ CFU/ml.

2. Prepare Antibiotic Dilutions:

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in a suitable broth medium.

3. Inoculation:

  • Within 15 minutes of standardization, dilute the bacterial suspension and add it to each well of the microtiter plate, resulting in a final concentration of about 5 x 10⁵ CFU/ml.

  • Include positive control wells (broth and bacteria, no antibiotic) and negative control wells (broth only).

4. Incubation:

  • Incubate the plate at 37°C for 18-24 hours.

5. Determine MIC:

  • After incubation, visually inspect the plate for bacterial growth (turbidity).

  • The MIC is the lowest concentration of this compound in which there is no visible growth.

G cluster_inoculum Inoculum Preparation cluster_dilution Antibiotic Dilution cluster_inoculation Inoculation cluster_incubation Incubation cluster_mic MIC Determination SelectColonies Select Bacterial Colonies Suspend Suspend in Broth/Saline SelectColonies->Suspend Standardize Standardize to 0.5 McFarland Suspend->Standardize InoculatePlate Inoculate Plate with Bacterial Suspension Standardize->InoculatePlate SerialDilute Perform Serial Dilutions in 96-Well Plate SerialDilute->InoculatePlate Incubate Incubate at 37°C for 18-24h InoculatePlate->Incubate ReadResults Visually Inspect for Growth Incubate->ReadResults DetermineMIC Identify Lowest Concentration with No Growth ReadResults->DetermineMIC

References

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